molecular formula C23H17F2N3O6 B3062224 VLX1570 CAS No. 1956378-23-6

VLX1570

カタログ番号: B3062224
CAS番号: 1956378-23-6
分子量: 469.4 g/mol
InChIキー: SCKXBVLYWLLALY-CZCYGEDCSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

VLX-1570 is under investigation in clinical trial NCT02372240 (A Study of VLX1570 and Dexamethasone in Myeloma Patients).
USP14/UCHL5 Inhibitor this compound is an inhibitor of the 19S proteasome-specific deubiquitylating enzymes (DUBs) USP14 and UCHL5, with apoptosis-inducing and antineoplastic activities. Upon administration, this compound specifically binds to both USP14 and UCHL5, thereby blocking their deubiquitylating activity. This blocks the ubiquitin proteasome degradation pathway, prevents the degradation of defective proteins, and leads to an accumulation of poly-ubiquitylated proteins. This induces the unfolded protein response (UPR) and results in both the induction of tumor cell apoptosis and the inhibition of tumor cell growth. USP14 and UCHL5, overexpressed in various tumor cell types, play a key role in the correct folding and deubiquitination of proteins.

特性

CAS番号

1956378-23-6

分子式

C23H17F2N3O6

分子量

469.4 g/mol

IUPAC名

(3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one

InChI

InChI=1S/C23H17F2N3O6/c1-2-22(29)26-8-7-16(9-14-3-5-18(24)20(11-14)27(31)32)23(30)17(13-26)10-15-4-6-19(25)21(12-15)28(33)34/h2-6,9-12H,1,7-8,13H2/b16-9+,17-10+

InChIキー

SCKXBVLYWLLALY-CZCYGEDCSA-N

異性体SMILES

C=CC(=O)N1CC/C(=C\C2=CC(=C(C=C2)F)[N+](=O)[O-])/C(=O)/C(=C/C3=CC(=C(C=C3)F)[N+](=O)[O-])/C1

正規SMILES

C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1

他のCAS番号

1956378-23-6

同義語

VLX1570

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VLX1570 in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VLX1570 is a first-in-class small molecule inhibitor of proteasome-associated deubiquitinases (DUBs) that has been investigated for the treatment of relapsed and/or refractory multiple myeloma. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream cellular consequences, and preclinical efficacy. It also addresses the challenges observed in clinical development, including off-target effects and toxicity, to offer a complete perspective for researchers in oncology and drug development.

Introduction to Proteasome Inhibition in Multiple Myeloma

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and maintaining cellular homeostasis. Multiple myeloma cells, characterized by high rates of immunoglobulin production, are particularly dependent on the UPS to manage the burden of unfolded and misfolded proteins. This dependency has been successfully exploited by proteasome inhibitors like bortezomib, which target the 20S catalytic core of the proteasome. However, the development of resistance to these agents necessitates the exploration of alternative therapeutic strategies targeting the UPS.[1]

This compound represents a novel approach by targeting the 19S regulatory particle of the proteasome, specifically the deubiquitinating enzymes (DUBs) responsible for removing ubiquitin chains from proteins prior to their degradation.[1] This distinct mechanism of action has shown promise in overcoming resistance to 20S proteasome inhibitors.

Core Mechanism of Action: Inhibition of Deubiquitinases

This compound primarily targets two deubiquitinases associated with the 19S proteasome: ubiquitin-specific protease 14 (USP14) and, to a lesser extent, ubiquitin C-terminal hydrolase 5 (UCHL5) .[2][3]

  • Selective Inhibition: In vitro studies have demonstrated that this compound exhibits a preferential binding and inhibitory activity towards USP14 over UCHL5.[2][3] This inhibition is competitive and leads to the accumulation of polyubiquitinated proteins at the proteasome.[4]

  • Functional Consequence: By inhibiting USP14 and UCHL5, this compound prevents the removal of ubiquitin chains from substrate proteins. This leads to a "clogging" of the proteasome, as the bulky polyubiquitinated proteins cannot be efficiently processed and degraded by the 20S catalytic core.[1] This results in the rapid accumulation of high molecular weight ubiquitin conjugates, triggering significant cellular stress.[5]

Downstream Cellular Effects and Signaling Pathways

The inhibition of proteasomal DUBs by this compound initiates a cascade of cellular events that culminate in apoptotic cell death. The primary downstream consequences include proteotoxic stress, induction of the unfolded protein response (UPR), and generation of reactive oxygen species (ROS).

Proteotoxic Stress and the Unfolded Protein Response (UPR)

The accumulation of polyubiquitinated proteins induced by this compound leads to severe proteotoxic stress, overwhelming the protein folding and degradation capacity of the cell. This triggers the Unfolded Protein Response (UPR), an adaptive signaling network aimed at restoring endoplasmic reticulum (ER) homeostasis. However, prolonged and overwhelming ER stress, as induced by this compound, shifts the UPR towards a pro-apoptotic response.[6][7]

This compound has been shown to activate all three canonical branches of the UPR:

  • PERK Pathway: Increased phosphorylation of PERK and its downstream target eIF2α, leading to the expression of ATF4 and the pro-apoptotic transcription factor CHOP.[5][6]

  • IRE1 Pathway: Splicing of XBP1 mRNA, a key transcription factor for ER-associated degradation (ERAD) genes.[6]

  • ATF6 Pathway: Cleavage and activation of ATF6.[8]

UPR_Pathway This compound This compound Proteasome Proteasome This compound->Proteasome inhibits PolyUb_Proteins PolyUb_Proteins Proteasome->PolyUb_Proteins leads to ER_Stress ER_Stress PolyUb_Proteins->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 p_eIF2a p_eIF2a PERK->p_eIF2a sXBP1 sXBP1 IRE1->sXBP1 cleaved_ATF6 cleaved_ATF6 ATF6->cleaved_ATF6 ATF4 ATF4 p_eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis sXBP1->Apoptosis cleaved_ATF6->Apoptosis

Generation of Reactive Oxygen Species (ROS)

The accumulation of misfolded proteins can also lead to mitochondrial dysfunction and the generation of ROS. This compound treatment has been shown to increase ROS levels in leukemia cell lines, which in turn activates stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK.[5][6] Phosphorylation of JNK and p38 contributes to the induction of caspase-dependent apoptosis.[6]

ROS_Pathway This compound This compound PolyUb_Proteins Accumulation of Polyubiquitinated Proteins This compound->PolyUb_Proteins Mitochondria Mitochondria PolyUb_Proteins->Mitochondria impairs function ROS ROS Generation Mitochondria->ROS JNK_p38 JNK / p38 MAPK Activation ROS->JNK_p38 Caspases Caspase Activation JNK_p38->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Quantitative Data Summary

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a range of multiple myeloma cell lines, including those resistant to bortezomib.

Cell LineTypeIC50 (nM)Citation(s)
KMS-11Multiple Myeloma43 ± 2[9][10]
RPMI-8226Multiple Myeloma74 ± 2[9][10]
OPM-2Multiple Myeloma126 ± 3[9][10]
OPM-2-BZRBortezomib-Resistant MM191 ± 1[9][10]
BCWM.1Waldenstrom Macroglobulinemia20.22[9]
BCWM.1/BRBortezomib-Resistant WM29[11][12]
In Vivo Efficacy

Preclinical xenograft models of multiple myeloma have shown that this compound can significantly inhibit tumor growth and extend survival.

ModelTreatmentOutcomeCitation(s)
KMS-11 Xenograft (mice)This compound (3 mg/kg)Significant decrease in tumor growth[9][10]
Waldenstrom Macroglobulinemia (mice)This compound (4.4 mg/kg, i.p.)Markedly suppressed tumor growth[9]
Multiple Myeloma Xenograft (mice)This compound treatmentExtended survival[2][3][13]

Off-Target Effects and Clinical Challenges

Despite its promising preclinical activity, the clinical development of this compound was halted during a Phase 1 trial (NCT02372240) due to severe, dose-limiting pulmonary toxicity.[7][14] Two patients treated at the 1.2 mg/kg dose level experienced fatal respiratory insufficiency.[7]

Subsequent research has suggested that the toxicity of this compound may be attributed to its α,β-unsaturated carbonyl (Michael acceptor) motif.[9][15] This reactive group can lead to non-specific, covalent modification of cellular proteins beyond its intended DUB targets, resulting in the formation of high-molecular-weight protein aggregates and general cellular toxicity.[15][16] Co-incubation with the antioxidant glutathione (GSH) has been shown to mitigate some of these off-target effects in vitro, suggesting a role for oxidative stress in the observed toxicity.[15]

Experimental Protocols

Cell Viability (MTT) Assay

MTT_Assay_Workflow Start Seed cells in 96-well plate Treat Treat with this compound (various concentrations) Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read End Calculate IC50 Read->End

  • Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight if applicable.[17]

  • Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[17]

  • MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.[18][19]

  • Incubation: Incubate the plate at 37°C for 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[18][19]

  • Solubilization: Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis (Annexin V/PI) Assay
  • Cell Treatment and Harvesting: Treat cells with this compound as described for the viability assay. Harvest both adherent and floating cells.[2]

  • Washing: Wash the cells twice with cold PBS.[2]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[1]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[2]

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[2]

Western Blot for Polyubiquitin Accumulation
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease and DUB inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.[21]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[21]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for polyubiquitin (e.g., anti-K48-linkage specific) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. The accumulation of high molecular weight smears indicates an increase in polyubiquitinated proteins.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously or intravenously inject human multiple myeloma cells (e.g., 2 x 10⁶ cells) into immunodeficient mice (e.g., NOD/SCID or NSG mice).[22][23]

  • Tumor Growth: Monitor tumor growth by measuring tumor volume or using bioluminescence imaging.

  • Treatment: Once tumors are established, randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) according to the desired dosing schedule.[9]

  • Monitoring: Monitor tumor growth, body weight, and overall animal health throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion

This compound is a potent inhibitor of the proteasome-associated deubiquitinases USP14 and UCHL5, representing a novel mechanism for targeting the ubiquitin-proteasome system in multiple myeloma. Its ability to induce proteotoxic stress, the unfolded protein response, and ROS-mediated apoptosis has been well-documented in preclinical models, including those resistant to conventional proteasome inhibitors. However, the severe pulmonary toxicity observed in early clinical trials, likely due to off-target effects of its Michael acceptor motif, underscores the challenges in developing this class of compounds. Future efforts in this area should focus on designing DUB inhibitors with improved selectivity and a more favorable safety profile to realize the therapeutic potential of targeting the 19S proteasome in multiple myeloma and other malignancies.[5][7]

References

The Core Cellular Pathways Affected by VLX1570 Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLX1570 is a small molecule inhibitor that has garnered significant interest in the field of oncology for its potent anti-tumor activities.[1] It functions primarily by targeting the ubiquitin-proteasome system (UPS), a critical cellular machinery responsible for protein degradation and homeostasis.[2] Dysregulation of the UPS is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[3] this compound specifically inhibits the deubiquitinating enzymes (DUBs) USP14 and UCHL5, which are associated with the 19S regulatory particle of the proteasome.[2][4][5] This inhibition leads to the accumulation of polyubiquitinated proteins, triggering a cascade of cellular stress responses that ultimately culminate in apoptosis.[2][6] This technical guide provides a comprehensive overview of the core cellular pathways affected by this compound treatment, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling networks.

Data Presentation: Quantitative Effects of this compound on Cancer Cell Lines

The cytotoxic and anti-proliferative effects of this compound have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are summarized below.

Cell LineCancer TypeAssayTime Point (hours)IC50/EC50 ValueReference(s)
Leukemia
HL-60Myeloid LeukemiaMTT4825.0 ± 1.1 nM[6]
MOLM13Myeloid LeukemiaMTT4822.1 ± 1.6 nM[6]
MV4-11Myeloid LeukemiaMTT4825.8 ± 1.8 nM[6]
OCI-AML3Myeloid LeukemiaMTT4825.5 ± 2.6 nM[6]
THP-1Myeloid LeukemiaMTT4832.7 ± 1.8 nM[6]
MDS-LMyeloid LeukemiaMTT4821.7 ± 1.3 nM[6]
F-36PMyeloid LeukemiaMTT4826.6 ± 1.4 nM[6]
MOLT-4Lymphoid LeukemiaMTT4822.8 ± 1.0 nM[6]
JurkatLymphoid LeukemiaMTT4824.5 ± 1.1 nM[6]
U937Lymphoid LeukemiaMTT4829.5 ± 1.5 nM[6]
K562Myeloid LeukemiaMTT48> 100 nM[6]
Multiple Myeloma
KMS-11Multiple MyelomaCellTiter-Glo7243 ± 2 nM[7]
RPMI8226Multiple MyelomaCellTiter-Glo7274 ± 2 nM[7]
OPM-2Multiple MyelomaCellTiter-Glo72126 ± 3 nM[7]
OPM-2-BZRMultiple MyelomaCellTiter-Glo72191 ± 1 nM[7]
Lung Cancer
A549Lung CancerCCK-872~200 nM[3]
H460Lung CancerCCK-872~150 nM[3]
H1299Lung CancerCCK-872~250 nM[3]
Other Solid Tumors
HCT116Colon CancerFMCA720.58 µM[7]
U2OSOsteosarcomaCellTiter-Glo7298 nM[7]
BCWM.1Waldenstrom Macroglobulinemia20.22 nM (EC50)[7]

Core Cellular Pathways and Mechanisms of Action

Inhibition of the Ubiquitin-Proteasome System (UPS)

This compound's primary mechanism of action is the inhibition of the deubiquitinating enzymes (DUBs) USP14 and UCHL5, with a more pronounced effect on USP14.[4][5][7] These enzymes are integral components of the 19S regulatory particle of the proteasome and are responsible for removing ubiquitin chains from proteins prior to their degradation.[1] By inhibiting these DUBs, this compound prevents the removal of polyubiquitin chains, leading to their accumulation and a subsequent "clogging" of the proteasome.[2][4] This functional inhibition of the UPS results in the buildup of misfolded and regulatory proteins that would normally be degraded.[8][9]

cluster_UPS Ubiquitin-Proteasome System This compound This compound DUBs USP14 & UCHL5 (Deubiquitinases) This compound->DUBs inhibition Polyubiquitinated_Proteins Accumulation of Polyubiquitinated Proteins This compound->Polyubiquitinated_Proteins leads to Proteasome 19S Proteasome DUBs->Proteasome association Protein_Degradation Protein Degradation DUBs->Protein_Degradation enables Proteasome->Protein_Degradation mediates

This compound inhibits UPS function.
Induction of the Unfolded Protein Response (UPR) and ER Stress

The accumulation of polyubiquitinated and misfolded proteins due to UPS inhibition places a significant burden on the endoplasmic reticulum (ER), the primary site of protein folding and modification.[3][6] This leads to ER stress and the activation of the Unfolded Protein Response (UPR).[2][6][10] The UPR is a complex signaling network initiated by three ER-resident transmembrane proteins: PERK, IRE1α, and ATF6.[3][11]

  • PERK Pathway: this compound treatment leads to the phosphorylation of PERK, which in turn phosphorylates eIF2α.[6] This results in a general attenuation of protein translation but selectively promotes the translation of ATF4.[6] ATF4 is a transcription factor that upregulates the expression of pro-apoptotic proteins such as CHOP.[6][10]

  • IRE1α Pathway: this compound also causes a slight increase in the phosphorylation of IRE1α, leading to the splicing of XBP1 mRNA.[6] The spliced form of XBP1 (XBP1s) is an active transcription factor that promotes the expression of genes involved in ER-associated degradation (ERAD) and protein folding.[6]

  • ATF6 Pathway: The activation of the ATF6 pathway by this compound has also been reported, contributing to the overall ER stress response.[3]

cluster_UPR Unfolded Protein Response (UPR) This compound This compound UPS_Inhibition UPS Inhibition This compound->UPS_Inhibition ER_Stress ER Stress UPS_Inhibition->ER_Stress PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis XBP1s XBP1s IRE1a->XBP1s

This compound induces the UPR.
Generation of Reactive Oxygen Species (ROS)

This compound treatment has been shown to induce the generation of reactive oxygen species (ROS).[6][9] The accumulation of polyubiquitinated proteins, particularly on the mitochondria, can lead to mitochondrial damage and the production of ROS.[6][10] This increase in oxidative stress contributes to the activation of stress-activated protein kinases (SAPKs) such as JNK and p38, which are involved in apoptotic signaling.[6][9]

Induction of Apoptosis

The culmination of UPS inhibition, ER stress, and ROS generation is the induction of apoptosis, or programmed cell death.[3][4][6] this compound triggers apoptosis through multiple interconnected pathways:

  • ER Stress-Dependent Apoptosis: The upregulation of the pro-apoptotic transcription factor CHOP, a downstream effector of the PERK pathway, is a key mediator of ER stress-induced apoptosis.[6][10]

  • Mitochondrial-Associated Apoptosis: ROS-induced mitochondrial damage can lead to the release of cytochrome c and the activation of the intrinsic apoptotic pathway, involving the cleavage of caspases such as caspase-9 and caspase-3.[3][6]

  • Caspase Activation: Treatment with this compound leads to the cleavage and activation of executioner caspases, which are responsible for the dismantling of the cell during apoptosis.[4]

Modulation of the Heat Shock Response (HSR)

In response to the accumulation of misfolded proteins, cells activate the heat shock response (HSR) as a protective mechanism.[6] this compound treatment leads to the increased expression of heat shock proteins, such as HSP70.[6][9] The HSR is mediated by the heat shock transcription factor 1 (HSF1).[6] While initially a pro-survival response, sustained activation of the HSR can also contribute to cell death.

Inhibition of the AKT Signaling Pathway

In some cancer types, such as lung cancer, this compound has been shown to inhibit the AKT signaling pathway.[3] This pathway is a critical regulator of cell survival, proliferation, and growth. This compound treatment decreases the phosphorylation of AKT and its downstream targets, including GSK3β, mTOR, p70-S6K, and 4E-BP1, without affecting their total protein levels.[3] The inhibition of this pro-survival pathway further sensitizes cancer cells to apoptosis.

cluster_AKT AKT Signaling Pathway This compound This compound pAKT p-AKT This compound->pAKT inhibition AKT AKT AKT->pAKT phosphorylation mTOR mTOR pAKT->mTOR GSK3b GSK3β pAKT->GSK3b p70S6K p70-S6K mTOR->p70S6K _4EBP1 4E-BP1 mTOR->_4EBP1 Proliferation Cell Proliferation & Survival mTOR->Proliferation

This compound inhibits AKT signaling.

Experimental Protocols

The following are generalized protocols for key experiments commonly used to assess the cellular effects of this compound. Specific details may need to be optimized for different cell lines and experimental conditions.

Cell Viability and Proliferation Assay (MTT or CCK-8)

Objective: To determine the cytotoxic and anti-proliferative effects of this compound.

Methodology:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Protein Expression and Phosphorylation

Objective: To assess the levels of key proteins involved in the UPS, UPR, HSR, and AKT pathways.

Methodology:

  • Treat cells with this compound at the desired concentrations and time points.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., ubiquitin, HSP70, p-eIF2α, ATF4, CHOP, p-AKT, total AKT, cleaved caspase-3) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells following this compound treatment.

Methodology:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Measurement of Reactive Oxygen Species (ROS)

Objective: To detect the intracellular generation of ROS.

Methodology:

  • Treat cells with this compound for the specified duration.

  • Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or DHE) according to the manufacturer's protocol.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader.

Gene Expression Analysis (Quantitative Real-Time PCR)

Objective: To measure the mRNA levels of genes involved in the UPR and HSR.

Methodology:

  • Treat cells with this compound.

  • Isolate total RNA from the cells using a suitable kit.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform quantitative real-time PCR (qRT-PCR) using primers specific for target genes (e.g., ATF4, CHOP, HSP70) and a housekeeping gene for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

cluster_Workflow General Experimental Workflow Cell_Culture Cell Culture & Treatment with this compound Cell_Viability Cell Viability Assay (MTT/CCK-8) Cell_Culture->Cell_Viability Protein_Analysis Protein Analysis (Western Blot) Cell_Culture->Protein_Analysis Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cell_Culture->Apoptosis_Assay ROS_Detection ROS Detection Cell_Culture->ROS_Detection Gene_Expression Gene Expression Analysis (qRT-PCR) Cell_Culture->Gene_Expression Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Protein_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis ROS_Detection->Data_Analysis Gene_Expression->Data_Analysis

General experimental workflow.

Conclusion

This compound is a potent inhibitor of the proteasome-associated deubiquitinases USP14 and UCHL5, demonstrating significant anti-cancer activity in a variety of preclinical models. Its mechanism of action is centered on the disruption of the ubiquitin-proteasome system, leading to the accumulation of polyubiquitinated proteins. This initiates a cascade of cellular stress responses, most notably the Unfolded Protein Response and the generation of Reactive Oxygen Species. These pathways converge to induce apoptosis in cancer cells. Furthermore, in certain contexts, this compound can also inhibit pro-survival signaling, such as the AKT pathway. The multifaceted impact of this compound on these core cellular pathways underscores its therapeutic potential. However, it is important to note that a Phase 1/2 clinical trial of this compound was discontinued due to dose-limiting toxicities, highlighting the need for further research to optimize its therapeutic window or to develop next-generation DUB inhibitors with improved safety profiles.[1][12][13] This guide provides a foundational understanding of the cellular and molecular effects of this compound, which is crucial for ongoing and future research in the development of novel cancer therapeutics targeting the ubiquitin-proteasome system.

References

VLX1570-Induced Endoplasmic Reticulum Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VLX1570 is a small molecule inhibitor of deubiquitinating enzymes (DUBs) associated with the 19S regulatory particle of the proteasome.[1][2] It functions as a reversible, competitive inhibitor primarily targeting ubiquitin-specific protease 14 (USP14) and ubiquitin C-terminal hydrolase 5 (UCHL5).[3] By inhibiting these DUBs, this compound prevents the removal of ubiquitin chains from proteins destined for degradation, leading to an accumulation of polyubiquitinated proteins.[4] This rapid buildup of misfolded and ubiquitinated proteins overwhelms the protein-folding capacity of the endoplasmic reticulum (ER), inducing significant proteotoxic and ER stress.[5] This stress, in turn, activates the Unfolded Protein Response (UPR), a complex signaling network that initially attempts to restore homeostasis but ultimately triggers apoptosis if the stress is prolonged or severe.[3][6] This guide provides an in-depth technical overview of the molecular mechanisms, signaling pathways, and experimental methodologies related to this compound-induced ER stress for researchers and drug development professionals.

Core Mechanism of Action

The Ubiquitin-Proteasome System (UPS) is the primary pathway for regulated protein degradation in eukaryotic cells, controlling processes like cell cycle progression and survival.[3] this compound exerts its cytotoxic effects by disrupting this system at the deubiquitination step. It specifically inhibits the USP14 and UCHL5 deubiquitinases located in the 19S proteasome.[3][7] This inhibition leads to the accumulation of high-molecular-weight polyubiquitinated proteins, which creates a state of proteotoxic stress, a direct trigger for the Unfolded Protein Response (UPR) within the endoplasmic reticulum.[5]

VLX1570_Mechanism_of_Action cluster_UPS Ubiquitin-Proteasome System (UPS) Protein Target Protein Ub_Protein Polyubiquitinated Protein Protein->Ub_Protein Ubiquitination Proteasome_19S 19S Proteasome Ub_Protein->Proteasome_19S Accumulation Accumulation of Poly-Ub Proteins Ub_Protein->Accumulation Leads to Proteasome_20S 20S Proteasome (Degradation) Proteasome_19S->Proteasome_20S Translocation DUBs DUBs (USP14, UCHL5) Proteasome_19S->DUBs DUBs->Ub_Protein Deubiquitination (Recycling) This compound This compound This compound->DUBs ER_Stress Endoplasmic Reticulum (ER) Stress Accumulation->ER_Stress

Caption: Mechanism of this compound-induced proteotoxic stress.

The Unfolded Protein Response (UPR) Signaling

The accumulation of unfolded proteins in the ER lumen activates three canonical UPR sensor proteins: PERK, IRE1, and ATF6.[3] this compound has been shown to activate all three branches of the UPR.[3][8]

  • PERK Pathway: Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a general attenuation of protein synthesis but selectively promotes the translation of Activating Transcription Factor 4 (ATF4).[6][9] ATF4, in turn, upregulates the expression of pro-apoptotic proteins such as CHOP (C/EBP homologous protein).[6][10]

  • IRE1 Pathway: Inositol-requiring enzyme 1 (IRE1) activation leads to its endoribonuclease activity, which unconventionally splices X-box binding protein 1 (XBP1) mRNA.[6] The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[6]

  • ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is a transmembrane protein that, upon ER stress, translocates to the Golgi apparatus where it is cleaved. The resulting cytosolic fragment acts as a transcription factor to upregulate ER chaperones like GRP78/BiP.[3][11]

Prolonged activation of these pathways, particularly the PERK-ATF4-CHOP axis, shifts the cellular response from survival to apoptosis.[3][12]

UPR_Signaling_Pathway ER_Stress ER Stress (Accumulated Unfolded Proteins) PERK PERK ER_Stress->PERK Activates IRE1 IRE1 ER_Stress->IRE1 Activates ATF6 ATF6 ER_Stress->ATF6 Activates p_PERK p-PERK PERK->p_PERK p_IRE1 p-IRE1 IRE1->p_IRE1 ATF6_cleaved Cleaved ATF6 (Active TF) ATF6->ATF6_cleaved Translocates & is Cleaved eIF2a eIF2α p_PERK->eIF2a Phosphorylates XBP1u XBP1 mRNA (unspliced) p_IRE1->XBP1u Splices p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 Upregulates Translation CHOP CHOP ATF4->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis XBP1s XBP1 mRNA (spliced) XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein Translation Adaptation Adaptation / Survival (ERAD, Chaperones) XBP1s_protein->Adaptation Upregulate Genes ATF6_cleaved->Adaptation Upregulate Genes

Caption: The three arms of the Unfolded Protein Response (UPR).

Quantitative Efficacy Data

This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines, with efficacy observed at nanomolar to low micromolar concentrations. The binding affinity is more pronounced for USP14 compared to UCHL5.[7]

Table 1: In Vitro Efficacy and Binding of this compound

Parameter Target/Cell Line Value Reference
IC₅₀ Proteasome DUBs (general) ~10 µM [2][7]
HCT116 (Colon Cancer) 0.58 µM [7]
KMS-11 (Multiple Myeloma) 47 ± 2 nM [7]
RPMI8226 (Multiple Myeloma) 74 ± 2 nM [7]
OPM-2 (Multiple Myeloma) 126 ± 3 nM [7]
EC₅₀ BCWM.1 (Waldenstrom Macroglobulinemia) 20.22 nM [7]
Binding Constant (Kd) Recombinant USP14 1.5 - 18 µM [7]

| | Recombinant UCHL5 | 14 - 18 µM |[7] |

A Phase 1 clinical trial (NCT02372240) was initiated for relapsed/refractory multiple myeloma.[1][13] While anti-myeloma effects were noted, the trial was discontinued due to severe pulmonary toxicity at higher doses.[1][14]

Table 2: Clinical Trial Dosage Information (Phase 1)

Parameter Value Outcome Reference
Dose Range 0.05 - 1.2 mg/kg (IV) Dose-escalation study [1][15]
Efficacious Dose ≥ 0.6 mg/kg Anti-myeloma effects observed [1][14]

| Dose-Limiting Toxicity | 1.2 mg/kg | Severe, fatal pulmonary toxicity |[1][14] |

Key Experimental Protocols

Assessing the impact of this compound requires a multi-faceted approach, combining cell viability assays with molecular analyses of the UPR and apoptosis.

Experimental_Workflow cluster_assays Downstream Assays cluster_endpoints Measured Endpoints start Cancer Cell Lines (e.g., A549, H460, MM.1S) treat Treat with this compound (Dose- and Time-course) start->treat viability Cell Viability (CCK-8 / MTT Assay) treat->viability apoptosis Apoptosis Analysis (Annexin V / PI Staining) treat->apoptosis western Protein Analysis (Western Blot) treat->western qpcr Gene Expression (RT-qPCR) treat->qpcr ic50 IC50 Values Cell Proliferation viability->ic50 apoptosis_rate Apoptotic Rate Cell Cycle Arrest apoptosis->apoptosis_rate protein_levels p-PERK, p-eIF2α, ATF4, CHOP cleaved-Caspase3, GRP78 western->protein_levels mrna_levels XBP1 Splicing CHOP, GRP78 mRNA qpcr->mrna_levels

Caption: Workflow for studying this compound's effects on cancer cells.
Western Blot for UPR and Apoptosis Markers

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the UPR and apoptotic pathways.

  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with desired concentrations of this compound for specified time points (e.g., 24 hours).[3]

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 xg for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-20% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include those against: GRP78, p-PERK, p-eIF2α, ATF4, CHOP, IRE1α, cleaved Caspase-3, cleaved PARP, and β-Actin (as a loading control).[3][6][16]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash three times with TBST and visualize using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay (CCK-8)

This assay measures cell proliferation and determines the half-maximal inhibitory concentration (IC₅₀) of this compound.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0-1000 nM) for 24, 48, or 72 hours.[3]

  • Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control and determine IC₅₀ values using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[3]

  • Cell Treatment: Treat cells in 6-well plates with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

  • Staining:

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Annexin V-positive/PI-negative cells are considered early apoptotic.

    • Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Downstream Cellular Consequences

The profound ER stress induced by this compound culminates in several anti-cancer effects:

  • Apoptosis Induction: this compound triggers apoptosis through multiple pathways. The UPR-mediated upregulation of CHOP is a primary driver.[6][9] Additionally, this compound induces the generation of reactive oxygen species (ROS), which activates stress-related kinases like JNK and p38, further promoting caspase-dependent apoptosis.[6][9] The mitochondrial pathway is also engaged, as evidenced by the release of cytochrome c.[3]

  • Cell Cycle Arrest: Treatment with this compound causes a significant cell cycle arrest at the G2/M phase. This is achieved by the downregulation of key cell cycle regulatory proteins, including CDK1 and CyclinB1.[3]

  • Inhibition of Pro-Survival Signaling: this compound has been shown to inactivate the pro-survival Akt signaling pathway, which further contributes to its anti-proliferative and pro-apoptotic effects in cancer cells.[3]

This compound is a potent inhibitor of proteasome-associated deubiquitinases that effectively induces proteotoxic stress, leading to the activation of all three arms of the Unfolded Protein Response. This mechanism results in robust anti-proliferative and pro-apoptotic activity in various cancer models, including those resistant to conventional proteasome inhibitors.[3][13] While its clinical development was halted due to severe pulmonary toxicity, the unique mechanism of targeting the 19S proteasome DUBs remains a promising strategy.[1][14] Further research into second-generation DUB inhibitors with an improved therapeutic index is warranted, leveraging the foundational understanding of ER stress induction detailed in this guide.[1][15]

References

The Role of VLX1570 in Inducing Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VLX1570 is a novel small molecule inhibitor of proteasome-associated deubiquitinases (DUBs) that has demonstrated significant anti-cancer activity by inducing apoptosis in various tumor models. This technical guide provides an in-depth overview of the core mechanisms by which this compound triggers programmed cell death. It details the molecular pathways involved, summarizes key quantitative data from preclinical studies, and provides methodologies for relevant experimental protocols. The guide is intended for researchers, scientists, and drug development professionals investigating new therapeutic strategies targeting the ubiquitin-proteasome system.

Mechanism of Action of this compound

This compound primarily functions by inhibiting the activity of deubiquitinating enzymes associated with the 19S regulatory particle of the proteasome.[1] Its main targets are Ubiquitin-Specific Protease 14 (USP14) and, to a lesser extent, Ubiquitin C-terminal Hydrolase L5 (UCHL5).[2][3][4][5] By inhibiting these DUBs, this compound prevents the removal of ubiquitin chains from proteins targeted for degradation. This leads to the accumulation of polyubiquitinated proteins at the proteasome, causing proteotoxic stress and ultimately triggering apoptosis.[2][4][6] The compound has shown efficacy in multiple myeloma, leukemia, and lung cancer cell lines.[7][8][9]

Key Signaling Pathways in this compound-Induced Apoptosis

This compound-induced apoptosis is a multi-faceted process involving the activation of several interconnected signaling pathways. The primary drivers are Endoplasmic Reticulum (ER) stress, the generation of Reactive Oxygen Species (ROS), and modulation of the AKT signaling pathway.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The accumulation of polyubiquitinated proteins due to this compound treatment disrupts protein homeostasis, leading to ER stress and activation of the Unfolded Protein Response (UPR).[7][8][10][11] The UPR is a signaling network that aims to restore ER function but can trigger apoptosis if the stress is prolonged or severe. This compound has been shown to activate all three major branches of the UPR:

  • PERK Pathway: this compound induces the phosphorylation of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), which in turn phosphorylates eukaryotic initiation factor 2 alpha (eIF2α). This leads to the preferential translation of Activating Transcription Factor 4 (ATF4), a key transcription factor that upregulates genes involved in apoptosis, including C/EBP homologous protein (CHOP).[7][10]

  • IRE1 Pathway: The drug also modestly activates Inositol-Requiring Enzyme 1 (IRE1α), leading to the splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and apoptosis.[7]

  • ATF6 Pathway: this compound treatment can also activate Activating Transcription Factor 6 (ATF6).[8]

ER_Stress_Pathway This compound This compound Proteasome_Inhibition Proteasome DUB Inhibition (USP14/UCHL5) This compound->Proteasome_Inhibition Polyubiquitinated_Proteins Accumulation of Polyubiquitinated Proteins Proteasome_Inhibition->Polyubiquitinated_Proteins ER_Stress Endoplasmic Reticulum Stress Polyubiquitinated_Proteins->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 p_PERK p-PERK PERK->p_PERK eIF2a eIF2α p_PERK->eIF2a p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis p_IRE1 p-IRE1α IRE1->p_IRE1 XBP1 XBP1 mRNA p_IRE1->XBP1 XBP1s XBP1s XBP1->XBP1s XBP1s->Apoptosis ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved ATF6_cleaved->Apoptosis

Caption: this compound-induced ER stress and UPR signaling.

Reactive Oxygen Species (ROS) Generation

The accumulation of misfolded proteins can also occur in the mitochondria, leading to the generation of ROS.[7][10] this compound treatment has been shown to increase ROS levels, which in turn activates stress-activated protein kinases such as c-Jun N-terminal kinase (JNK) and p38 MAP kinase.[4][7][10] Phosphorylation of JNK and p38 contributes to caspase-dependent apoptosis.[7][10]

ROS_Pathway This compound This compound Proteasome_Inhibition Proteasome DUB Inhibition This compound->Proteasome_Inhibition Misfolded_Proteins_Mito Accumulation of Misfolded Proteins in Mitochondria Proteasome_Inhibition->Misfolded_Proteins_Mito ROS ↑ Reactive Oxygen Species (ROS) Misfolded_Proteins_Mito->ROS JNK JNK ROS->JNK p38 p38 ROS->p38 p_JNK p-JNK JNK->p_JNK Caspases Caspase Activation p_JNK->Caspases p_p38 p-p38 p38->p_p38 p_p38->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: ROS generation and downstream signaling.

Modulation of the AKT Pathway

In human lung cancer cells, this compound has been shown to inactivate the AKT signaling pathway.[8] The AKT pathway is a crucial pro-survival pathway that regulates cell growth, proliferation, and inhibits apoptosis. By downregulating AKT signaling, this compound promotes apoptosis.[8] This inactivation can occur through various mechanisms, including the modulation of upstream regulators or through the effects of ER stress.

AKT_Pathway cluster_akt Normal State This compound This compound AKT_Signaling AKT Signaling This compound->AKT_Signaling Inhibits p_AKT p-AKT (Active) AKT_Signaling->p_AKT Apoptosis Apoptosis AKT_Signaling->Apoptosis Promotes Pro_Survival Pro-Survival Pathways p_AKT->Pro_Survival Proliferation Cell Proliferation and Survival Pro_Survival->Proliferation

Caption: Inhibition of the pro-survival AKT pathway.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound from various preclinical studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
KMS-11Multiple Myeloma43 ± 2[5]
RPMI8226Multiple Myeloma74 ± 2[5]
OPM-2Multiple Myeloma126 ± 3[5]
OPM-2-BZRMultiple Myeloma (Bortezomib-Resistant)191 ± 1[5]
HL-60Myeloid LeukemiaSee original paper[7]
MOLM13Myeloid LeukemiaSee original paper[7]
MV4-11Myeloid LeukemiaSee original paper[7]
OCI-AML3Myeloid LeukemiaSee original paper[7]
THP-1Myeloid LeukemiaSee original paper[7]
MDS-LMyeloid LeukemiaSee original paper[7]
F-36PMyeloid LeukemiaSee original paper[7]
MOLT-4Lymphoid LeukemiaSee original paper[7]
JurkatLymphoid LeukemiaSee original paper[7]
U937Lymphoid LeukemiaSee original paper[7]
A549Lung CancerNot specified[8]
H460Lung CancerNot specified[8]
H1299Lung CancerNot specified[8]
BCWM.1Waldenstrom macroglobulinemiaEC50 of 20.22 nM[5]
HCT116Colon Cancer0.58 µM[5]

Table 2: Key Protein Expression Changes Induced by this compound

ProteinChange upon this compound TreatmentCell Type(s)Pathway InvolvedReference
High Molecular Weight Polyubiquitinated ProteinsIncreasedMultiple Myeloma, LeukemiaProteasome Inhibition[2][3][4][6][7]
Active Caspase-3IncreasedMultiple Myeloma, Lung CancerApoptosis[2][8]
Cleaved PARPIncreasedLung Cancer, AMLApoptosis[8][11]
HSP70IncreasedLeukemiaProteotoxic Stress[7]
Phospho-JNKIncreasedMultiple Myeloma, LeukemiaROS Signaling[2][7]
Phospho-p38IncreasedLeukemiaROS Signaling[7]
Phospho-eIF2αIncreasedLeukemiaER Stress / UPR[7]
ATF4IncreasedLeukemiaER Stress / UPR[7]
CHOPIncreasedLeukemiaER Stress / UPR[7]
BCL2DecreasedLung CancerMitochondrial Apoptosis[8]
BADIncreasedLung CancerMitochondrial Apoptosis[8]
Cytosolic Cytochrome cIncreasedLung CancerMitochondrial Apoptosis[8]
CDK1DecreasedLung CancerCell Cycle Arrest (G2/M)[8]
Cyclin B1DecreasedLung CancerCell Cycle Arrest (G2/M)[8]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Protocol:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (e.g., 0-1000 nM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells.

Protocol:

  • Treat cells with this compound at the desired concentrations and for the desired time.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Immunoblotting

Objective: To detect changes in the expression levels of specific proteins involved in apoptosis and related signaling pathways.

Protocol:

  • Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Experimental_Workflow start Cancer Cell Culture treatment This compound Treatment (Varying Concentrations and Times) start->treatment viability viability treatment->viability apoptosis apoptosis treatment->apoptosis immunoblot immunoblot treatment->immunoblot ic50 Determine IC50 apoptosis_quant Quantify Apoptosis protein_exp Analyze Protein Expression viability->ic50 apoptosis->apoptosis_quant immunoblot->protein_exp

Caption: General experimental workflow for studying this compound.

Conclusion

This compound is a potent inducer of apoptosis in cancer cells, acting through the inhibition of proteasome-associated deubiquitinases. Its mechanism of action involves the induction of proteotoxic stress, leading to ER stress, ROS generation, and the modulation of key survival pathways such as the AKT pathway. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other DUB inhibitors in oncology. Further investigation into the detailed molecular interactions and the development of strategies to mitigate potential toxicities will be crucial for the successful clinical translation of this class of compounds.

References

VLX1570 and its Impact on Polyubiquitinated Protein Accumulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VLX1570 is a novel small-molecule inhibitor targeting the 19S proteasome-associated deubiquitinases (DUBs), ubiquitin-specific protease-14 (USP14) and ubiquitin carboxyl-terminal hydrolase isozyme L5 (UCHL5).[1][2] By impeding the removal of ubiquitin chains from proteins destined for degradation, this compound induces the rapid accumulation of high-molecular-weight polyubiquitinated proteins.[3][4] This event triggers profound proteotoxic stress, characterized by the activation of the Unfolded Protein Response (UPR) and the generation of reactive oxygen species (ROS), ultimately culminating in apoptotic cell death in malignant cells.[3][5] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its core effect on polyubiquitinated protein accumulation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: DUB Inhibition and Proteasome Function

The Ubiquitin-Proteasome System (UPS) is the primary cellular machinery for regulated protein degradation in eukaryotic cells. The 26S proteasome, a key component of the UPS, consists of a 20S core particle responsible for proteolysis and one or two 19S regulatory particles that recognize, deubiquitinate, unfold, and translocate ubiquitinated substrates into the core.[6]

Within the 19S regulatory particle, DUBs such as USP14 and UCHL5 play a critical role by cleaving ubiquitin chains from substrate proteins just before their degradation.[1][7] This process is essential for recycling ubiquitin and for the efficient processing of substrates by the 20S proteasome.

This compound acts as a competitive inhibitor of these DUBs, with a preferential inhibitory activity towards USP14 over UCHL5.[8][9][10] By binding to and blocking the active sites of USP14 and UCHL5, this compound prevents the removal of polyubiquitin chains, leading to a "clogging" of the proteasome with substrates that cannot be properly processed.[2][7] This inhibition results in the accumulation of proteasome-bound, high-molecular-weight polyubiquitin conjugates.[8][10]

Mechanism of this compound Action cluster_UPS Ubiquitin-Proteasome System (UPS) Protein Protein Substrate PolyUb_Protein Polyubiquitinated Protein Protein->PolyUb_Protein Ubiquitination Ub Ubiquitin Proteasome_19S 19S Regulatory Particle PolyUb_Protein->Proteasome_19S Binding Proteasome_20S 20S Core Particle (Proteolysis) Proteasome_19S->Proteasome_20S Translocation DUBs DUBs (USP14, UCHL5) Proteasome_19S->DUBs contains Accumulation Accumulation of Polyubiquitinated Proteins Proteasome_19S->Accumulation Leads to Peptides Degraded Peptides Proteasome_20S->Peptides DUBs->Ub Recycles Ub This compound This compound This compound->DUBs Inhibits

Fig. 1: Mechanism of this compound-mediated DUB inhibition.

Cellular Consequences of Polyubiquitinated Protein Accumulation

The primary consequence of this compound-mediated DUB inhibition is the rapid and massive accumulation of polyubiquitinated proteins.[3][4] This buildup overwhelms the cell's protein homeostasis (proteostasis) network, inducing severe proteotoxic stress that activates multiple downstream signaling pathways, ultimately leading to apoptosis.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The accumulation of misfolded and polyubiquitinated proteins triggers the Unfolded Protein Response (UPR), a key ER stress pathway. This compound has been shown to activate the PERK (Protein kinase RNA-like endoplasmic reticulum kinase) signaling branch of the UPR.[3] This leads to the phosphorylation of eIF2α (eukaryotic initiation factor 2α), which in turn increases the expression of ATF4 (Activating Transcription Factor 4) and its downstream target, the pro-apoptotic protein CHOP (C/EBP homologous protein).[3][5]

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Studies have demonstrated that the excess accumulation of polyubiquitinated proteins, particularly on the mitochondrial surface, induces the generation of Reactive Oxygen Species (ROS).[3][5] This increase in oxidative stress activates stress-activated protein kinases (SAPKs) such as JNK (c-Jun N-terminal kinase) and p38 MAPK (p38 mitogen-activated protein kinase).[3]

Induction of Apoptosis

The combined effect of sustained ER stress and high levels of ROS converges on the activation of apoptotic pathways. The phosphorylation of JNK and p38, coupled with the induction of CHOP, leads to the activation of caspases (like caspase-3 and -9) and the cleavage of PARP (Poly (ADP-ribose) polymerase), executing the apoptotic program.[3][5][11]

Downstream Effects of Polyubiquitin Accumulation cluster_stress Proteotoxic Stress This compound This compound DUBs USP14 / UCHL5 This compound->DUBs Inhibits Accumulation Polyubiquitinated Protein Accumulation ER_Stress ER Stress / UPR Accumulation->ER_Stress ROS Mitochondrial ROS Generation Accumulation->ROS HSR Heat Shock Response Accumulation->HSR PERK p-eIF2α ↑ ATF4 ↑ CHOP ↑ ER_Stress->PERK JNK p-JNK ↑ p-p38 ↑ ROS->JNK HSP70 HSP70 ↑ HSR->HSP70 Apoptosis Apoptosis PERK->Apoptosis JNK->Apoptosis Workflow: Western Blotting for Polyubiquitin start Cell Culture & This compound Treatment lysis Cell Lysis (with DUB inhibitors) start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE (Gradient Gel) quant->sds transfer Transfer to Membrane (PVDF) sds->transfer block Blocking (e.g., 5% Milk) transfer->block ab1 Primary Antibody Incubation (e.g., anti-Ub) block->ab1 ab2 Secondary Antibody Incubation (HRP) ab1->ab2 detect ECL Detection & Imaging ab2->detect end Visualize High MW Ubiquitin Smear detect->end

References

The Evolution of a Proteasome Inhibitor: A Technical Guide to the Discovery and Development of VLX1570 from b-AP15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and development of VLX1570, a second-generation deubiquitinase (DUB) inhibitor, from its parent compound, b-AP15. It provides an in-depth analysis of their shared mechanism of action, focusing on the inhibition of the 19S proteasome-associated DUBs, USP14 and UCHL5. This document summarizes key preclinical and clinical data, outlines detailed experimental protocols for the evaluation of these compounds, and visualizes the critical signaling pathways involved in their anticancer activity. The transition from b-AP15 to this compound represents a focused effort to enhance therapeutic potential, and this guide serves as a comprehensive resource for researchers in oncology and drug development.

Introduction: Targeting the Proteasome Beyond the 20S Subunit

The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis and a validated target in cancer therapy. While the first generation of proteasome inhibitors, such as bortezomib, target the 20S catalytic core, resistance to these agents has driven the exploration of alternative targets within the UPS. The 19S regulatory particle of the proteasome, which is responsible for recognizing and processing ubiquitinated substrates, has emerged as a promising area for therapeutic intervention.

Specifically, the deubiquitinating enzymes (DUBs) associated with the 19S particle, ubiquitin-specific peptidase 14 (USP14) and ubiquitin C-terminal hydrolase L5 (UCHL5), play a crucial role in rescuing proteins from degradation. Their inhibition offers a novel strategy to induce proteotoxic stress and subsequent apoptosis in cancer cells.

b-AP15 was identified as a small molecule inhibitor of USP14 and UCHL5.[1] While showing promising preclinical activity, its development was hampered by certain physicochemical properties. This led to the development of this compound, an analog of b-AP15 with improved potency and solubility.[2] This guide explores the scientific journey from b-AP15 to this compound, providing the technical details necessary for a comprehensive understanding of this class of DUB inhibitors.

Mechanism of Action: Induction of Proteotoxic Stress

Both b-AP15 and this compound exert their anticancer effects by inhibiting the deubiquitinating activity of USP14 and UCHL5 at the 19S proteasome.[3][4] This inhibition leads to the accumulation of polyubiquitinated proteins, which in turn triggers two major downstream cell death pathways: Endoplasmic Reticulum (ER) Stress and the intrinsic apoptosis pathway.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The accumulation of misfolded and polyubiquitinated proteins overwhelms the protein-folding capacity of the endoplasmic reticulum, leading to ER stress. This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring proteostasis. However, under prolonged or severe ER stress, the UPR switches from a pro-survival to a pro-apoptotic response.

This compound has been shown to activate all three canonical branches of the UPR:

  • PERK Pathway: Phosphorylation of PERK leads to the phosphorylation of eIF2α, which attenuates global protein translation but selectively promotes the translation of ATF4. ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor CHOP.[5]

  • IRE1 Pathway: Activation of IRE1 leads to the splicing of XBP1 mRNA, generating a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[5]

  • ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to its active form, which then upregulates the expression of ER chaperones such as GRP78/BiP.

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins PERK PERK Unfolded Proteins->PERK activates IRE1 IRE1 Unfolded Proteins->IRE1 activates ATF6 ATF6 Unfolded Proteins->ATF6 activates eIF2a eIF2α PERK->eIF2a phosphorylates XBP1u XBP1u mRNA IRE1->XBP1u splices ATF6 (cleaved) ATF6 (cleaved) ATF6->ATF6 (cleaved) translocates to Golgi & is cleaved p-eIF2a p-eIF2α ATF4 ATF4 p-eIF2a->ATF4 upregulates translation CHOP CHOP ATF4->CHOP induces expression XBP1s XBP1s mRNA ER Chaperones ER Chaperones (e.g., GRP78/BiP) XBP1s->ER Chaperones induces expression ERAD ERAD Genes XBP1s->ERAD induces expression ATF6 (cleaved)->ER Chaperones induces expression Apoptosis Apoptosis CHOP->Apoptosis

ER Stress and Unfolded Protein Response Pathway.
Intrinsic Apoptosis Pathway

The accumulation of polyubiquitinated proteins and the induction of ER stress converge on the mitochondria to initiate the intrinsic apoptosis pathway. This is characterized by the activation of BCL-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases.

b-AP15 has been shown to induce apoptosis through the activation of caspase-3, -8, and -9, and the cleavage of PARP.[6] It also modulates the expression of BCL-2 family proteins, with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bim, Bax, and Noxa.[6]

Apoptosis_Pathway cluster_Cytoplasm Cytoplasm cluster_Mitochondrion Mitochondrion b-AP15 / this compound b-AP15 / this compound Polyubiquitinated\nProteins Polyubiquitinated Proteins b-AP15 / this compound->Polyubiquitinated\nProteins induces accumulation ER Stress ER Stress b-AP15 / this compound->ER Stress induces Bcl-2 Bcl-2 b-AP15 / this compound->Bcl-2 downregulates Caspase-8 Caspase-8 b-AP15 / this compound->Caspase-8 activates Bax Bax Polyubiquitinated\nProteins->Bax activates Bim Bim ER Stress->Bim upregulates Noxa Noxa ER Stress->Noxa upregulates Cytochrome c Cytochrome c Bax->Cytochrome c promotes release Bim->Cytochrome c promotes release Noxa->Cytochrome c promotes release Bcl-2->Cytochrome c inhibits release Caspase-9 Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Caspase-8->Caspase-3 activates PARP PARP Caspase-3->PARP cleaves Cleaved PARP Cleaved PARP Apoptosis Apoptosis Cleaved PARP->Apoptosis Cytochrome c->Caspase-9 activates

Intrinsic Apoptosis Pathway Induced by b-AP15/VLX1570.

Quantitative Data Summary

In Vitro Potency

This compound demonstrates enhanced potency compared to its parent compound, b-AP15, across a range of cancer cell lines.

CompoundCell LineCancer TypeIC50 / EC50Reference
b-AP15HCT-116Colon Carcinoma~2.2-fold less potent than resistant cells[7][8]
This compoundHCT116Colon Carcinoma0.58 µM
This compoundKMS-11Multiple Myeloma43 ± 2 nM
This compoundRPMI8226Multiple Myeloma74 ± 2 nM
This compoundOPM-2Multiple Myeloma126 ± 3 nM
This compoundOPM-2-BZRMultiple Myeloma (Bortezomib-resistant)191 ± 1 nM
This compoundBCWM.1Waldenstrom Macroglobulinemia20.22 nM (EC50)
b-AP15Purified 19S Proteasomes(Biochemical Assay)16.8 ± 2.8 µM (Ub-AMC substrate)[2]
This compoundPurified 19S Proteasomes(Biochemical Assay)13.0 ± 2.7 µM (Ub-AMC substrate)[6]
Preclinical and Clinical Pharmacokinetics of this compound

Preclinical studies in rats and monkeys indicated a rapid distribution and clearance of this compound, with a mean elimination half-life of 5 to 8 minutes.[9] The maximum tolerated dose (MTD) in rats was determined to be 3.3 mg/kg administered intravenously.[9]

A Phase 1 clinical trial (NCT02372240) was conducted in patients with relapsed and/or refractory multiple myeloma.[4][9][10]

ParameterValueNotesReference
Dosing Regimen0.05 to 1.2 mg/kg IVDays 1, 2, 8, 9, 15, 16 of a 28-day cycle[4][9]
Peak Plasma Concentration (Cmax)2.0 to 68.5 ng/mLMeasured in 11 patients at doses of 0.3–1.2 mg/kg[9]
Elimination Half-life0.17 to 1.01 hours (average 0.49 ± 0.24 h)High interindividual variability[9]
Anti-myeloma EffectsObserved at doses ≥ 0.6 mg/kgModest efficacy observed[11]
Dose-Limiting ToxicitySevere pulmonary toxicityTwo patient deaths at 1.2 mg/kg dose level[11]

The clinical trial was terminated due to severe pulmonary toxicity observed at the 1.2 mg/kg dose level.[11]

Experimental Protocols

Deubiquitinase (DUB) Activity Assay

This protocol is for measuring the inhibition of DUB activity using a fluorogenic substrate.

DUB_Assay_Workflow start Start prepare_reagents Prepare Reagents: - DUB Assay Buffer - DUB Enzyme (e.g., purified 19S proteasomes) - Inhibitor (b-AP15 or this compound) - Substrate (e.g., Ub-AMC) start->prepare_reagents preincubate Pre-incubate DUB enzyme with inhibitor or vehicle (DMSO) for a specified time (e.g., 2 min). prepare_reagents->preincubate add_substrate Add fluorogenic substrate (Ub-AMC) to initiate the reaction. preincubate->add_substrate measure_fluorescence Monitor fluorescence kinetically (e.g., Ex/Em = 380/460 nm) at 37°C. add_substrate->measure_fluorescence analyze_data Calculate the rate of substrate cleavage and determine IC50 values. measure_fluorescence->analyze_data end End analyze_data->end

Deubiquitinase (DUB) Activity Assay Workflow.

Materials:

  • DUB Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Purified DUB enzyme (e.g., 26S proteasomes)

  • b-AP15 or this compound stock solution in DMSO

  • Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of b-AP15 or this compound in DUB Assay Buffer.

  • In a 96-well plate, add the DUB enzyme to each well.

  • Add the diluted inhibitor or vehicle (DMSO) to the respective wells and pre-incubate for a defined period (e.g., 2-10 minutes) at room temperature.

  • Initiate the reaction by adding the Ub-AMC substrate to all wells.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence kinetically (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Calculate the initial reaction velocity (V0) for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of b-AP15 and this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • b-AP15 or this compound stock solution in DMSO

  • 96-well clear microplate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Absorbance plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of b-AP15 or this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Add the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by b-AP15 or this compound using flow cytometry.[5]

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with b-AP15, this compound, or vehicle for the desired time. start->treat_cells harvest_cells Harvest cells (including supernatant) and wash with cold PBS. treat_cells->harvest_cells resuspend_cells Resuspend cells in 1X Annexin V Binding Buffer. harvest_cells->resuspend_cells stain_cells Add Annexin V-FITC and Propidium Iodide (PI) to the cells. resuspend_cells->stain_cells incubate_cells Incubate in the dark at room temperature for 15 min. stain_cells->incubate_cells acquire_data Acquire data on a flow cytometer. incubate_cells->acquire_data analyze_data Analyze the data to differentiate between live, early apoptotic, late apoptotic, and necrotic cells. acquire_data->analyze_data end End analyze_data->end

Annexin V/PI Apoptosis Assay Workflow.

Materials:

  • Cells treated with b-AP15, this compound, or vehicle

  • Phosphate-buffered saline (PBS)

  • 1X Annexin V Binding Buffer

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cell line by treating with the desired concentrations of b-AP15 or this compound for a specific time. Include a vehicle-treated negative control.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS by centrifugation.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add additional 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer as soon as possible. Differentiate cell populations based on their fluorescence:

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Conclusion

The development of this compound from b-AP15 exemplifies a rational approach to drug design, aiming to improve upon the therapeutic window of a promising lead compound. Both molecules effectively target the deubiquitinating activity of the 19S proteasome, leading to cancer cell death through the induction of ER stress and apoptosis. While the clinical development of this compound was halted due to toxicity, the extensive preclinical data and the detailed understanding of its mechanism of action provide a valuable foundation for the future development of DUB inhibitors. This technical guide serves as a comprehensive resource for researchers continuing to explore this important class of anticancer agents.

References

Preclinical Antitumor Activity of VLX1570: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

VLX1570 is a novel small molecule inhibitor of deubiquitinating enzymes (DUBs) associated with the 19S regulatory particle of the proteasome. Preclinical studies have demonstrated its potent antitumor activity across a range of hematological malignancies and solid tumors, including models resistant to conventional proteasome inhibitors. This compound primarily targets ubiquitin-specific protease-14 (USP14) and ubiquitin carboxyl-terminal hydrolase L5 (UCHL5), leading to the accumulation of polyubiquitinated proteins. This action induces severe proteotoxic stress, triggering downstream pathways including the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, and oxidative stress, which collectively culminate in apoptotic cell death. This technical guide provides an in-depth summary of the preclinical data on this compound, detailing its mechanism of action, quantitative in vitro and in vivo efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action

This compound exerts its antitumor effects by disrupting protein homeostasis through the inhibition of the ubiquitin-proteasome system (UPS). Unlike bortezomib, which targets the 20S catalytic core of the proteasome, this compound targets DUBs within the 19S regulatory cap.

Inhibition of Proteasome Deubiquitinases (DUBs)

This compound is a competitive inhibitor of the 19S proteasome-associated DUBs, specifically USP14 and UCHL5.[1] These enzymes are responsible for removing ubiquitin chains from proteins before their degradation, a crucial step for efficient proteasome function.[1] Preclinical evidence indicates that this compound shows preferential binding and a more pronounced inhibitory effect on USP14 compared to UCHL5.[2][3] By blocking the deubiquitinating activity of these enzymes, this compound causes the rapid accumulation of high-molecular-weight polyubiquitinated protein conjugates, leading to a shutdown of the proteasome degradation pathway.[4]

cluster_M This compound Mechanism of Action This compound This compound DUBs Inhibition of DUBs (USP14 & UCHL5) This compound->DUBs PolyUb Accumulation of Polyubiquitinated Proteins DUBs->PolyUb Stress Proteotoxic Stress PolyUb->Stress Apoptosis Tumor Cell Apoptosis Stress->Apoptosis

Caption: Core mechanism of this compound action.
Induction of Proteotoxic and Cellular Stress

The accumulation of polyubiquitinated proteins induced by this compound leads to significant proteotoxic stress.[5] This overwhelms the cell's protein-folding capacity and triggers several stress response pathways:

  • Heat Shock Response (HSR): Cells treated with this compound show an upregulation of heat shock proteins, such as HSP70, as a direct response to the accumulation of misfolded and ubiquitinated proteins.[5]

  • Endoplasmic Reticulum (ER) Stress: The buildup of unfolded proteins activates the Unfolded Protein Response (UPR).[4][6] This involves the activation of key signaling pathways including the PERK/eIF2α/ATF4/CHOP axis and the IRE1/XBP-1s pathway, which are critical mediators of ER stress-induced apoptosis.[6][7]

  • Oxidative Stress: this compound has been shown to induce the generation of reactive oxygen species (ROS), leading to mitochondrial damage.[6] This oxidative stress contributes to the activation of pro-apoptotic signaling cascades, including the phosphorylation of JNK and p38 MAP kinases.[5][6]

Downstream Cellular Effects and Signaling

The integrated stress responses induced by this compound converge on pathways that halt cell proliferation and initiate programmed cell death.

cluster_S Downstream Signaling Pathways Stress Proteotoxic Stress ER_Stress ER Stress / UPR Stress->ER_Stress ROS ROS Generation Stress->ROS PERK PERK → eIF2α → ATF4 ER_Stress->PERK IRE1 IRE1 → XBP-1s ER_Stress->IRE1 Mito Mitochondrial Damage ROS->Mito CHOP ↑ CHOP PERK->CHOP IRE1->CHOP Caspase Caspase Activation CHOP->Caspase JNK p-JNK / p-p38 Mito->JNK JNK->Caspase Apoptosis Apoptosis Caspase->Apoptosis cluster_W Experimental Workflow for In Vitro Analysis cluster_assays start Cancer Cell Lines treat Treat with this compound (Dose Response) start->treat via Cell Viability Assay (MTT / CTG) treat->via apop Apoptosis Assay (Annexin V / PI) treat->apop wb Western Blot (Pathway Proteins) treat->wb data Data Analysis (IC50, Apoptosis %) apop->data cluster_X Experimental Workflow for In Vivo Xenograft Study inject Inject Tumor Cells into Mice growth Tumor Establishment inject->growth random Randomize into Groups (Vehicle vs. This compound) growth->random treat Systemic Treatment (e.g., i.p.) random->treat monitor Monitor Tumor Volume & Survival treat->monitor end Endpoint Analysis monitor->end

References

An In-depth Technical Guide to the Structural and Functional Analysis of VLX1570

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional analysis of VLX1570, a novel small-molecule inhibitor of proteasome deubiquitinases. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the critical signaling pathways it modulates.

Core Concepts: Structural and Functional Overview

This compound is a competitive and reversible inhibitor of deubiquitinating enzymes (DUBs) associated with the 19S regulatory particle of the proteasome, primarily targeting Ubiquitin-Specific Protease 14 (USP14) and Ubiquitin Carboxyl-Terminal Hydrolase L5 (UCHL5).[1][2][3] By inhibiting these DUBs, this compound prevents the removal of ubiquitin chains from proteins destined for degradation, leading to the accumulation of polyubiquitinated proteins.[4] This accumulation disrupts cellular protein homeostasis, triggering two primary downstream pathways that culminate in apoptosis: Endoplasmic Reticulum (ER) stress and the generation of Reactive Oxygen Species (ROS).[4]

Structurally, this compound is an analog of b-AP15 and is characterized by a reactive α,β-unsaturated carbonyl substructure, which allows for covalent interactions with nucleophilic residues on its target proteins.[5] While its primary targets are USP14 and UCHL5, studies have shown that this compound can also interact with other cellular proteins, including the off-target CIAPIN1, leading to protein aggregation.[5] This broader reactivity may contribute to the dose-limiting toxicities observed in clinical trials.[6]

Functionally, the inhibition of DUBs by this compound leads to "proteasome shutdown," inducing a state of proteotoxic stress.[2] This is characterized by the accumulation of high molecular weight polyubiquitinated protein conjugates.[2][7] The cellular response to this stress involves the activation of the Unfolded Protein Response (UPR) and heat shock responses, ultimately leading to programmed cell death.[4]

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound across various cancer cell lines.

Table 1: IC50 and EC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssay TypeValue (nM)Reference(s)
Multiple Myeloma
KMS-11Multiple MyelomaIC5043 ± 2[8]
RPMI-8226Multiple MyelomaIC5074 ± 2[8]
OPM-2Multiple MyelomaIC50126 ± 3[8]
OPM-2-BzRBortezomib-Resistant MMIC50191 ± 1[8]
Leukemia
HL-60Acute Myeloid LeukemiaIC5049.8[4]
MOLM13Acute Myeloid LeukemiaIC5053.4[4]
MV4-11Acute Myeloid LeukemiaIC5047.9[4]
OCI-AML3Acute Myeloid LeukemiaIC5060.1[4]
THP-1Acute Myeloid LeukemiaIC5069.8[4]
MDS-LMyelodysplastic SyndromeIC5055.4[4]
F-36PAcute Myeloid LeukemiaIC5060.5[4]
MOLT-4Acute Lymphoblastic LeukemiaIC5045.4[4]
JurkatAcute T-cell LeukemiaIC5049.3[4]
U937Histiocytic LymphomaIC5053.8[4]
Other Hematological Malignancies
BCWM.1Waldenstrom MacroglobulinemiaEC5020.22[8]
MWCL-1Waldenstrom MacroglobulinemiaEC5029.96 (median)[9]
RPCI-WM1Waldenstrom MacroglobulinemiaEC5029.96 (median)[9]
BCWM.1/BRBortezomib-Resistant WMEC5029.96 (median)[9]
RPCI-WM1/BRBortezomib-Resistant WMEC5029.96 (median)[9]
Solid Tumors
HCT116Colorectal CarcinomaIC50580[8]

Table 2: Phase 1 Clinical Trial (NCT02372240) Dosing and Key Outcomes [6][10]

CohortDose Level (mg/kg)Number of Patients TreatedKey Outcomes
10.05 - 0.304Minimal adverse events (Grade 1-2 fatigue, rash, nausea, anemia). No dose-limiting toxicities (DLTs) reported.[1]
20.30 - 0.608One patient showed stable disease with improved functionality and modest decrements in myeloma parameters after four cycles.[1][6]
31.22Both patients experienced fatal pulmonary toxicity within days of receiving two doses, leading to the discontinuation of the trial.[1][6] Anti-myeloma effects were observed at doses ≥ 0.6 mg/kg.[1][11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the analysis of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard procedures and can be optimized for specific cell lines.[12][13][14]

Materials:

  • This compound stock solution (in DMSO)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For suspension cells (e.g., multiple myeloma, leukemia lines), seed at a density of 0.5-1.0 x 10^5 cells/mL in a 96-well plate (100 µL/well).[13]

    • For adherent cells, seed at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach (for adherent cells) and acclimatize.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • For suspension cells, centrifuge the plate at 1000 x g for 5 minutes and carefully remove the supernatant.

    • Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Proteasome Activity Assay (Ubiquitin-Vinyl Sulfone Probe)

This protocol outlines a method to assess the inhibition of deubiquitinase activity in cell lysates using a ubiquitin-vinyl sulfone (Ub-VS) probe.[15][16]

Materials:

  • This compound

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors)

  • Ubiquitin-vinyl sulfone (Ub-VS) probe

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against USP14 and UCHL5

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 3 hours).

    • Harvest and lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Probe Labeling:

    • Incubate a defined amount of cell lysate (e.g., 25 µg) with 1 µM Ub-VS probe for 30 minutes at 37°C.[15]

  • SDS-PAGE and Western Blotting:

    • Terminate the labeling reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against USP14 and UCHL5, followed by the appropriate HRP-conjugated secondary antibodies.

    • Visualize the bands using a chemiluminescence detection system. A decrease in the intensity of the Ub-VS labeled DUBs indicates inhibition by this compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with different concentrations of this compound for the desired duration (e.g., 24 hours).

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

VLX1570_Mechanism_of_Action cluster_inhibition Proteasome Inhibition cluster_er_stress ER Stress Pathway cluster_ros_apoptosis ROS & Apoptosis Pathway This compound This compound DUBs USP14 & UCHL5 (19S Proteasome DUBs) This compound->DUBs inhibits PolyUb_accumulation Accumulation of Polyubiquitinated Proteins DUBs->PolyUb_accumulation prevents deubiquitination Proteotoxic_Stress Proteotoxic Stress PolyUb_accumulation->Proteotoxic_Stress ER_Stress Endoplasmic Reticulum (ER) Stress Proteotoxic_Stress->ER_Stress ROS Reactive Oxygen Species (ROS) Generation Proteotoxic_Stress->ROS PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP-1s IRE1->XBP1s ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis XBP1s->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria JNK_p38 p-JNK & p-p38 ROS->JNK_p38 Caspases Caspase Activation (Caspase-3, -9) Mitochondria->Caspases JNK_p38->Caspases Caspases->Apoptosis

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_clinical Clinical Evaluation Cell_Culture Cancer Cell Lines (e.g., MM, Leukemia) VLX1570_Treatment This compound Treatment (Dose- and Time-course) Cell_Culture->VLX1570_Treatment Cell_Viability Cell Viability Assay (MTT / CellTiter-Glo) VLX1570_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V / PI) VLX1570_Treatment->Apoptosis_Assay Proteasome_Activity Proteasome Activity Assay (Ub-VS Probe) VLX1570_Treatment->Proteasome_Activity Western_Blot Western Blot Analysis (ER Stress & Apoptosis Markers) VLX1570_Treatment->Western_Blot Xenograft Xenograft Mouse Model (e.g., MM) Cell_Viability->Xenograft VLX1570_Admin This compound Administration (e.g., i.v.) Xenograft->VLX1570_Admin Tumor_Growth Tumor Growth Measurement VLX1570_Admin->Tumor_Growth Survival Survival Analysis VLX1570_Admin->Survival Phase1 Phase 1 Clinical Trial (e.g., NCT02372240) Survival->Phase1 Safety_Tolerability Safety & Tolerability (MTD, DLTs) Phase1->Safety_Tolerability PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Phase1->PK_PD Efficacy Preliminary Efficacy Phase1->Efficacy

Caption: Experimental Workflow for this compound Characterization.

Conclusion

This compound is a potent inhibitor of proteasome deubiquitinases that induces apoptosis in various cancer cell lines, particularly those of hematological origin. Its mechanism of action is centered on the induction of proteotoxic stress, leading to ER stress and ROS-mediated cell death. While preclinical studies demonstrated significant anti-tumor activity, its clinical development was halted due to severe pulmonary toxicity at higher doses.[6][11] This technical guide provides a foundational understanding of the structural and functional characteristics of this compound, offering valuable insights for researchers and drug development professionals working on novel therapeutics targeting the ubiquitin-proteasome system. Further research may focus on developing analogs of this compound with an improved therapeutic index.

References

Methodological & Application

Application Notes and Protocols for VLX1570 in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

VLX1570 is a novel small molecule that functions as an inhibitor of 19S proteasome-specific deubiquitylating enzymes (DUBs), primarily targeting Ubiquitin-Specific Protease 14 (USP14) and Ubiquitin C-terminal Hydrolase L5 (UCHL5).[1][2] By inhibiting these DUBs, this compound disrupts the ubiquitin-proteasome system, leading to the accumulation of polyubiquitinated proteins.[1] This accumulation triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately inducing apoptosis in cancer cells.[1][3] this compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, particularly in multiple myeloma and leukemia.[2][3][4]

Mechanism of Action

This compound competitively inhibits the deubiquitinase activity of USP14 and UCHL5.[2][4] This inhibition leads to an increase in high-molecular-weight polyubiquitinated proteins.[3] The accumulation of these proteins induces ER stress, activating the PERK signaling pathway, which results in the phosphorylation of eIF2α and increased expression of ATF4 and CHOP, key mediators of ER stress-dependent apoptosis.[3] Additionally, this compound can induce the generation of reactive oxygen species (ROS), which contributes to apoptosis through the phosphorylation of JNK and p38.[3] In some cancer cell lines, this compound has also been shown to inhibit the Akt signaling pathway.[5]

VLX1570_Mechanism_of_Action cluster_cell Cancer Cell cluster_proteasome 19S Proteasome This compound This compound USP14 USP14 This compound->USP14 inhibits UCHL5 UCHL5 This compound->UCHL5 inhibits Akt_Pathway Akt Pathway Inhibition This compound->Akt_Pathway inhibits Polyubiquitinated_Proteins Accumulation of Polyubiquitinated Proteins USP14->Polyubiquitinated_Proteins prevents degradation of UCHL5->Polyubiquitinated_Proteins prevents degradation of ER_Stress Endoplasmic Reticulum (ER) Stress Polyubiquitinated_Proteins->ER_Stress ROS Reactive Oxygen Species (ROS) Generation Polyubiquitinated_Proteins->ROS Apoptosis Apoptosis ER_Stress->Apoptosis ROS->Apoptosis Akt_Pathway->Apoptosis Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed cells in a 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_this compound Add this compound at varying concentrations Incubate_24h->Add_this compound Incubate_48_72h Incubate for 48-72 hours Add_this compound->Incubate_48_72h Add_Reagent Add MTT or CCK-8 reagent Incubate_48_72h->Add_Reagent Incubate_Assay Incubate for 1-4 hours Add_Reagent->Incubate_Assay Read_Absorbance Read absorbance on a plate reader Incubate_Assay->Read_Absorbance

References

Application Note: Determining the IC50 of VLX1570 in HCT116 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VLX1570 is a small molecule inhibitor of the 19S proteasome-associated deubiquitinases (DUBs), specifically targeting USP14 and UCHL5.[1][2] Inhibition of these enzymes prevents the removal of ubiquitin chains from proteins targeted for degradation, leading to the accumulation of polyubiquitinated proteins.[1] This accumulation triggers the unfolded protein response (UPR) and significant endoplasmic reticulum (ER) stress, ultimately inducing apoptosis in cancer cells.[3][4][5] The HCT116 cell line, derived from a human colorectal carcinoma, is a widely utilized model for studying cancer biology and evaluating the efficacy of novel therapeutic agents. This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in HCT116 cells using the MTT assay.

Data Presentation: this compound IC50 in HCT116 Cells

The following table summarizes the reported anti-proliferative activity of this compound in the HCT116 colorectal cancer cell line. It is recommended that researchers empirically determine the IC50 value for their specific HCT116 cell stock and experimental conditions using the protocol provided below.

CompoundCell LineIC50 (μM)Assay Type
This compoundHCT1160.58Cell Viability Assay

Data sourced from MedchemExpress.[6]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol details the steps for assessing the cytotoxic effect of this compound on the adherent HCT116 cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[7]

Materials and Reagents:

  • HCT116 cells

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., McCoy's 5A supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Experimental Workflow Diagram:

G cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Drug Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis A Harvest and count HCT116 cells B Seed 5,000 cells/well in 96-well plate A->B C Incubate for 24h (37°C, 5% CO2) B->C D Prepare serial dilutions of this compound E Replace medium with drug-containing medium D->E F Incubate for 48-72h E->F G Add 10 µL MTT solution to each well H Incubate for 4h G->H I Solubilize formazan crystals with 150 µL DMSO H->I J Read absorbance at 570 nm I->J K Calculate % viability vs. vehicle control L Plot dose-response curve and determine IC50 K->L

Workflow for IC50 determination using the MTT assay.

Step-by-Step Procedure:

  • Cell Seeding (Day 1):

    • Harvest HCT116 cells that are in the logarithmic growth phase using trypsin.

    • Perform a cell count to determine cell concentration and viability.

    • Dilute the cell suspension in a complete culture medium to a final concentration that allows for seeding approximately 5,000 cells per well.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank control.[8]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment (Day 2):

    • Prepare a series of this compound dilutions from your stock solution in a complete culture medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., from 10 µM down to low nM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

    • Carefully aspirate the medium from the cells and add 100 µL of the medium containing the appropriate this compound concentrations or vehicle control.

    • Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay (Day 4 or 5):

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for an additional 4 hours at 37°C, protected from light.[8] During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the MTT-containing medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[8][9]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure the formazan is completely solubilized.[8][9]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and IC50 Calculation:

  • Correct for Background: Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate Percent Viability: Determine the percentage of cell viability for each this compound concentration relative to the vehicle control wells (which represent 100% viability) using the formula:

    • % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100

  • Determine IC50: Plot the percent viability against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (such as GraphPad Prism) to calculate the IC50 value.

Mechanism of Action & Signaling Pathway

This compound functions by inhibiting the deubiquitinase activity of USP14 and UCHL5, enzymes associated with the 19S regulatory particle of the proteasome.[1][2] This inhibition leads to the accumulation of polyubiquitinated proteins that cannot be properly processed and degraded.[2] The buildup of these misfolded proteins induces the Unfolded Protein Response (UPR) and ER stress.[3] This stress activates several downstream signaling pathways, including the PERK pathway, which leads to the expression of pro-apoptotic factors like CHOP.[3][4] Concurrently, the accumulation of ubiquitinated proteins can induce the generation of Reactive Oxygen Species (ROS), which activates stress-activated protein kinases (SAPKs) such as JNK and p38, further promoting apoptosis.[3][4]

This compound Signaling Pathway Diagram:

G This compound This compound DUBs DUBs (USP14, UCHL5) on 19S Proteasome This compound->DUBs Inhibition PolyUb Accumulation of Polyubiquitinated Proteins DUBs->PolyUb Prevents Degradation ER_Stress Endoplasmic Reticulum (ER) Stress / UPR PolyUb->ER_Stress ROS Reactive Oxygen Species (ROS) Generation PolyUb->ROS PERK PERK Pathway ER_Stress->PERK JNK p-JNK / p-p38 ROS->JNK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis JNK->Apoptosis

This compound inhibits DUBs, leading to ER stress and ROS-mediated apoptosis.

References

Application Notes and Protocols for VLX1570 in In Vivo Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of VLX1570, a first-in-class deubiquitinase (DUB) inhibitor, in various cancer xenograft models. The protocols detailed below are based on published preclinical studies and are intended to serve as a guide for researchers designing their own in vivo experiments.

Mechanism of Action

This compound is a small molecule that targets the 19S proteasome-associated deubiquitinating enzymes, specifically ubiquitin-specific protease 14 (USP14) and ubiquitin C-terminal hydrolase L5 (UCHL5). Inhibition of these DUBs leads to the accumulation of polyubiquitinated proteins, causing proteotoxic stress, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[1] Preclinical studies have demonstrated its anti-tumor activity in various hematological and solid tumor models.[2][3]

Quantitative Data Summary

The following table summarizes the reported in vivo dosages and their effects in different xenograft models.

Cancer TypeCell Line(s)Animal ModelThis compound DosageAdministration RouteKey FindingsReference
Ewing's SarcomaA673, TC-71Athymic mice4.4 mg/kgIntraperitoneal (daily)Significant reduction in tumor growth.[4]
Multiple MyelomaKMS-11Not specified3 mg/kgNot specifiedSignificant decrease in tumor growth.
Waldenstrom MacroglobulinemiaNot specifiedNot specified4.4 mg/kgIntraperitonealMarkedly suppressed tumor growth without obvious toxicity.

Signaling Pathway

This compound's mechanism of action involves the inhibition of deubiquitinating enzymes at the 19S proteasome, leading to an accumulation of polyubiquitinated proteins and subsequent cell stress and apoptosis.

VLX1570_Mechanism_of_Action cluster_proteasome 19S Proteasome USP14 USP14 Polyubiquitinated Proteins Polyubiquitinated Proteins USP14->Polyubiquitinated Proteins deubiquitinates Accumulation of Polyubiquitinated Proteins Accumulation of Polyubiquitinated Proteins UCHL5 UCHL5 UCHL5->Polyubiquitinated Proteins deubiquitinates This compound This compound This compound->USP14 inhibits This compound->UCHL5 inhibits Proteotoxic Stress Proteotoxic Stress Accumulation of Polyubiquitinated Proteins->Proteotoxic Stress Unfolded Protein Response (UPR) Unfolded Protein Response (UPR) Proteotoxic Stress->Unfolded Protein Response (UPR) Apoptosis Apoptosis Unfolded Protein Response (UPR)->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Protocols

Ewing's Sarcoma Xenograft Model[4]

1. Cell Culture:

  • A673 or TC-71 Ewing's sarcoma cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

2. Animal Model:

  • Athymic nude mice (e.g., Foxn1nu/Foxn1nu) are typically used. Mice should be housed in a pathogen-free environment.

3. Tumor Implantation:

  • Harvest Ewing's sarcoma cells during their logarithmic growth phase.
  • Resuspend the cells in a suitable sterile medium, such as PBS, at a concentration of 1 x 10^7 cells per 100 µL.
  • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

4. Tumor Growth Monitoring:

  • Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals (e.g., twice a week).
  • Calculate tumor volume using the formula: (Length x Width²) / 2.
  • Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100 mm³).

5. This compound Administration:

  • Dosage: 4.4 mg/kg body weight.
  • Formulation: Prepare this compound in a suitable vehicle for intraperitoneal injection.
  • Administration: Administer the prepared this compound solution or vehicle control intraperitoneally once daily.
  • Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

6. Efficacy Evaluation:

  • Continue treatment for a predetermined period.
  • Measure final tumor volumes and compare the tumor growth between the this compound-treated and control groups.
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vivo xenograft study with this compound.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 2. Subcutaneous Tumor Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization of Mice Tumor_Growth->Randomization Treatment 5. This compound or Vehicle Administration Randomization->Treatment Monitoring 6. Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint and Tumor Analysis Monitoring->Endpoint

Caption: General workflow for this compound in vivo xenograft studies.

Disclaimer: These protocols are intended for guidance only. Researchers should optimize the experimental conditions based on their specific cell lines, animal models, and research objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for Immunoblotting of Polyubiquitin Following VLX1570 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLX1570 is a small molecule inhibitor of proteasome-associated deubiquitinases (DUBs), primarily targeting ubiquitin-specific protease-14 (USP14) and, to a lesser extent, ubiquitin C-terminal hydrolase-5 (UCHL5).[1][2] These enzymes are crucial for the proper functioning of the ubiquitin-proteasome system (UPS), which is responsible for the degradation of the majority of intracellular proteins. By inhibiting these DUBs, this compound leads to the accumulation of polyubiquitinated proteins, triggering proteotoxic stress, endoplasmic reticulum (ER) stress, and ultimately inducing apoptosis in cancer cells.[1][3][4] This makes this compound a promising therapeutic agent, particularly in malignancies highly dependent on the UPS, such as multiple myeloma.[5][6][7][8]

These application notes provide a detailed protocol for the detection and analysis of polyubiquitin accumulation in cells treated with this compound using immunoblotting, a fundamental technique to assess the compound's cellular activity.

Mechanism of Action of this compound

This compound covalently modifies the active site cysteine residues of USP14 and UCHL5, inhibiting their deubiquitinating activity. This enzymatic activity is essential for the removal of polyubiquitin chains from proteins just before their degradation by the 20S proteasome. The inhibition of this process results in the accumulation of high-molecular-weight polyubiquitinated protein conjugates that are bound to the proteasome.[1][2] This accumulation of ubiquitinated proteins disrupts cellular proteostasis, leading to the activation of stress response pathways, including the unfolded protein response (UPR) and the heat shock response, which ultimately culminate in programmed cell death.[4][9]

Data Presentation

The treatment of cancer cells with this compound results in a dose- and time-dependent increase in high-molecular-weight polyubiquitinated proteins. While direct quantitative comparisons between studies are challenging due to variations in experimental conditions, the consistent qualitative observation is a significant accumulation of polyubiquitin smears upon this compound treatment, as visualized by Western blot.

Table 1: Summary of this compound Effects on Polyubiquitination and Cellular Viability

Cell LineThis compound ConcentrationTreatment TimeObserved Effect on PolyubiquitinationEffect on Cell Viability (IC50/EC50)Reference
MOLM-14 (AML)0.35 µM48 hDose-dependent increase in high-molecular-weight polyubiquitinated proteins.Not specified[3]
KG1a (AML)0.35 µM48 hDose-dependent increase in high-molecular-weight polyubiquitinated proteins.Not specified[3]
Multiple Myeloma (KMS-11, RPMI8226, OPM-2)0.5 µM6 - 18 hAccumulation of proteasome-bound high molecular weight polyubiquitin conjugates.IC50: 43-126 nM (72h)[1][10]
HCT116 (Colon Cancer)Not specifiedNot specifiedNot specifiedIC50: 0.58 µM (72h)[10]
U2OS (Osteosarcoma)Not specifiedNot specifiedNot specifiedEC50: 98 nM (72h)[10]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the desired cancer cell line (e.g., multiple myeloma, acute myeloid leukemia cell lines) in appropriate cell culture plates or flasks to achieve 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1 µM). It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line.

  • Treatment: Treat the cells with varying concentrations of this compound for different time points (e.g., 2, 4, 6, 8, 12, 24 hours). Include a vehicle control (DMSO-treated cells) in parallel. The final DMSO concentration in the culture medium should not exceed 0.1%.

  • Positive Control: As a positive control for proteasome inhibition, treat a separate set of cells with a known proteasome inhibitor like MG132 (e.g., 10 µM for 4-8 hours).[11]

Protocol 2: Cell Lysis and Protein Quantification
  • Cell Harvesting: After treatment, place the cell culture plates on ice. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Aspirate the PBS and add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail. To preserve ubiquitin chains, it is crucial to include a deubiquitinase inhibitor such as N-ethylmaleimide (NEM) at a final concentration of 10 mM in the lysis buffer.

  • Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Protocol 3: SDS-PAGE and Western Blotting for Polyubiquitin
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load 20-40 µg of total protein per lane onto a 4-12% gradient Tris-glycine polyacrylamide gel. The use of a gradient gel is recommended to resolve the high-molecular-weight smear of polyubiquitinated proteins. Include a pre-stained protein ladder to monitor protein migration. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is generally recommended for the efficient transfer of high-molecular-weight proteins.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ubiquitin overnight at 4°C with gentle agitation. Recommended antibodies include:

    • Anti-ubiquitin antibody (recognizes both mono- and poly-ubiquitin)

    • Anti-K48-linkage specific ubiquitin antibody (for proteasomal degradation signal)

    • Anti-K63-linkage specific ubiquitin antibody (as a control for non-proteasomal signaling) Dilute the primary antibody in the blocking buffer according to the manufacturer's recommendations.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence detection system. The accumulation of polyubiquitinated proteins will appear as a high-molecular-weight smear in the lanes corresponding to this compound-treated samples.

  • Loading Control: To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.

Mandatory Visualizations

VLX1570_Signaling_Pathway cluster_cell Cancer Cell cluster_proteasome 26S Proteasome This compound This compound USP14 USP14 This compound->USP14 inhibition UCHL5 UCHL5 This compound->UCHL5 inhibition Polyub_Proteins Polyubiquitinated Proteins USP14->Polyub_Proteins Deubiquitination UCHL5->Polyub_Proteins Deubiquitination Proteasome Proteasome Core Accumulation Accumulation of Polyubiquitinated Proteins Polyub_Proteins->Proteasome Targeted for Degradation Polyub_Proteins->Accumulation Leads to ER_Stress Endoplasmic Reticulum Stress (UPR) Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Signaling Pathway of this compound Action.

Immunoblotting_Workflow start Start: Cell Culture treatment This compound Treatment (with controls) start->treatment lysis Cell Lysis (with DUB inhibitors) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE (4-12% Gradient Gel) quantification->sds_page transfer Western Blot Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (Anti-Ubiquitin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (High MW Smear) detection->analysis end End analysis->end

Caption: Experimental Workflow for Immunoblotting.

References

Application Notes and Protocols: Overcoming Bortezomib Resistance with the Deubiquitinase Inhibitor VLX1570

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The proteasome inhibitor bortezomib marked a significant advancement in the treatment of multiple myeloma. However, the development of intrinsic and acquired resistance limits its long-term efficacy. Resistance mechanisms often involve mutations in the proteasome subunit β5 (PSMB5), the direct target of bortezomib, or the upregulation of proteasome subunits, which diminishes the drug's inhibitory effect.[1][2][3] This has driven the search for novel therapeutic strategies that target the ubiquitin-proteasome system (UPS) through alternative mechanisms.

VLX1570 is a novel small molecule inhibitor that targets two 19S proteasome-associated deubiquitinating enzymes (DUBs): ubiquitin-specific protease 14 (USP14) and ubiquitin C-terminal hydrolase L5 (UCHL5).[4][5] Instead of inhibiting the proteolytic core of the proteasome like bortezomib, this compound prevents the removal of polyubiquitin chains from proteins targeted for degradation.[4] This leads to a rapid accumulation of polyubiquitinated proteins, inducing significant proteotoxic stress, which triggers the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress, ultimately culminating in cancer cell apoptosis.[4][6][7] Notably, this compound has demonstrated potent cytotoxic activity in bortezomib-resistant multiple myeloma cell lines, presenting a promising therapeutic avenue to overcome resistance.[8][9][10][11]

These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound in bortezomib-resistant cell lines.

Mechanism of Action: this compound in Bortezomib-Resistant Cells

Bortezomib resistance often arises from modifications to the 20S proteasome's catalytic subunit, PSMB5.[1] this compound circumvents this resistance by targeting the 19S regulatory particle's DUBs, USP14 and UCHL5.[5][12] Inhibition of these enzymes prevents the recycling of ubiquitin and causes the accumulation of polyubiquitinated proteins, leading to proteotoxic overload. This triggers two primary apoptotic pathways:

  • ER Stress and the Unfolded Protein Response (UPR): The buildup of misfolded proteins activates the UPR sensors PERK, IRE1α, and ATF6.[6][13] The PERK pathway, in particular, leads to the expression of the pro-apoptotic transcription factor CHOP, a key mediator of ER stress-induced cell death.[6][10]

  • Reactive Oxygen Species (ROS) Generation: The accumulation of polyubiquitinated proteins on mitochondria can induce the generation of ROS.[6] This oxidative stress activates downstream signaling cascades, including the phosphorylation of JNK and p38 MAP kinases, which in turn trigger caspase-dependent apoptosis.[6]

G cluster_0 This compound Action cluster_1 Cellular Response cluster_2 Bortezomib Action (Blocked in Resistant Cells) This compound This compound DUBs USP14 & UCHL5 (19S Proteasome) This compound->DUBs Inhibits PolyUb Accumulation of Polyubiquitinated Proteins DUBs->PolyUb Prevents Deubiquitination ER_Stress ER Stress / UPR PolyUb->ER_Stress Induces ROS ROS Generation PolyUb->ROS Induces Apoptosis Apoptosis ER_Stress->Apoptosis Leads to ROS->Apoptosis Leads to Bortezomib Bortezomib Proteasome_20S PSMB5 (20S Proteasome) Bortezomib->Proteasome_20S Inhibits

Caption: Mechanism of this compound in overcoming Bortezomib resistance.

Data Presentation: Efficacy of this compound

The following tables summarize the cytotoxic effects of this compound across various cancer cell lines, including those resistant to bortezomib.

Table 1: IC50 Values of this compound in Multiple Myeloma Cell Lines

Cell Line Bortezomib Sensitivity IC50 (nM) Incubation Time (h) Assay Type
KMS-11 Sensitive 43 72 CellTiter-Glo
RPMI-8226 Sensitive 74 72 CellTiter-Glo
OPM-2 Sensitive 126 72 CellTiter-Glo

| OPM-2-BZR | Resistant | 191 | 72 | CellTiter-Glo |

Data compiled from publicly available sources.[8][12]

Table 2: EC50 Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type EC50 (µM) Incubation Time (h) Assay Type
HCT-116 Colon Cancer 0.58 72 FMCA
U2OS Osteosarcoma 0.098 72 CellTiter-Glo

| BCWM.1 | Waldenstrom Macroglobulinemia | 0.020 | Not Specified | Not Specified |

Data compiled from publicly available sources.[8]

Experimental Workflow

A typical workflow to evaluate this compound in bortezomib-resistant cells involves culturing the resistant cell line, treating with the compound, and then performing a series of assays to measure cytotoxicity, mechanism of cell death, and target engagement.

G cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Culture 1. Culture Bortezomib-Resistant and Parental Cell Lines Treat 2. Treat cells with this compound (Dose-response & Time-course) Culture->Treat Viability A. Cell Viability Assay (e.g., CellTiter-Glo) Treat->Viability Assess Cytotoxicity Apoptosis B. Apoptosis Assay (Annexin V/PI Staining) Treat->Apoptosis Determine Cell Death Mechanism Western C. Western Blot Analysis (Poly-Ub, CHOP, Caspase-3) Treat->Western Confirm Target Engagement & Pathways ROS_ER D. ROS & ER Stress Assays (DCFDA & CHOP levels) Treat->ROS_ER Investigate Upstream Mechanisms Analysis 3. Data Analysis & Interpretation (IC50, % Apoptosis, Protein Levels) Viability->Analysis Apoptosis->Analysis Western->Analysis ROS_ER->Analysis

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Cell Culture of Bortezomib-Resistant Multiple Myeloma (MM) Lines
  • Objective: To maintain and propagate bortezomib-sensitive (parental) and bortezomib-resistant MM cell lines.

  • Materials:

    • RPMI-1640 Medium (with L-Glutamine)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (100X)

    • Bortezomib (for maintaining resistance)

    • Parental MM cell line (e.g., RPMI-8226, U266, OPM-2)

    • Bortezomib-resistant MM sub-line (e.g., OPM-2-BZR)

  • Protocol:

    • Prepare complete growth medium: RPMI-1640 supplemented with 10-15% FBS and 1% Penicillin-Streptomycin.

    • Culture cells in suspension in T-25 or T-75 flasks at 37°C in a humidified 5% CO₂ incubator.[14]

    • Maintain cell densities between 0.5 x 10⁶ and 2.0 x 10⁶ cells/mL for optimal growth.[14]

    • For bortezomib-resistant cell lines, maintain a low concentration of bortezomib (e.g., 2-10 nM, specific to the cell line) in the culture medium to preserve the resistant phenotype.[15]

    • Before initiating experiments, culture the resistant cells in bortezomib-free medium for 3-5 days to avoid compound interference.[15]

Cell Viability Assay (Luminescent)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Materials:

    • 96-well opaque-walled microplates

    • Bortezomib-resistant and parental MM cells

    • This compound

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Protocol:

    • Seed cells in the 96-well opaque plate at a density of 4 x 10⁵ cells/mL (4 x 10⁴ cells per 100 µL) in complete growth medium.[16]

    • Prepare a serial dilution of this compound in complete medium.

    • After 24 hours of incubation, add the this compound dilutions to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[16]

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

    • Normalize the data to the vehicle-treated control cells and calculate IC50 values using a non-linear regression (sigmoidal dose-response) model.[16]

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
  • Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

  • Materials:

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Protocol:

    • Seed 1-2 x 10⁶ cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) and a vehicle control for 24-48 hours.

    • Harvest the cells, including any floating cells from the supernatant, by centrifugation (e.g., 500 x g for 5 minutes).[1]

    • Wash the cell pellet once with cold 1X PBS and centrifuge again.

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[1]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately by flow cytometry. Healthy cells will be Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.

Western Blot for Polyubiquitinated Proteins and Apoptosis Markers
  • Objective: To detect the accumulation of polyubiquitinated proteins and key markers of the ER stress and apoptotic pathways.

  • Materials:

    • This compound

    • Ice-cold RIPA lysis buffer

    • Protease and phosphatase inhibitor cocktails

    • N-ethylmaleimide (NEM) - a DUB inhibitor

    • BCA Protein Assay Kit

    • SDS-PAGE gels, transfer apparatus, PVDF membrane

    • Primary antibodies: anti-Ubiquitin (K48-specific), anti-CHOP (GADD153), anti-cleaved Caspase-3, anti-p-JNK, anti-β-actin (loading control).

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

  • Protocol:

    • Treat cells with this compound as described for the apoptosis assay.

    • Harvest and wash cells with ice-cold PBS.

    • Lyse the cell pellet in ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors and, crucially, 10 mM NEM to preserve polyubiquitin chains.[17]

    • Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE. Due to the high molecular weight of polyubiquitinated proteins, a gradient gel (e.g., 4-15%) is recommended.

    • Transfer the separated proteins to a PVDF membrane.[17]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Detection of Intracellular Reactive Oxygen Species (ROS)
  • Objective: To measure the generation of intracellular ROS after this compound treatment.

  • Materials:

    • Black, clear-bottom 96-well plate

    • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe

    • Assay buffer (e.g., HBSS)

    • Fluorescence microplate reader or flow cytometer

  • Protocol:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere or settle.

    • Treat cells with this compound for the desired time (ROS generation is often an early event, e.g., 2-6 hours). Include a positive control (e.g., pyocyanin or H₂O₂) and a vehicle control.

    • Remove the treatment media and wash the cells gently with pre-warmed assay buffer.

    • Load the cells with 10-20 µM H2DCFDA in assay buffer and incubate for 30-60 minutes at 37°C, protected from light.[6]

    • Wash the cells again with assay buffer to remove excess probe.

    • Add fresh assay buffer to the wells.

    • Immediately measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm).[4]

    • Alternatively, cells can be harvested, stained in suspension, and analyzed by flow cytometry in the FITC channel.[3]

Conclusion

This compound represents a rational therapeutic strategy for overcoming bortezomib resistance in multiple myeloma. By targeting the deubiquitinating activity of the 19S proteasome, it induces overwhelming proteotoxic stress through a mechanism distinct from that of 20S proteasome inhibitors. The protocols outlined in these application notes provide a robust framework for researchers to investigate the efficacy and mechanism of action of this compound in bortezomib-resistant cell lines, facilitating further preclinical evaluation and drug development efforts.

References

Application Notes and Protocols for Identifying VLX1570 Protein Targets Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLX1570 is a small molecule inhibitor of proteasome-associated deubiquitinases (DUBs), primarily targeting ubiquitin-specific protease 14 (USP14) and ubiquitin C-terminal hydrolase L5 (UCHL5).[1][2][3] By inhibiting these DUBs, this compound leads to the accumulation of polyubiquitinated proteins, inducing proteotoxic and endoplasmic reticulum (ER) stress, which ultimately triggers apoptosis in cancer cells.[4][5] This mechanism of action makes this compound a compound of interest in cancer therapy, particularly for multiple myeloma.[2][6][7] Identifying the full spectrum of cellular protein targets of this compound is crucial for a comprehensive understanding of its mechanism of action, potential off-target effects, and for the development of more selective DUB inhibitors.

This document provides detailed application notes and protocols for the identification of this compound protein targets using two powerful mass spectrometry-based proteomics techniques: Affinity Purification-Mass Spectrometry (AP-MS) and Thermal Proteome Profiling (TPP).

Data Presentation: Quantitative Analysis of this compound Protein Targets

Recent studies employing chemical proteomics with an alkyne-tagged this compound analog have enabled the identification of covalent protein targets in intact cancer cells.[6][7] This approach, a form of affinity purification-mass spectrometry, has revealed that beyond its primary targets USP14 and UCHL5, this compound interacts with a broader range of proteins.

An activity-based proteome profiling (ABPP) study in U2OS and KMS11 cells identified 44 proteins that were significantly engaged by this compound.[7] A key identified target from this study is the Cytokine-induced apoptosis inhibitor 1 (CIAPIN1), which was found to be a sub-micromolar covalent target of this compound.[6][7] Treatment with this compound was shown to induce the aggregation of CIAPIN1.[4]

Below is a summary of quantitative data for a key identified protein target.

Table 1: Covalent Protein Target of this compound Identified by Chemical Proteomics

Protein TargetCell LineFold Change (Enrichment)p-valueNotes
CIAPIN1U2OSData not available in abstract<0.05Identified as a sub-micromolar covalent target. This compound induces its aggregation.[4][6][7]
43 other proteinsU2OSData available in supplementary materials of the source study<0.05These proteins were also significantly competed by 20 µM this compound in the ABPP study.[7]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound primarily impacts the Ubiquitin-Proteasome System (UPS), leading to downstream stress responses.

VLX1570_Signaling_Pathway This compound This compound DUBs USP14 / UCHL5 (Proteasome DUBs) This compound->DUBs Inhibition PolyUb Accumulation of Polyubiquitinated Proteins DUBs->PolyUb Prevents Deubiquitination Proteotoxic_Stress Proteotoxic Stress PolyUb->Proteotoxic_Stress ER_Stress Endoplasmic Reticulum (ER) Stress Proteotoxic_Stress->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

This workflow outlines the key steps for identifying covalent targets of this compound using a chemical proteomics approach.

AP_MS_Workflow cluster_CellCulture Cellular Treatment cluster_LysisEnrichment Lysis and Enrichment cluster_MS Mass Spectrometry Analysis cluster_DataAnalysis Data Analysis Cell_Culture 1. Culture cancer cells (e.g., U2OS, KMS11) Probe_Incubation 2. Incubate cells with alkyne-tagged this compound probe Cell_Culture->Probe_Incubation Cell_Lysis 3. Cell Lysis Probe_Incubation->Cell_Lysis Click_Chemistry 4. Click Chemistry: Attach biotin-azide to probe Cell_Lysis->Click_Chemistry Enrichment 5. Enrichment of biotinylated proteins on streptavidin beads Click_Chemistry->Enrichment OnBead_Digestion 6. On-bead tryptic digestion Enrichment->OnBead_Digestion LC_MS 7. LC-MS/MS analysis of peptides OnBead_Digestion->LC_MS Protein_ID 8. Protein Identification and Quantification LC_MS->Protein_ID Target_Validation 9. Identification of competed targets and bioinformatics analysis Protein_ID->Target_Validation

Caption: Workflow for identifying this compound targets via AP-MS.

Experimental Workflow: Thermal Proteome Profiling (TPP)

This workflow illustrates the process of identifying this compound targets based on ligand-induced thermal stabilization.

TPP_Workflow cluster_Treatment Cell Treatment and Heating cluster_SamplePrep Sample Preparation cluster_MSAnalysis Mass Spectrometry and Data Analysis Cell_Treatment 1. Treat cells with this compound or vehicle control (DMSO) Heat_Treatment 2. Aliquot and heat cells at a range of temperatures Cell_Treatment->Heat_Treatment Lysis_Centrifugation 3. Cell lysis and ultracentrifugation to separate soluble and aggregated proteins Heat_Treatment->Lysis_Centrifugation Protein_Digestion 4. Protein digestion of soluble fraction Lysis_Centrifugation->Protein_Digestion TMT_Labeling 5. Label peptides with Tandem Mass Tags (TMT) Protein_Digestion->TMT_Labeling LC_MS_Analysis 6. LC-MS/MS analysis TMT_Labeling->LC_MS_Analysis Data_Analysis 7. Data analysis to determine protein melting curves and thermal shifts LC_MS_Analysis->Data_Analysis

Caption: Workflow for identifying this compound targets via TPP.

Experimental Protocols

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) for Covalent Target Identification

This protocol is adapted from chemical proteomics methodologies used to identify covalent inhibitors.[6][7]

Objective: To identify proteins that are covalently modified by this compound in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., U2OS, KMS11)

  • Cell culture reagents

  • Alkyne-tagged this compound probe[6]

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Biotin-azide

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Ammonium bicarbonate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin/Lys-C mix

  • LC-MS grade solvents

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the alkyne-tagged this compound probe or DMSO for a specified time (e.g., 1-4 hours). To identify specific targets, a competition experiment can be performed by pre-incubating cells with an excess of unlabeled this compound before adding the probe.

  • Cell Lysis:

    • Harvest and wash cells with cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Click Chemistry Reaction:

    • To the cell lysate, add biotin-azide, TCEP, TBTA, and CuSO4.

    • Incubate at room temperature for 1 hour to ligate biotin to the alkyne-tagged probe-protein conjugates.

  • Enrichment of Covalent Adducts:

    • Add pre-washed streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C with rotation to capture biotinylated proteins.

    • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., lysis buffer, 1% SDS in PBS, and PBS).

  • On-Bead Digestion:

    • Resuspend the beads in ammonium bicarbonate buffer.

    • Reduce disulfide bonds with DTT (e.g., 10 mM at 56°C for 30 minutes).

    • Alkylate cysteine residues with IAA (e.g., 20 mM in the dark at room temperature for 30 minutes).

    • Add trypsin/Lys-C and incubate overnight at 37°C.

  • Mass Spectrometry Analysis:

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer.

  • Data Analysis:

    • Search the raw MS data against a human protein database to identify peptides and proteins.

    • Quantify the relative abundance of proteins in the probe-treated versus control/competed samples.

    • Generate a volcano plot to identify proteins that are significantly enriched, indicating they are covalent targets of this compound.[6]

Protocol 2: Thermal Proteome Profiling (TPP) for Target Engagement

This protocol is based on established TPP methodologies.[8][9]

Objective: To identify protein targets of this compound by measuring changes in their thermal stability upon drug binding.

Materials:

  • Cancer cell line of interest

  • Cell culture reagents

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer (without detergents) with protease and phosphatase inhibitors

  • Tandem Mass Tag (TMT) reagents

  • Reagents for protein digestion (DTT, IAA, trypsin)

  • LC-MS grade solvents

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Harvest and resuspend cells in PBS.

    • Treat the cell suspension with this compound or DMSO for 1 hour at 37°C.

  • Heat Treatment:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 10 temperatures from 37°C to 67°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Separation of Soluble Proteins:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Protein Digestion and TMT Labeling:

    • Collect the supernatant (soluble fraction).

    • Reduce, alkylate, and digest the proteins with trypsin overnight.

    • Label the resulting peptides from each temperature point with a different TMT isobaric tag according to the manufacturer's protocol.

    • Pool the labeled peptide samples.

  • Mass Spectrometry Analysis:

    • Fractionate the pooled, labeled peptides (e.g., by high-pH reversed-phase chromatography).

    • Analyze each fraction by LC-MS/MS.

  • Data Analysis:

    • Process the raw data to identify and quantify the TMT reporter ions for each peptide.

    • Normalize the protein abundance data.

    • For each protein, plot the relative soluble abundance as a function of temperature to generate melting curves for both the this compound-treated and control samples.

    • Calculate the change in melting temperature (ΔTm) for each protein. Proteins with a significant positive ΔTm are considered potential targets of this compound.

References

Application Notes and Protocols for VLX1570 Administration in Zebrafish Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration and evaluation of VLX1570, a deubiquitinase (DUB) inhibitor, in zebrafish models. The protocols outlined below are designed for studying the effects of this compound in both whole zebrafish larvae and in patient-derived xenograft (PDX) models.

Introduction to this compound

This compound is a small molecule inhibitor that targets two deubiquitinating enzymes, USP14 and UCHL5, which are associated with the 19S regulatory particle of the proteasome.[1][2] By inhibiting these DUBs, this compound leads to the accumulation of polyubiquitinated proteins, causing proteasome shutdown, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[2][3][4] Its activity in bortezomib-resistant multiple myeloma makes it a compound of significant interest.[1] The zebrafish model offers a powerful in vivo platform for rapid screening and mechanistic studies of novel anti-cancer compounds like this compound.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of the ubiquitin-proteasome system (UPS). This leads to cellular stress and apoptosis through two main signaling pathways: the Unfolded Protein Response (UPR) and the generation of Reactive Oxygen Species (ROS).

Unfolded Protein Response (UPR) Pathway

Inhibition of the proteasome by this compound causes an accumulation of misfolded and polyubiquitinated proteins in the endoplasmic reticulum (ER), leading to ER stress and activation of the UPR. This involves three main signaling branches:

  • PERK Pathway : Leads to the phosphorylation of eIF2α, which in turn increases the expression of ATF4 and CHOP, promoting apoptosis.[3][4]

  • IRE1 Pathway : Results in the splicing of XBP-1 mRNA, leading to the production of a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[3]

  • ATF6 Pathway : Upon ER stress, ATF6 translocates to the Golgi apparatus where it is cleaved to become an active transcription factor.[4]

Reactive Oxygen Species (ROS) Generation Pathway

The accumulation of polyubiquitinated proteins, particularly on the mitochondria, can induce the generation of ROS.[5] This oxidative stress activates stress-activated protein kinases (SAPKs) such as JNK and p38, which in turn trigger caspase-dependent apoptosis.[3][5]

Experimental Protocols

Two primary methods for administering this compound to zebrafish are detailed below: waterborne exposure for larval studies and a protocol for establishing and treating a patient-derived xenograft (PDX) model.

Protocol 1: Waterborne Administration of this compound to Zebrafish Larvae

This protocol is adapted from studies using other proteasome inhibitors like MG132 and bortezomib in zebrafish larvae.[1][6]

Materials:

  • Zebrafish embryos (e.g., wild-type, a cancer model, or a transgenic reporter line)

  • E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4)

  • This compound stock solution (dissolved in DMSO)

  • Multi-well plates (e.g., 24- or 96-well)

  • Incubator at 28.5°C

Procedure:

  • Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and raise them in E3 medium at 28.5°C. Stage the embryos to the desired developmental point for the start of treatment (e.g., 24 hours post-fertilization, hpf).

  • Preparation of Treatment Solutions: Prepare a serial dilution of this compound in E3 medium from the DMSO stock solution. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity. A suggested starting concentration range, based on other proteasome inhibitors, is 0.1 µM to 10 µM.[1] Include a vehicle control group (E3 medium with 0.1% DMSO).

  • Drug Exposure: Transfer a specific number of embryos (e.g., 10-20) into each well of a multi-well plate containing the prepared this compound solutions or vehicle control.

  • Incubation: Incubate the embryos at 28.5°C for the desired duration. Exposure times can range from a few hours to several days, depending on the experimental endpoint. For acute toxicity and efficacy studies, a 24- to 48-hour exposure is common.[1]

  • Washout (Optional): After the exposure period, the treatment solution can be removed and replaced with fresh E3 medium.

  • Endpoint Analysis: Assess the desired endpoints, which may include:

    • Toxicity: Record mortality, morphological defects, and heart rate.

    • Efficacy in Cancer Models: In a cancer model (e.g., transgenic or xenograft), measure tumor size, proliferation (e.g., via BrdU staining or fluorescent reporters), and apoptosis (e.g., via TUNEL staining or acridine orange).

    • Target Engagement: Analyze protein extracts from treated larvae by western blot for the accumulation of polyubiquitinated proteins or markers of the UPR.

Protocol 2: this compound Administration in a Zebrafish Patient-Derived Xenograft (PDX) Model

This protocol provides a framework for testing the efficacy of this compound on patient-derived cancer cells in a zebrafish host.[7][8]

Materials:

  • Zebrafish embryos (e.g., Casper or other transparent strains to facilitate imaging) at 48 hpf.

  • Patient-derived cancer cells, fluorescently labeled (e.g., with DiI or a fluorescent protein).

  • Microinjection apparatus.

  • Matrigel or similar extracellular matrix.

  • This compound treatment solutions (as described in Protocol 1).

Procedure:

  • Preparation of Cell Suspension: Resuspend the fluorescently labeled patient-derived cancer cells in a solution of PBS and Matrigel.

  • Microinjection: Anesthetize 48 hpf zebrafish larvae and inject a small volume (e.g., 1-2 nL) of the cell suspension into the yolk sac or another desired site.

  • Recovery and Tumor Formation: Allow the embryos to recover in E3 medium at 28.5°C. Monitor for the formation of a tumor mass over the next 24-48 hours.

  • Drug Administration: Once tumors are established, transfer the larvae to multi-well plates and administer this compound via waterborne exposure as described in Protocol 1.

  • Imaging and Analysis: At specified time points post-treatment, anesthetize the larvae and image the fluorescent tumor cells using a fluorescence microscope.

  • Quantitative Analysis: Quantify the tumor size (e.g., by measuring the fluorescent area or volume) and the extent of metastasis (by counting disseminated cells) in both treated and control groups.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups. While specific data for this compound in zebrafish is not yet widely published, the following tables provide examples of how data from similar proteasome inhibitor studies could be presented.

Table 1: Effect of Proteasome Inhibitor MG132 on Muscle Damage in a Zebrafish Model of Muscular Dystrophy. (Data adapted from Plos Currents, 2011.[1])

Treatment GroupConcentration (µM)Percentage of Dystrophic FishPercentage Rescue
Vehicle (DMSO)-~25%0%
MG1320.4 (EC50)~20%~20%
MG1322.0 (Plateau)~15%~40%

Table 2: Toxicity of Bortezomib-Loaded Nanoparticles in Zebrafish Embryos. (Data adapted from Spandidos Publications, 2024.[6])

CompoundLC50 (mg/ml)
Bortezomib-loaded nanoparticles0.1

Table 3: Hypothetical Data for this compound in a Zebrafish PDX Model of Lung Cancer.

Treatment GroupConcentration (µM)Average Tumor Area (µm²) ± SEMNumber of Metastatic Foci ± SEM
Vehicle (DMSO)-15,000 ± 1,20025 ± 4
This compound19,500 ± 98012 ± 2
This compound54,200 ± 5503 ± 1

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the key signaling pathways affected by this compound and a typical experimental workflow.

VLX1570_UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Golgi Golgi cluster_Nucleus Nucleus PERK PERK eIF2a eIF2α PERK->eIF2a phosphorylates IRE1 IRE1 XBP1u XBP-1u mRNA IRE1->XBP1u splices ATF6 ATF6 P_eIF2a p-eIF2α eIF2a->P_eIF2a ATF4 ATF4 P_eIF2a->ATF4 upregulates CHOP CHOP ATF4->CHOP XBP1s XBP-1s mRNA XBP1u->XBP1s XBP1s_protein XBP-1s Protein XBP1s->XBP1s_protein translates ATF6_p90 ATF6 (p90) ATF6_p50 ATF6 (p50) ATF6_p90->ATF6_p50 translocates & cleaves ATF6_p50_n ATF6 (p50) ATF6_p50->ATF6_p50_n Apoptosis Apoptosis CHOP->Apoptosis ERAD ERAD & Chaperones XBP1s_protein->ERAD ATF6_p50_n->ERAD This compound This compound Proteasome Proteasome This compound->Proteasome inhibits Proteasome->PERK activates Proteasome->IRE1 activates Proteasome->ATF6_p90 activates

Caption: this compound induces the Unfolded Protein Response (UPR) pathway.

VLX1570_ROS_Pathway cluster_Mitochondria Mitochondria cluster_Cytoplasm Cytoplasm PolyUb_Proteins Polyubiquitinated Proteins ROS ROS PolyUb_Proteins->ROS induces JNK JNK ROS->JNK activates p38 p38 ROS->p38 activates P_JNK p-JNK JNK->P_JNK P_p38 p-p38 p38->P_p38 Caspase9 Caspase-9 P_JNK->Caspase9 P_p38->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound Proteasome Proteasome This compound->Proteasome inhibits Proteasome->PolyUb_Proteins accumulation

Caption: this compound induces apoptosis via ROS generation.

Zebrafish_PDX_Workflow Patient Patient Tumor Sample Cells Isolate & Label Cancer Cells Patient->Cells Injection Microinject into Zebrafish Larvae (48 hpf) Cells->Injection Tumor_Growth Tumor Formation (24-48h) Injection->Tumor_Growth Treatment This compound Waterborne Exposure Tumor_Growth->Treatment Imaging Fluorescence Microscopy Treatment->Imaging Analysis Quantify Tumor Size & Metastasis Imaging->Analysis

Caption: Experimental workflow for a zebrafish PDX model.

References

Application Notes and Protocols for Assessing VLX1570 Stability and Solubility in Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLX1570 is a small molecule inhibitor of 19S proteasomal deubiquitinases (DUBs), primarily targeting Ubiquitin-Specific Protease 14 (USP14) and Ubiquitin C-terminal Hydrolase L5 (UCHL5).[1][2][3][4] By inhibiting these DUBs, this compound disrupts the ubiquitin-proteasome system, leading to an accumulation of polyubiquitinated proteins.[1] This accumulation triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately inducing apoptosis in cancer cells.[1][5] this compound has shown potent anti-proliferative activity in various cancer cell lines, including multiple myeloma, lung cancer, and leukemia.[5][6][7] Its mechanism of action involves the activation of ER stress pathways such as PERK/IRE1/ATF6 and modulation of the Akt signaling pathway.[5][7]

Accurate and reproducible in vitro assays are fundamental for elucidating the mechanism of action and determining the efficacy of compounds like this compound. A critical prerequisite for reliable assay results is a thorough understanding of the compound's stability and solubility under experimental conditions. This document provides detailed protocols for assessing the stability and solubility of this compound to ensure the integrity and validity of assay data.

Chemical Properties and Solubility

This compound is an analog of b-AP15 with improved solubility.[4] Its physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₃H₁₇F₂N₃O₆[2]
Molecular Weight 469.4 g/mol [2]
CAS Number 1431280-51-1[2]

Table 1: Physicochemical Properties of this compound

The solubility of this compound in common laboratory solvents is crucial for preparing stock solutions and working concentrations for various assays.

SolventSolubilityReference
DMSO ≥ 32 mg/mL (≥ 68.17 mM)[3][6]
DMF 25 mg/mL[2]
Ethanol Partially soluble[2]
DMF:PBS (pH 7.2) (1:2) 0.3 mg/mL[2]

Table 2: Solubility of this compound in Various Solvents

It is important to note that hygroscopic DMSO can significantly impact the solubility of this compound, and using freshly opened DMSO is recommended for preparing stock solutions.[6]

Signaling Pathway of this compound

This compound exerts its cytotoxic effects by inhibiting deubiquitinating enzymes on the proteasome, leading to ER stress and apoptosis. The following diagram illustrates the key signaling pathways affected by this compound.

VLX1570_Signaling_Pathway cluster_cell Cancer Cell cluster_proteasome 19S Proteasome cluster_upr Unfolded Protein Response (UPR) This compound This compound USP14 USP14 This compound->USP14 inhibits UCHL5 UCHL5 This compound->UCHL5 inhibits Akt_Pathway Akt Pathway (Inhibition) This compound->Akt_Pathway inhibits Polyubiquitinated_Proteins Accumulation of Polyubiquitinated Proteins USP14->Polyubiquitinated_Proteins prevents accumulation UCHL5->Polyubiquitinated_Proteins prevents accumulation ER_Stress Endoplasmic Reticulum (ER) Stress Polyubiquitinated_Proteins->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 Apoptosis Apoptosis PERK->Apoptosis IRE1->Apoptosis ATF6->Apoptosis Akt_Pathway->Apoptosis regulates

Caption: Signaling pathway of this compound.

Experimental Protocols

Kinetic Solubility Assay Protocol

This protocol is designed for the rapid assessment of this compound's kinetic solubility in aqueous buffers, which is critical for ensuring it remains in solution during in vitro assays.[8][9][10]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), high purity

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at a suitable wavelength (e.g., 296 nm, the λmax of this compound)[2]

  • Optional: Nephelometer for turbidity measurement[8]

Procedure:

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate containing a fixed volume (e.g., 198 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 1%.

  • Incubation: Cover the plate and incubate at room temperature (or the intended assay temperature) for a specified time (e.g., 1-2 hours) with gentle shaking.

  • Visual Inspection: Visually inspect the wells for any precipitation.

  • Absorbance Measurement: Measure the absorbance of each well at 296 nm. A decrease in the expected absorbance for a given concentration is indicative of precipitation.

  • (Optional) Nephelometry: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[8]

  • Data Analysis: Plot the measured absorbance (or nephelometry reading) against the nominal concentration of this compound. The highest concentration that does not show a significant deviation from the expected linear relationship is considered the kinetic solubility under these conditions.

Stability Assay Protocol in Assay Media

This protocol assesses the stability of this compound in the specific cell culture medium to be used for biological assays over time.

Materials:

  • This compound

  • DMSO, high purity

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) as required for the assay

  • Incubator (37°C, 5% CO₂)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid or trifluoroacetic acid (TFA) for mobile phase modification

Procedure:

  • Prepare this compound Working Solution: Prepare a working solution of this compound at the desired final assay concentration in the complete cell culture medium. The final DMSO concentration should be kept low (e.g., ≤ 0.5%) to minimize solvent effects.

  • Incubation: Aliquot the working solution into multiple sterile tubes and incubate them at 37°C in a 5% CO₂ incubator.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one aliquot from the incubator.

  • Sample Preparation for HPLC:

    • Immediately after removal, stop any potential degradation by adding 3 volumes of ice-cold acetonitrile to precipitate proteins.

    • Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean HPLC vial for analysis.

  • HPLC Analysis:

    • Inject a fixed volume of the supernatant onto the HPLC system.

    • Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from potential degradation products.

    • Monitor the elution profile at 296 nm.

  • Data Analysis:

    • Quantify the peak area of the parent this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • A plot of the percentage of this compound remaining versus time will indicate the stability of the compound under the assay conditions.

Workflow for Stability and Solubility Assessment

The following diagram outlines the logical workflow for assessing the stability and solubility of this compound before its use in biological assays.

VLX1570_Assay_Workflow cluster_prep Preparation cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_assay Assay Development Prepare_Stock Prepare this compound Stock Solution (DMSO) Kinetic_Solubility Perform Kinetic Solubility Assay in Aqueous Buffer Prepare_Stock->Kinetic_Solubility Stability_Assay Perform Stability Assay in Assay Media (HPLC) Prepare_Stock->Stability_Assay Determine_Max_Sol Determine Maximum Soluble Concentration Kinetic_Solubility->Determine_Max_Sol Select_Concentration Select Assay Concentrations (below max soluble conc.) Determine_Max_Sol->Select_Concentration Determine_Degradation Determine Degradation Rate Stability_Assay->Determine_Degradation Define_Incubation Define Assay Incubation Time (based on stability) Determine_Degradation->Define_Incubation Perform_Assay Perform Biological Assay Select_Concentration->Perform_Assay Define_Incubation->Perform_Assay

Caption: Workflow for this compound stability and solubility assessment.

Conclusion

The protocols and information provided in this document are intended to guide researchers in the proper handling and assessment of this compound for in vitro assays. By carefully determining the solubility and stability of this compound under the specific experimental conditions, researchers can ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of its therapeutic potential. Adherence to these guidelines will help to avoid common pitfalls associated with compound precipitation and degradation, leading to more reliable and meaningful scientific outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming VLX1570 Poor Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VLX1570. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the documented aqueous solubility of this compound?

Q2: What formulation was used for this compound in clinical trials?

In a phase 1 clinical trial for multiple myeloma, this compound was formulated for intravenous administration using a combination of polyethylene glycol (PEG), polyoxyethylated castor oil (Kolliphor® EL, formerly Cremophor® EL), and polysorbate 80 (Tween® 80).[1][2][3] This formulation was necessary to overcome its poor aqueous solubility for clinical use.

Q3: What are the known signaling pathways affected by this compound?

This compound is an inhibitor of 19S proteasome-specific deubiquitylating enzymes (DUBs), primarily targeting USP14 and UCHL5.[4][5] Its mechanism of action involves the induction of endoplasmic reticulum (ER) stress and apoptosis. Key signaling pathways affected include:

  • The Unfolded Protein Response (UPR): this compound induces ER stress, leading to the activation of the UPR. This involves the activation of the PERK and IRE1 signaling pathways.[6][7]

    • PERK Pathway: Activation of PERK leads to the phosphorylation of eIF2α and subsequent increased expression of ATF4 and CHOP, promoting apoptosis.[6]

    • IRE1 Pathway: this compound also activates the IRE1 pathway, leading to the splicing of XBP-1, which is involved in ER-associated degradation (ERAD).[6]

  • AKT Signaling Pathway: this compound has been shown to inactivate the Akt signaling pathway, which plays a crucial role in cell proliferation and survival.[7]

  • Reactive Oxygen Species (ROS) Stress Signaling: The accumulation of polyubiquitinated proteins can lead to ROS generation, followed by the phosphorylation of JNK and p38, ultimately leading to caspase-dependent apoptosis.[6]

Troubleshooting Guide: Preparing this compound for In Vitro and In Vivo Experiments

Issue: Difficulty dissolving this compound for in vitro cell-based assays.

Potential Solutions:

  • Use of Organic Solvents: this compound is soluble in several organic solvents. For in vitro studies, creating a concentrated stock solution in an appropriate solvent is the first step. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Co-solvent Systems: If direct dilution of the organic stock solution into aqueous media leads to precipitation, a co-solvent system can be employed. This involves using a mixture of a water-miscible organic solvent and an aqueous buffer.

Issue: Precipitation of this compound upon dilution into aqueous buffers or media.

Potential Solutions:

  • Sonication: After diluting the this compound stock solution, sonication of the final solution can help to break down small precipitates and improve dispersion.

  • Use of Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be added to the aqueous medium at low concentrations (e.g., 0.01-0.1%) to help maintain this compound in solution by forming micelles.[8]

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Investigating the solubility of this compound at different pH values may reveal a range where it is more soluble.[9]

Issue: Low bioavailability or poor efficacy in in vivo animal models.

Potential Solutions:

  • Formulation with Excipients: For in vivo studies, a formulation similar to that used in the clinical trial may be necessary. This involves using a combination of solubilizing agents and surfactants. A commonly used vehicle for poorly soluble compounds is a mixture of PEG 400, Solutol® HS 15 (a polyethylene glycol-hydroxystearate), and water.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be developed to improve the oral bioavailability of poorly soluble drugs.[10][11] These systems form fine emulsions or microemulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution rate.[10][12] This can be achieved through techniques like media milling or high-pressure homogenization.

Data Presentation

Table 1: Reported Solubility of this compound in Various Solvents

SolventConcentrationNotesReference
DMSO93 mg/mL (198.12 mM)Fresh DMSO is recommended as moisture absorption can reduce solubility.[13]
DMSO16 mg/mL-[14]
DMF25 mg/mL-[14]
DMF:PBS (pH 7.2) (1:2)0.3 mg/mL-[14]
EthanolPartially soluble-[14]
WaterInsoluble-[13]

Table 2: Example Formulation Components for Poorly Soluble Drugs

ComponentFunctionExamplesReference
Solubilizers Increase drug solubilityPolyethylene Glycols (PEGs), Propylene Glycol[1][9]
Surfactants/Emulsifiers Enhance wetting and dispersion, form micellesPolysorbates (Tween® series), Polyoxyethylated Castor Oil (Kolliphor® EL), Pluronics®[1][8]
Lipids Vehicle for lipid-based formulationsVegetable oils (e.g., corn oil), medium-chain triglycerides[10][13]
Cyclodextrins Form inclusion complexes to enhance solubilityBeta-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD)[9][12]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Use

  • Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Preparing a Co-solvent Formulation for In Vivo (IV) Administration

This is a general example and may require optimization for this compound.

  • Materials: this compound, Polyethylene Glycol 400 (PEG 400), Polysorbate 80 (Tween® 80), Sterile Saline.

  • Procedure:

    • Dissolve the required amount of this compound in PEG 400 to create a clear solution.

    • In a separate tube, prepare a solution of Tween® 80 in sterile saline (e.g., 5-10% v/v).

    • Slowly add the Tween® 80 solution to the this compound/PEG 400 solution while vortexing or stirring continuously.

    • The final formulation should be a clear, homogenous solution. The ratio of PEG 400 to the aqueous phase will need to be optimized to maintain solubility. A common starting point is a 40:60 or 50:50 ratio of PEG 400 to the aqueous component.

Visualizations

VLX1570_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm Unfolded Proteins Unfolded Proteins ER Stress ER Stress Unfolded Proteins->ER Stress PERK PERK ER Stress->PERK IRE1 IRE1 ER Stress->IRE1 eIF2a eIF2a PERK->eIF2a XBP-1s XBP-1s IRE1->XBP-1s ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis ERAD ERAD XBP-1s->ERAD This compound This compound USP14/UCHL5 USP14/UCHL5 This compound->USP14/UCHL5 inhibits p-AKT p-AKT This compound->p-AKT inhibits 19S Proteasome 19S Proteasome Polyubiquitinated Proteins Polyubiquitinated Proteins 19S Proteasome->Polyubiquitinated Proteins accumulation USP14/UCHL5->19S Proteasome Polyubiquitinated Proteins->ER Stress ROS ROS Polyubiquitinated Proteins->ROS AKT AKT AKT->p-AKT Cell Proliferation Cell Proliferation p-AKT->Cell Proliferation inhibits JNK/p38 JNK/p38 ROS->JNK/p38 Caspases Caspases JNK/p38->Caspases Caspases->Apoptosis experimental_workflow cluster_invitro In Vitro Solubilization cluster_invivo In Vivo Formulation Start_vitro This compound Powder Dissolve Dissolve in Anhydrous DMSO Start_vitro->Dissolve Stock Concentrated Stock Solution Dissolve->Stock Dilute Dilute in Cell Culture Medium Stock->Dilute Check Check for Precipitation Dilute->Check Sonicate Sonication Check->Sonicate Yes Surfactant Add Surfactant (e.g., Tween 80) Check->Surfactant Yes Ready_vitro Ready for Cell Treatment Check->Ready_vitro No Sonicate->Ready_vitro Surfactant->Ready_vitro Start_vivo This compound Powder Dissolve_PEG Dissolve in PEG 400 Start_vivo->Dissolve_PEG Mix Mix Solutions Dissolve_PEG->Mix Prepare_Surfactant Prepare Surfactant in Saline Prepare_Surfactant->Mix Final_Formulation Clear Homogenous Formulation Mix->Final_Formulation Administer Administer to Animal Model Final_Formulation->Administer

References

Technical Support Center: Mitigating VLX1570 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address off-target effects of VLX1570 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an inhibitor of the 19S proteasome-specific deubiquitylating enzymes (DUBs), primarily targeting USP14 (ubiquitin-specific protease 14) and UCHL5 (ubiquitin C-terminal hydrolase L5).[1] By inhibiting these DUBs, this compound prevents the removal of ubiquitin chains from proteins destined for degradation, leading to an accumulation of polyubiquitinated proteins.[1] This accumulation triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately inducing apoptosis in cancer cells.[2][3]

Q2: What causes the off-target effects of this compound?

A2: this compound, and its analog b-AP15, possess a reactive α,β-unsaturated carbonyl substructure, which acts as a Michael acceptor.[4] This chemical feature allows this compound to react non-specifically with nucleophilic residues, such as cysteines, on a wide range of cellular proteins, not limited to its intended DUB targets.[4] This can lead to the formation of high molecular weight protein complexes and protein aggregation.[4]

Q3: What are the known off-target proteins of this compound?

A3: A quantitative chemical proteomic approach has identified CIAPIN1 (Cytokine-induced apoptosis inhibitor 1), also known as anamorsin, as a potent covalent off-target of this compound.[4] The interaction with this compound leads to the aggregation of CIAPIN1 in cells.[4][5] It is important to note that this compound has been shown to react with multiple cellular proteins in a nonspecific manner.[4]

Q4: My cells are showing high levels of toxicity that don't seem to correlate with proteasome inhibition. Could this be due to off-target effects?

A4: Yes, the dose-limiting toxicity observed in a clinical trial of this compound, which led to its discontinuation, highlights its potential for severe side effects that may be linked to off-target activity.[6][7] The non-specific protein aggregation caused by its Michael acceptor chemistry can contribute to cellular stress and toxicity independent of its on-target DUB inhibition.[4]

Q5: How can I experimentally distinguish between on-target and off-target effects of this compound?

A5: A multi-pronged approach is recommended:

  • Genetic Validation: Use siRNA or CRISPR-Cas9 to knock down the intended targets, USP14 and UCHL5. If the phenotype observed with this compound treatment persists in the absence of these proteins, it is likely due to off-target effects.[8]

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to its targets in intact cells. A thermal shift should be observed for USP14 and UCHL5 at relevant concentrations.[9] Lack of a thermal shift for a protein suspected of being an off-target might suggest an indirect effect.

  • Glutathione (GSH) Rescue Experiment: Since the off-target effects are partly mediated by the Michael acceptor reactivity, co-incubation with a reducing agent like glutathione (GSH) can mitigate these effects.[4] If a cellular phenotype is rescued by GSH, it suggests an off-target mechanism.

  • Use of a Structurally Unrelated Inhibitor: If possible, use a different, structurally unrelated inhibitor of USP14/UCHL5. If this second inhibitor does not reproduce the phenotype seen with this compound, it points to an off-target effect of this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High Cell Toxicity at Low Concentrations Off-target effects due to the reactive Michael acceptor motif.Perform a glutathione (GSH) rescue experiment. Co-incubate cells with this compound and GSH (e.g., 10 mM) to see if toxicity is reduced.[4]
Inconsistent Results Between Cell Lines Varying expression levels of on-target (USP14, UCHL5) or off-target proteins (e.g., CIAPIN1).Confirm the expression levels of USP14, UCHL5, and CIAPIN1 in your cell lines using Western blot or qPCR.
Observed Phenotype is not Replicated by USP14/UCHL5 Knockdown The phenotype is likely due to an off-target effect of this compound.Use proteomic methods to identify other potential protein targets of this compound in your experimental system. Consider that the observed effect may be due to the aggregation of proteins like CIAPIN1.[4]
Difficulty Confirming Target Engagement in Cells Suboptimal concentration or treatment time for this compound.Perform a dose-response and time-course experiment to determine the optimal conditions for on-target activity. Use a Cellular Thermal Shift Assay (CETSA) to confirm direct binding to USP14/UCHL5.[9]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound in various cell lines. Note that the potency can vary significantly between different cell types.

Cell LineAssay TypeIC50 / EC50Reference
HCT116Cell Viability (72h)0.58 µM[10]
KMS-11Cell Viability (72h)43 ± 2 nM[10]
U2OSCell Viability (72h)98 nM[10]
BCWM.1Cell Viability20.22 nM[10]
Multiple Myeloma Cell Lines (various)Cell Viability (72h)20.2–93.59 nM[11]

Key Experimental Protocols

Protocol 1: Glutathione (GSH) Rescue Experiment

Objective: To determine if the observed cellular effects of this compound are due to its non-specific reactivity as a Michael acceptor.

Methodology:

  • Cell Seeding: Plate cells at a density that will not exceed 80% confluency by the end of the experiment.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of N-acetylcysteine (a precursor to GSH) or GSH in cell culture medium. A final concentration of 10 mM GSH has been shown to be effective.[4]

  • Treatment:

    • Control Group: Treat cells with vehicle (DMSO) only.

    • This compound Group: Treat cells with the desired concentration of this compound.

    • GSH Control Group: Treat cells with GSH only.

    • Rescue Group: Co-incubate cells with this compound and GSH.

  • Incubation: Incubate cells for the desired experimental duration (e.g., 2, 6, or 24 hours).

  • Analysis:

    • Cell Viability: Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).

    • Western Blot: Analyze cell lysates by Western blot for markers of interest, such as protein aggregation (smearing of bands) or specific off-targets like CIAPIN1.[4] A reduction in high molecular weight complexes for CIAPIN1 in the rescue group compared to the this compound group would indicate a successful rescue.[4]

Protocol 2: Genetic Knockdown using siRNA for Target Validation

Objective: To determine if the cellular phenotype induced by this compound is dependent on its known targets, USP14 and UCHL5.

Methodology:

  • siRNA Design and Selection:

    • Select at least two validated siRNA sequences targeting USP14 and UCHL5 to minimize off-target effects of the siRNA itself.[12]

    • Include a non-targeting or scrambled siRNA as a negative control.[12]

  • Transfection:

    • Seed cells and allow them to adhere.

    • Transfect cells with siRNA targeting USP14, UCHL5, or a non-targeting control using a suitable transfection reagent according to the manufacturer's protocol.

  • Knockdown Confirmation:

    • After 48-72 hours, harvest a subset of cells to confirm knockdown efficiency of USP14 and UCHL5 at the protein level by Western blot.

  • This compound Treatment:

    • Treat the remaining siRNA-transfected cells with this compound or vehicle control.

  • Phenotypic Analysis:

    • Assess the cellular phenotype of interest (e.g., apoptosis, cell cycle arrest). If the phenotype is still present in the USP14/UCHL5 knockdown cells treated with this compound, it strongly suggests an off-target mechanism.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its target proteins (USP14, UCHL5) in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with this compound at the desired concentration or with vehicle (DMSO) for 1 hour at 37°C.[2]

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.[2]

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[13]

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Normalize protein concentrations.

    • Perform Western blotting for the target proteins (USP14 and UCHL5).

    • A shift in the melting curve (the temperature at which the protein denatures and aggregates) to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.[1]

Visualizations

VLX1570_On_Target_Pathway USP14 USP14 Protein\nDegradation Protein Degradation USP14->Protein\nDegradation Promotes UCHL5 UCHL5 UCHL5->Protein\nDegradation Promotes This compound This compound This compound->USP14 Inhibits This compound->UCHL5 Inhibits Accumulation of\nPolyubiquitinated Proteins Accumulation of Polyubiquitinated Proteins Polyubiquitinated\nProteins Polyubiquitinated Proteins Polyubiquitinated\nProteins->USP14 Substrate Polyubiquitinated\nProteins->UCHL5 Substrate ER Stress / UPR ER Stress / UPR Accumulation of\nPolyubiquitinated Proteins->ER Stress / UPR Apoptosis Apoptosis ER Stress / UPR->Apoptosis

Caption: On-target signaling pathway of this compound.

VLX1570_Off_Target_Pathway This compound This compound Michael_Acceptor α,β-unsaturated carbonyl This compound->Michael_Acceptor Cellular_Proteins Various Cellular Proteins (e.g., CIAPIN1) This compound->Cellular_Proteins Covalent modification Protein_Aggregation Protein Aggregation & High MW Complexes Cellular_Proteins->Protein_Aggregation Cellular_Stress Proteotoxic Stress Protein_Aggregation->Cellular_Stress Toxicity Toxicity Cellular_Stress->Toxicity GSH Glutathione (GSH) GSH->this compound

Caption: Off-target mechanism of this compound.

Experimental_Workflow cluster_problem Problem Identification cluster_validation Target Validation cluster_mitigation Off-Target Mitigation cluster_conclusion Conclusion Phenotype Observe unexpected phenotype with this compound siRNA siRNA knockdown of USP14/UCHL5 Phenotype->siRNA CETSA CETSA for target engagement Phenotype->CETSA GSH_Rescue GSH Rescue Experiment Phenotype->GSH_Rescue On_Target Phenotype is On-Target siRNA->On_Target Phenotype rescued Off_Target Phenotype is Off-Target siRNA->Off_Target Phenotype persists CETSA->On_Target Confirms binding GSH_Rescue->Off_Target Phenotype rescued

Caption: Experimental workflow for mitigating off-target effects.

References

Technical Support Center: Understanding VLX1570-Induced Pulmonary Toxicity In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and investigating VLX1570-induced pulmonary toxicity in vivo. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of 19S proteasome-specific deubiquitinating enzymes (DUBs), primarily targeting USP14 and UCHL5.[1] By inhibiting these DUBs, this compound blocks the ubiquitin-proteasome pathway, leading to an accumulation of polyubiquitinated proteins. This accumulation induces the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately triggering apoptosis in cancer cells.[1][2]

Q2: What is the primary dose-limiting toxicity observed with this compound in clinical studies?

A2: The primary dose-limiting toxicity of this compound observed in a phase 1 clinical trial for multiple myeloma was severe, abrupt, and progressive respiratory insufficiency, which in some cases led to death.[3][4] This pulmonary toxicity was a key reason for the discontinuation of the clinical trial.[3][4]

Q3: At what dose was severe pulmonary toxicity observed in humans?

A3: In the phase 1 clinical trial, two patients treated at the 1.2 mg/kg dose level experienced fatal pulmonary toxicity.[3][4][5] Anti-myeloma effects were noted at doses at or above 0.6 mg/kg.[3][4]

Q4: Is the formulation of this compound suspected to contribute to its pulmonary toxicity?

A4: Yes, the formulation of this compound is considered a potential contributor to the observed pulmonary toxicity.[3][6] Due to its poor aqueous solubility, this compound was formulated in a vehicle containing polyethylene glycol, polyoxyethylated castor oil, and polysorbate 80.[3][6] While these excipients are not typically known to cause such severe effects, their role in the observed toxicity could not be ruled out.[3]

Q5: What preclinical in vivo findings on this compound-induced pulmonary toxicity are available?

A5: Preclinical studies in rats have demonstrated dose-related respiratory dysfunction.[2] Key findings include transient dyspnea, minimal to slight hyperplasia of the alveolar and bronchiolar epithelium, and an accumulation of macrophages in the intra-alveolar space.[2] A rat model has been specifically developed to further investigate the mechanisms of this compound-induced lung toxicity.[1]

Troubleshooting Guides

Issue 1: Unexpected Animal Mortality or Severe Respiratory Distress at Doses Presumed to be Safe.

  • Q: We are observing unexpected mortality or severe respiratory distress in our rat model at doses lower than the reported MTD of 3.3 mg/kg. What could be the cause?

    • A:

      • Formulation Issues: The formulation of this compound is critical and can be challenging due to its poor solubility. Improper solubilization or precipitation of the compound upon administration can lead to embolic events or localized high concentrations, exacerbating toxicity. Ensure the formulation is prepared fresh and visually inspected for any precipitates before each administration.

      • Rate of Infusion: Rapid intravenous infusion can lead to acute cardiovascular and respiratory distress. In the preclinical studies, this compound was administered as a 10-minute intravenous infusion.[2] Ensure your infusion rate is slow and consistent.

      • Animal Strain and Health Status: The susceptibility to drug-induced lung injury can vary between different rat strains. Additionally, underlying subclinical respiratory infections can significantly increase the sensitivity to pulmonary toxins. Ensure the use of specific pathogen-free (SPF) animals and consider a thorough health screening before study initiation.

Issue 2: Inconsistent or Subtle Lung Pathology.

  • Q: Our histological analysis of the lungs from this compound-treated animals shows inconsistent or very mild pathological changes, making it difficult to establish a clear dose-response relationship. What can we do to improve our assessment?

    • A:

      • Timing of Necropsy: The timing of tissue collection is crucial. Acute inflammatory changes may be more prominent at earlier time points (e.g., 24-72 hours post-dose), while fibrotic changes may take longer to develop. Consider including multiple time points in your study design to capture the full spectrum of pathological changes.

      • Comprehensive Histological Evaluation: Ensure a standardized and comprehensive histological scoring system is used. This should include evaluation of alveolar septal thickening, inflammatory cell infiltration, edema, and epithelial hyperplasia. Consider using a semi-quantitative scoring system to reduce inter-observer variability.

      • Quantitative Immunohistochemistry: Supplement H&E staining with immunohistochemistry for specific markers of lung injury and inflammation. Relevant markers could include those for macrophages (e.g., CD68), neutrophils (e.g., MPO), and markers of epithelial and endothelial injury.

      • Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid analysis provides a quantitative measure of inflammation and lung injury. Analyze total and differential cell counts (neutrophils, macrophages, lymphocytes), total protein concentration (as a marker of alveolar-capillary barrier permeability), and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

Issue 3: Difficulty in Preparing a Stable Formulation of this compound for In Vivo Administration.

  • Q: We are struggling to prepare a stable and consistent formulation of this compound for our in vivo studies. What are the recommended solvents and procedures?

    • A: The clinical formulation used a combination of polyethylene glycol (PEG), polyoxyethylated castor oil (e.g., Kolliphor® EL), and polysorbate 80 (Tween® 80).[3] For preclinical studies, a similar vehicle is recommended.

      • Suggested Procedure:

        • First, dissolve the this compound powder in a small amount of a suitable organic solvent like DMSO to ensure it is fully solubilized.

        • Prepare the final vehicle mixture of PEG, Kolliphor® EL, and Polysorbate 80. The exact ratios may need to be optimized for your desired concentration.

        • Slowly add the this compound/DMSO solution to the vehicle while vortexing or sonicating to prevent precipitation.

        • Finally, add the aqueous component (e.g., sterile saline or PBS) to reach the final desired concentration and volume.

      • Important Considerations: Always prepare the formulation fresh before each use. Visually inspect for any signs of precipitation. A small pilot study to confirm the tolerability of the vehicle alone in your animal model is also recommended.

Data Presentation

Table 1: Summary of In Vivo Pulmonary Toxicity Findings for this compound

SpeciesDoseAdministration Route & ScheduleKey Pulmonary FindingsReference
Human1.2 mg/kgIV infusion on Days 1, 2, 8, 9, 15, 16 of a 28-day cycleSevere, abrupt, progressive respiratory insufficiency; diffuse pulmonary infiltrates; death[3][4]
Rat3.3 mg/kg10-min IV infusion on two consecutive days weekly for 4 weeksMaximum Tolerated Dose (MTD)[2]
Rat6.6 mg/kg10-min IV infusion on two consecutive days weekly for 4 weeksTransient dyspnea, minimal to slight hyperplasia of the alveolar epithelium, mortality in 3/15 rats[2]
Cynomolgus Monkey2.2 mg/kgIV infusionNo Adverse Effect Level (NOAEL)[2]

Experimental Protocols

1. In Vivo Pulmonary Toxicity Study in Rats (Suggested Protocol)

This protocol is a suggested guideline based on available information and general practices for assessing drug-induced lung injury.

  • Animals: Male Sprague-Dawley rats, 8-10 weeks old.

  • Housing: Specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.

  • Drug Formulation: Prepare this compound in a vehicle consisting of PEG 400, Kolliphor® EL, and Polysorbate 80 in a suitable ratio, with the final dilution in sterile saline.

  • Administration: Administer this compound via a 10-minute intravenous infusion into the tail vein. Dose volumes should be based on the most recent body weight.

  • Monitoring:

    • Clinical Signs: Observe animals for signs of respiratory distress (labored breathing, gasping), cyanosis, and changes in activity at regular intervals post-dosing.

    • Body Weight: Record body weights daily.

  • Endpoint Analysis (e.g., 72 hours post-dose):

    • Anesthesia and Euthanasia: Anesthetize rats with an appropriate anesthetic (e.g., isoflurane) and perform euthanasia by exsanguination.

    • Bronchoalveolar Lavage (BAL):

      • Cannulate the trachea and perform a lavage with a fixed volume of sterile, cold PBS (e.g., 3 x 5 mL).

      • Pool the recovered BAL fluid and keep on ice.

      • Centrifuge the BAL fluid to pellet the cells.

      • Use the supernatant for total protein and cytokine analysis (e.g., ELISA for TNF-α, IL-6).

      • Resuspend the cell pellet for total and differential cell counts (using a hemocytometer and cytospin preparations stained with a Romanowsky-type stain).

    • Histopathology:

      • Perfuse the lungs with 10% neutral buffered formalin at a constant pressure (e.g., 20-25 cm H₂O) to ensure uniform inflation.

      • Excise and fix the lungs in formalin for at least 24 hours.

      • Process the lung tissue, embed in paraffin, and section at 5 µm.

      • Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to assess fibrosis.

      • Perform immunohistochemistry for markers of inflammation (e.g., CD68 for macrophages) and cell death (e.g., cleaved caspase-3).

Mandatory Visualizations

VLX1570_Mechanism_of_Action cluster_this compound This compound cluster_Proteasome 19S Proteasome cluster_Cellular_Effects Cellular Effects This compound This compound USP14 USP14 This compound->USP14 Inhibits UCHL5 UCHL5 This compound->UCHL5 Inhibits PolyUb_Proteins Accumulation of Polyubiquitinated Proteins USP14->PolyUb_Proteins Leads to UCHL5->PolyUb_Proteins Leads to ER_Stress Endoplasmic Reticulum (ER) Stress PolyUb_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Experimental_Workflow cluster_Analysis Downstream Analysis start Start: Acclimatize Rats formulation Prepare this compound Formulation start->formulation administration Intravenous Administration formulation->administration monitoring Clinical Monitoring (Body Weight, Respiratory Signs) administration->monitoring endpoint Endpoint: Euthanasia & Tissue Collection monitoring->endpoint bal Bronchoalveolar Lavage (BAL) - Cell Counts - Protein - Cytokines endpoint->bal histology Histopathology (Lungs) - H&E Staining - Masson's Trichrome - Immunohistochemistry endpoint->histology Troubleshooting_Logic cluster_Causes Potential Causes cluster_Solutions Solutions issue Issue: Unexpected Mortality or Severe Respiratory Distress cause1 Formulation Issues (Precipitation) issue->cause1 cause2 Rapid Infusion Rate issue->cause2 cause3 Animal Health Status issue->cause3 solution1 Prepare Formulation Fresh Inspect for Precipitates cause1->solution1 solution2 Ensure Slow, Controlled Infusion (e.g., 10 min) cause2->solution2 solution3 Use SPF Animals Pre-study Health Screen cause3->solution3

References

Technical Support Center: Understanding and Troubleshooting Cell Line Resistance to VLX1570

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VLX1570. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential mechanisms of cell line resistance to the deubiquitinase (DUB) inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of acquired resistance to this compound in cancer cell lines?

A1: Acquired resistance to this compound is not commonly observed and tends to develop slowly and to a limited extent.[1] The primary documented mechanism is an alteration in glutathione (GSH) metabolism, leading to increased intracellular GSH levels.[1][2] This elevated GSH can contribute to drug detoxification. Another potential, though less consistently observed, mechanism is decreased cellular uptake of the drug.[3][4][5][6]

Q2: How significant is the resistance conferred by altered glutathione metabolism?

A2: Studies have shown that long-term selection of cancer cell lines with this compound can result in a modest, approximately 2-fold increase in the half-maximal inhibitory concentration (IC50) value.[1] This limited resistance can be reversed by treatment with buthionine sulphoximine (BSO), an inhibitor of GSH synthesis.[1]

Q3: Can this compound be effective in cell lines resistant to other proteasome inhibitors like bortezomib?

A3: Yes, a key feature of this compound is its ability to overcome bortezomib resistance.[1][7] Bortezomib-resistant multiple myeloma cell lines have demonstrated sensitivity to this compound.[7] However, it is worth noting that some bortezomib-resistant cell lines may exhibit a slightly decreased sensitivity to this compound, which has been linked to reduced drug uptake.[3][4]

Q4: Does the cell cycle influence a cell line's sensitivity to this compound?

A4: Yes, the cytotoxic effects of this compound are cell-cycle dependent. The compound has been shown to induce G2/M phase cell cycle arrest.[8][9] It is hypothesized that non-cycling or quiescent cells may evade the apoptosis-inducing effects of this compound, which could be a factor in minimal residual disease.[2]

Troubleshooting Guides

Guide 1: Investigating Increased Glutathione (GSH) Levels in Resistant Cells

Issue: You have developed a cell line with decreased sensitivity to this compound and hypothesize that altered glutathione metabolism is the cause.

Troubleshooting Steps:

  • Quantify Intracellular GSH Levels: Measure the intracellular GSH concentration in both the parental (sensitive) and the resistant cell lines. A significant increase in GSH in the resistant line is a strong indicator of this resistance mechanism.

  • GSH Depletion Experiment: Treat the resistant cells with a non-toxic concentration of buthionine sulphoximine (BSO), an inhibitor of γ-glutamylcysteine synthetase, to deplete intracellular GSH.[2] Subsequently, determine the IC50 of this compound in the BSO-treated resistant cells. A reversal of resistance (a decrease in IC50) would confirm the role of elevated GSH.

  • Gene Expression Analysis: Analyze the expression of genes involved in the Nrf2-mediated antioxidant response pathway, which regulates GSH synthesis. Key genes to examine include those encoding for the catalytic and modifier subunits of glutamate-cysteine ligase (GCL) and glutathione synthetase (GSS).

Quantitative Data Summary

Table 1: Comparison of IC50 Values for this compound and Related Compounds in Parental and Resistant HCT116 Cancer Cell Lines. [9]

Cell LineCompoundIC50 (µM) ± 95% CIFold Resistance
HCT116 (Parental)b-AP150.25 ± 0.04-
HCT116b-AP15 (Resistant)b-AP150.55 ± 0.072.2
HCT116 (Parental)Melphalan1.9 ± 0.3-
HCT116b-AP15 (Resistant)Melphalan6.5 ± 1.23.4
HCT116 (Parental)Doxorubicin0.04 ± 0.01-
HCT116b-AP15 (Resistant)Doxorubicin0.12 ± 0.032.9
HCT116b-AP15 (Resistant) + BSOb-AP15*0.28 ± 0.051.1
HCT116b-AP15 (Resistant) + BSOMelphalan2.5 ± 0.51.3
HCT116b-AP15 (Resistant) + BSODoxorubicin0.05 ± 0.011.2

*b-AP15 is a structurally related analogue of this compound, and HCT116 cells resistant to b-AP15 show the same level of resistance to this compound.[9]

Signaling Pathways and Experimental Workflows

Nrf2-Mediated Glutathione Synthesis Pathway

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response, including the synthesis of glutathione. In response to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of genes containing antioxidant response elements (AREs) in their promoters. This includes the genes for the enzymes responsible for GSH biosynthesis. Upregulation of this pathway can lead to increased intracellular GSH levels and contribute to this compound resistance.

Nrf2_GSH_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 induces oxidative stress Nrf2 Nrf2 Keap1->Nrf2 inhibition Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation GCL GCL GSH GSH GCL->GSH synthesis GSS GSS GSS->GSH synthesis Drug_Efflux Drug Efflux / Detoxification GSH->Drug_Efflux ARE ARE Nrf2_nuc->ARE GCL_gene GCL Gene ARE->GCL_gene activates transcription GSS_gene GSS Gene ARE->GSS_gene activates transcription GCL_gene->GCL translation GSS_gene->GSS translation

Caption: Nrf2-mediated regulation of glutathione synthesis in this compound resistance.

Experimental Workflow: Generation and Confirmation of a this compound-Resistant Cell Line

This workflow outlines the process of developing a this compound-resistant cell line and confirming the resistance mechanism.

Experimental_Workflow Start Parental Cell Line Culture Continuous culture with increasing [this compound] Start->Culture IC50_Assay Determine IC50 of this compound Start->IC50_Assay Parallel culture Selection Selection of resistant clones Culture->Selection Resistant_Line Resistant Cell Line Selection->Resistant_Line Resistant_Line->IC50_Assay Compare_IC50 Compare IC50s IC50_Assay->Compare_IC50 GSH_Assay Measure intracellular GSH Compare_IC50->GSH_Assay If resistant Uptake_Assay Measure [3H]-VLX1570 uptake Compare_IC50->Uptake_Assay If resistant Mechanism_Confirmed Resistance Mechanism Confirmed GSH_Assay->Mechanism_Confirmed Uptake_Assay->Mechanism_Confirmed

Caption: Workflow for generating and characterizing this compound resistant cell lines.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Intracellular Glutathione (GSH) Measurement

Objective: To quantify the intracellular concentration of reduced glutathione.

Materials:

  • Parental and this compound-resistant cells

  • Monochlorobimane (MCB)

  • Tris Assay Buffer

  • Black 96-well plate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Seed both parental and resistant cells in a black 96-well plate and culture overnight.

  • Prepare a working solution of Monochlorobimane in Tris Assay Buffer.

  • Add the MCB working solution to each well.

  • Incubate the plate for at least 30 minutes in a CO2 incubator.

  • Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • To quantify GSH levels, create a standard curve using known concentrations of reduced glutathione.

  • Normalize the fluorescence readings to the cell number or protein concentration in each well.

Protocol 3: Radiolabeled Drug Uptake Assay

Objective: To measure the cellular uptake of this compound.

Materials:

  • Parental and this compound-resistant cells

  • [³H]-labeled this compound

  • Assay buffer (e.g., HBSS-HEPES, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed parental and resistant cells in 24- or 96-well plates and grow to near confluence.

  • On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.

  • Add fresh assay buffer to each well. For non-specific uptake control, add a saturating concentration of a transport inhibitor.

  • Initiate the uptake by adding [³H]-VLX1570 to each well.

  • Incubate for a predetermined time interval with gentle agitation.

  • Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Lyse the cells (e.g., with a suitable lysis buffer or Solvable®).

  • Add scintillation cocktail to the cell lysates.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

References

Technical Support Center: Optimizing VLX1570 Treatment for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing VLX1570 to induce apoptosis in experimental settings. The information is presented in a question-and-answer format to address common issues and facilitate troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in inducing apoptosis?

A1: this compound is a small molecule inhibitor of deubiquitinases (DUBs) associated with the 19S regulatory particle of the proteasome, primarily targeting ubiquitin-specific protease-14 (USP14) and ubiquitin C-terminal hydrolase L5 (UCHL5).[1][2][3] Inhibition of these DUBs prevents the removal of ubiquitin chains from proteins targeted for degradation.[4] This leads to an accumulation of polyubiquitinated proteins, causing proteotoxic stress.[1][5] The cellular stress response is then triggered, activating multiple pathways that converge on apoptosis.[5][6]

Q2: Which signaling pathways are activated by this compound to induce apoptosis?

A2: this compound-induced apoptosis is a multi-faceted process involving the activation of several key stress response pathways:

  • Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded, polyubiquitinated proteins triggers the Unfolded Protein Response (UPR).[5] This involves the activation of the PERK, IRE1α, and ATF6 pathways, leading to the upregulation of pro-apoptotic factors like CHOP.[5][6]

  • Oxidative Stress (ROS Generation): The buildup of polyubiquitinated proteins, particularly on the mitochondria, can lead to the generation of reactive oxygen species (ROS).[5] This oxidative stress activates stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK, which in turn promote apoptosis.[1][5]

  • Akt Pathway Inhibition: In some cancer cell lines, such as lung cancer, this compound treatment has been shown to inactivate the pro-survival Akt signaling pathway, further contributing to apoptosis.[6]

Q3: What is a typical effective concentration range for this compound to induce apoptosis?

A3: The effective concentration of this compound is cell-line dependent. For instance, in various leukemia and multiple myeloma cell lines, IC50 values for cell proliferation inhibition are generally in the nanomolar range.[5][7] Apoptosis induction is often observed at concentrations ranging from 50 nM to 500 nM.[5][6][8] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.

Q4: How long should I treat my cells with this compound to observe apoptosis?

A4: The optimal treatment duration for this compound to induce apoptosis can vary depending on the cell type and the concentration used. Early signs of pathway activation, such as the accumulation of polyubiquitinated proteins and phosphorylation of JNK/p38, can be detected as early as 3 to 6 hours.[1][5] Significant apoptosis, as measured by Annexin V staining or PARP cleavage, is typically observed between 12 and 48 hours of treatment.[5][6][8] A time-course experiment is highly recommended to determine the ideal endpoint for your study.

Troubleshooting Guide

Problem 1: I am not observing significant apoptosis after this compound treatment.

  • Possible Cause 1: Suboptimal this compound Concentration.

    • Solution: Perform a dose-response experiment (e.g., 50 nM to 1 µM) to determine the IC50 for your specific cell line. Use a concentration at or above the IC50 for apoptosis induction experiments.

  • Possible Cause 2: Insufficient Treatment Duration.

    • Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for apoptosis induction in your cell model.

  • Possible Cause 3: Cell Line Resistance.

    • Solution: Some cell lines may exhibit intrinsic or acquired resistance. Confirm target engagement by assessing the accumulation of polyubiquitinated proteins via Western blot. If the target is engaged but apoptosis is not induced, consider investigating downstream signaling pathways or potential resistance mechanisms. The K562 leukemia cell line, for example, has shown resistance to this compound.[5]

  • Possible Cause 4: Drug Inactivity.

    • Solution: Ensure proper storage and handling of the this compound compound to maintain its activity. Prepare fresh dilutions for each experiment.

Problem 2: I am seeing high levels of cell death, but it doesn't appear to be apoptotic.

  • Possible Cause 1: Necrosis at High Concentrations.

    • Solution: Very high concentrations of this compound may induce necrosis rather than apoptosis. Lower the concentration and perform a dose-response experiment. Use markers to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining).

  • Possible Cause 2: Off-Target Effects.

    • Solution: While this compound primarily targets proteasome DUBs, off-target effects can occur at high concentrations.[9][10] Use the lowest effective concentration that induces apoptosis to minimize potential off-target effects.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Treatment Duration
HL-60Myeloid Leukemia50-100 (effective conc.)48 hours
MOLM13Myeloid Leukemia50-100 (effective conc.)48 hours
MV4-11Myeloid Leukemia50-100 (effective conc.)48 hours
OCI-AML3Myeloid Leukemia50-100 (effective conc.)48 hours
MOLT-4Lymphoid Leukemia50-100 (effective conc.)48 hours
JurkatLymphoid Leukemia50-100 (effective conc.)48 hours
KMS-11Multiple Myeloma43 ± 2Not Specified
RPMI8226Multiple Myeloma74 ± 2Not Specified
OPM-2Multiple Myeloma126 ± 3Not Specified
A549Lung Cancer~20072 hours
H460Lung Cancer~10072 hours
H1299Lung Cancer~15072 hours

Data compiled from references[5][6][7]. Note that effective concentrations for apoptosis induction may be higher than the IC50 for proliferation.

Key Experimental Protocols

1. Cell Viability Assay (MTT or CCK-8)

  • Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations (e.g., 0, 50, 100, 200, 400, 800 nM) for the desired duration (e.g., 48 or 72 hours).[6]

  • Add 10 µL of MTT (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[6]

  • If using MTT, add 100 µL of solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[6]

  • Calculate cell viability as a percentage of the untreated control.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time (e.g., 24 hours).[6]

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[6]

  • Analyze the stained cells by flow cytometry within 1 hour.[6]

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

3. Western Blot Analysis for Apoptosis Markers and Pathway Activation

  • Treat cells with this compound for the desired time points (e.g., 3, 6, 12, 24 hours).

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

    • Proteasome Inhibition: anti-poly-ubiquitin (K48-linkage specific), anti-HSP70.[1][5]

    • ER Stress: anti-p-eIF2α, anti-ATF4, anti-CHOP.[5]

    • Oxidative Stress: anti-p-JNK, anti-p-p38.[1][5]

    • Apoptosis: anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-BAD.[5][6]

    • Loading Control: anti-β-actin or anti-GAPDH.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

VLX1570_Apoptosis_Pathway cluster_0 This compound Action cluster_1 Cellular Stress Responses cluster_2 Downstream Signaling cluster_3 Apoptosis Execution This compound This compound Proteasome_DUBs Proteasome DUBs (USP14, UCHL5) This compound->Proteasome_DUBs Inhibition Akt_Inhibition Akt Pathway Inhibition This compound->Akt_Inhibition PolyUb_Proteins Accumulation of Polyubiquitinated Proteins Proteasome_DUBs->PolyUb_Proteins ER_Stress ER Stress (UPR Activation) PolyUb_Proteins->ER_Stress Oxidative_Stress Oxidative Stress (ROS Generation) PolyUb_Proteins->Oxidative_Stress PERK_IRE1_ATF6 PERK / IRE1α / ATF6 Activation ER_Stress->PERK_IRE1_ATF6 JNK_p38 JNK / p38 Phosphorylation Oxidative_Stress->JNK_p38 Mitochondria Mitochondrial Dysfunction Akt_Inhibition->Mitochondria CHOP CHOP Upregulation PERK_IRE1_ATF6->CHOP JNK_p38->Mitochondria CHOP->Mitochondria Caspase_Activation Caspase Cascade Activation (Caspase-3, -9) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathways activated by this compound leading to apoptosis.

Experimental_Workflow cluster_0 Phase 1: Optimization cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanism Investigation Dose_Response Dose-Response Assay (e.g., MTT/CCK-8) Determine IC50 Time_Course Time-Course Assay (e.g., 6-48h) Determine Optimal Duration Dose_Response->Time_Course Cell_Treatment Treat Cells with Optimized Dose & Time Time_Course->Cell_Treatment Cell_Treatment_Mechanism Treat Cells for Early Time Points Time_Course->Cell_Treatment_Mechanism Apoptosis_Assay Apoptosis Quantification (Annexin V / PI Staining) Cell_Treatment->Apoptosis_Assay Western_Blot_Apoptosis Western Blot for Apoptosis Markers (Cleaved Caspase-3, PARP) Cell_Treatment->Western_Blot_Apoptosis Western_Blot_Pathways Western Blot for Pathway Activation (p-JNK, CHOP, etc.) Cell_Treatment_Mechanism->Western_Blot_Pathways

Caption: Experimental workflow for optimizing this compound treatment.

References

troubleshooting inconsistent results in VLX1570 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VLX1570. The information is designed to help address specific issues that may be encountered during experiments, ensuring more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an inhibitor of the 19S proteasome-specific deubiquitylating enzymes (DUBs), primarily targeting USP14 and UCHL5.[1] By inhibiting these enzymes, this compound prevents the removal of ubiquitin chains from proteins destined for degradation by the proteasome.[2] This leads to the accumulation of polyubiquitinated proteins, which in turn induces the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately triggering apoptosis (programmed cell death) in cancer cells.[1][3] this compound is an analog of b-AP15 with higher potency and improved solubility.[4][5]

Q2: I am observing high variability in my cell viability (e.g., MTT, CCK-8) assay results. What are the potential causes and solutions?

Inconsistent results in cell viability assays can stem from several factors. Here are some common causes and troubleshooting steps:

  • Compound Solubility and Stability: this compound has poor aqueous solubility.[6][7] Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing your final dilutions in culture media.[8][9] It is recommended to use freshly prepared solutions, as this compound may not be stable in aqueous media over long periods.[4]

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure your cell suspension is homogenous before seeding and that you are using a consistent seeding density across all wells and plates.

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.

  • Incubation Time: The duration of this compound treatment can significantly impact results. Perform a time-course experiment to identify the optimal endpoint for your specific cell line and experimental question.[10]

  • Assay Interference: The chemical properties of this compound or the chosen viability reagent could interfere with the assay readout.[11] Consider performing a control experiment without cells to check for any direct reaction between this compound and your assay reagent.

Q3: My Western blot results for polyubiquitinated proteins are not consistent. How can I troubleshoot this?

Detecting changes in polyubiquitination can be challenging. Here are some tips for improving consistency:

  • Lysis Buffer Composition: Use a lysis buffer containing a potent inhibitor of DUBs and proteases to preserve the polyubiquitinated proteins during sample preparation.[12]

  • Protein Loading: Accurate protein quantification is crucial. Use a reliable method like the BCA assay to ensure equal protein loading for all samples.[10] Normalize band intensities to a loading control like actin or tubulin.[10]

  • Antibody Selection: Use a high-quality antibody that is specific for polyubiquitin chains (e.g., anti-Lys-48 specific ubiquitin antibody).[3]

  • Transfer Efficiency: Polyubiquitinated proteins are often high molecular weight. Optimize your Western blot transfer conditions (e.g., transfer time, voltage) to ensure efficient transfer of these large proteins to the membrane.

Q4: I am not observing the expected level of apoptosis after this compound treatment. What could be the reason?

Several factors can influence the apoptotic response to this compound:

  • Cell Line Specificity: Different cell lines can exhibit varying sensitivity to this compound.[3][13] It is possible your cell line is less sensitive or has resistance mechanisms. The IC50 value for this compound can vary significantly between cell lines.[3][13]

  • Alternative Cell Death Pathways: While apoptosis is a primary mechanism, other cell death pathways might be involved.[3]

  • Apoptosis Assay Timing: The peak of apoptosis can be transient. Conduct a time-course experiment to measure apoptotic markers at different time points after this compound treatment.

  • Compound Potency: Verify the potency of your this compound stock. If possible, test its activity in a sensitive, positive control cell line.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Possible Cause Recommendation
This compound Solubility/Stability Prepare fresh stock solutions in DMSO.[4][8] When diluting in aqueous media, ensure thorough mixing and use immediately. Due to its poor aqueous solubility, precipitation can occur.[6][7]
Cell Plating Inconsistency Ensure a single-cell suspension before plating. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution.
Assay Incubation Time Optimize the incubation time with this compound for your specific cell line. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.[10]
Microplate Edge Effects Fill the outer wells of the microplate with sterile PBS or media and do not use them for experimental data points.[14]
Reagent Variability Use the same lot of assay reagent (e.g., MTT, CCK-8) for all experiments within a study to minimize variability.
Issue 2: Difficulty in Detecting Increased Polyubiquitinated Proteins
Possible Cause Recommendation
Inefficient Lysis Use a robust lysis buffer containing protease and DUB inhibitors (e.g., NEM, PMSF) to prevent deubiquitination and degradation during sample preparation.[12]
Suboptimal Western Blotting Ensure complete transfer of high molecular weight proteins by optimizing transfer time and using appropriate membrane types. Consider using a wet transfer system.
Low Antibody Affinity Use a high-quality primary antibody specific for the type of ubiquitin linkage you are investigating (e.g., K48- or K63-specific).[3]
Insufficient Treatment Time Accumulation of polyubiquitinated proteins can be time-dependent. Perform a time-course experiment (e.g., 2, 4, 6, 8 hours) to determine the optimal treatment duration.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a freshly prepared DMSO stock. Replace the existing medium with the medium containing this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours until formazan crystals form.

  • Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate until the formazan crystals are completely dissolved.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

Western Blot for Polyubiquitinated Proteins
  • Cell Treatment: Treat cells with this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and DUB inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against polyubiquitin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control.[10]

Visualizations

This compound Signaling Pathway

VLX1570_Signaling_Pathway cluster_proteasome 19S Proteasome USP14 USP14 Polyub_Proteins Accumulation of Polyubiquitinated Proteins USP14->Polyub_Proteins leads to UCHL5 UCHL5 UCHL5->Polyub_Proteins leads to This compound This compound This compound->USP14 inhibits This compound->UCHL5 inhibits ER_Stress Endoplasmic Reticulum (ER) Stress Polyub_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow for Troubleshooting Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagents Verify Reagent & Compound (Freshness, Solubility, Storage) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Seeding, Incubation Times) Start->Check_Protocol Check_Controls Assess Positive & Negative Controls Start->Check_Controls Optimize_Assay Optimize Assay Parameters (e.g., Titration, Time-course) Check_Reagents->Optimize_Assay Check_Protocol->Optimize_Assay Check_Controls->Optimize_Assay Data_Analysis Re-evaluate Data Analysis (Normalization, Statistics) Data_Analysis->Optimize_Assay If issues persist Consistent_Results Consistent Results Achieved Data_Analysis->Consistent_Results Optimize_Assay->Data_Analysis

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

impact of VLX1570 formulation on experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deubiquitinase (DUB) inhibitor, VLX1570.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an inhibitor of the 19S proteasome-specific deubiquitylating enzymes (DUBs), primarily targeting ubiquitin-specific protease-14 (USP14) and ubiquitin C-terminal hydrolase-L5 (UCHL5)[1][2]. By inhibiting these enzymes, this compound blocks the removal of ubiquitin chains from proteins destined for degradation, leading to the accumulation of poly-ubiquitylated proteins[1][3]. This accumulation induces the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, and ultimately apoptosis in cancer cells[1][4][5].

Q2: What are the key signaling pathways affected by this compound?

A2: this compound treatment impacts several critical cellular signaling pathways:

  • Ubiquitin-Proteasome System (UPS): Directly inhibits DUB activity within the proteasome[1][5].

  • Endoplasmic Reticulum (ER) Stress: Activates the PERK/IRE1/ATF6 pathway, leading to ER stress-induced apoptosis[4][6].

  • Reactive Oxygen Species (ROS) Stress: Induces the generation of ROS, which contributes to apoptosis through the phosphorylation of JNK and p38[4].

  • Heat Shock Response (HSR): Upregulates heat shock proteins like HSP70 as a consequence of proteotoxic stress[4].

  • AKT Pathway: Has been shown to inhibit the activity of the AKT signaling pathway in lung cancer cells[6].

Q3: Why was the clinical trial for this compound discontinued?

A3: A phase I/II clinical trial of this compound for relapsed/refractory multiple myeloma was discontinued due to severe, dose-limiting pulmonary toxicity[7][8][9][10]. Two patients treated at the 1.2 mg/kg dose level experienced fatal respiratory insufficiency[8][9]. The formulation of this compound, which included polyethylene glycol, polyoxyethylated castor oil, and polysorbate 80 due to its poor aqueous solubility, was considered a potential contributing factor to this toxicity[9][10][11].

Q4: Is this compound effective against bortezomib-resistant cancer cells?

A4: Yes, preclinical studies have demonstrated that this compound shows a promising effect on bortezomib-resistant cancer cells[4][8][12]. This is attributed to its different mechanism of action, targeting the 19S DUBs rather than the 20S proteasome subunit targeted by bortezomib[8].

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected cytotoxicity in vitro.

  • Possible Cause 1: Drug Solubility and Stability.

    • Recommendation: this compound has poor aqueous solubility[9][11]. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing final dilutions in culture media[13]. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Due to its reactive α,β-unsaturated carbonyl motif, stability in aqueous media might be limited; consider the timing of your experiments after dilution[7].

  • Possible Cause 2: Cell Line Specific Sensitivity.

    • Recommendation: Different cell lines exhibit varying sensitivity to this compound. For example, the K562 leukemia cell line was found to be resistant, potentially due to the maintenance of protein degradation through the autophagy-lysosome system[4]. It is crucial to determine the IC50 value for your specific cell line.

  • Possible Cause 3: Cell Cycle Dependence.

    • Recommendation: The cytotoxic effects of this compound and its analogue b-AP15 have been shown to be cell-cycle dependent, with non-cycling cells potentially evading drug-induced cell death[14]. Ensure your cell cultures are in a logarithmic growth phase during treatment.

Issue 2: High background or off-target effects observed.

  • Possible Cause 1: Promiscuous Covalent Interactions.

    • Recommendation: this compound contains a Michael acceptor motif, which can react with nucleophilic residues on various proteins, not just its intended DUB targets[7]. This can lead to the formation of high molecular weight protein complexes and off-target effects[7]. Consider using lower concentrations and shorter incubation times to minimize these non-specific interactions.

  • Possible Cause 2: Glutathione Scavenging.

    • Recommendation: The cellular antioxidant glutathione (GSH) can scavenge this compound, reducing its effective concentration and activity[15]. Be aware that cell lines with high intracellular GSH levels may show reduced sensitivity.

Issue 3: Difficulty in interpreting apoptosis data.

  • Possible Cause 1: Multiple Apoptotic Pathways Activated.

    • Recommendation: this compound induces apoptosis through both ER stress and ROS generation, activating multiple downstream effectors like caspases-3, -6, and -9[4]. It is advisable to probe multiple markers of apoptosis (e.g., cleaved PARP, Annexin V staining, caspase activation) to get a comprehensive picture of the induced cell death.

  • Possible Cause 2: Caspase-Independent Cell Death.

    • Recommendation: In some acute myeloid leukemia (AML) cells, loss of cell viability induced by this compound was observed even when caspase activation was not required[5]. Consider assays for caspase-independent cell death if you do not observe significant caspase activation despite seeing a cytotoxic effect.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 / EC50 (nM)Reference
KMS-11Multiple Myeloma43 ± 2[13]
RPMI8226Multiple Myeloma74 ± 2[13]
OPM-2Multiple Myeloma126 ± 3[13]
OPM-2-BZRMultiple Myeloma (Bortezomib-Resistant)191 ± 1[13]
BCWM.1Waldenstrom Macroglobulinemia20.22[13][16]
HCT116Colon Cancer580[13]
HL-60Myeloid Leukemia~50[4]
MDS-LMyeloid Leukemia~50[4]
F-36PMyeloid Leukemia~50[4]
THP-1Myeloid Leukemia~100[4]
MOLM13Myeloid Leukemia~100[4]
OCI-AML3Myeloid Leukemia~100[4]
MV4-11Myeloid Leukemia~100[4]
MOLT-4Lymphoid Leukemia~50[4]
JurkatLymphoid Leukemia~50[4]
NALM-6Lymphoid Leukemia~50[4]

Table 2: Binding Affinity of this compound

Target ProteinDissociation Constant (Kd) (µM)Reference
Recombinant USP141.5 - 18[13][17]
Recombinant UCHL514 - 18[13][17]

Experimental Protocols

1. Cell Proliferation Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Methodology:

    • Seed cells (e.g., leukemia cell lines) in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software. (Based on the description in[4])

2. Apoptosis Assay (Flow Cytometry with Rhodamine 123)

  • Objective: To assess changes in mitochondrial membrane potential as an indicator of apoptosis.

  • Methodology:

    • Culture cells with the desired concentrations of this compound (e.g., 100 nM) or vehicle control for 24 hours.

    • Harvest the cells and stain with 1 µmol/L of rhodamine 123 for 30 minutes at 37°C.

    • After staining, wash the cells with PBS containing 1% BSA.

    • Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in rhodamine 123 fluorescence indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis. (Based on the description in[4])

3. Western Blotting for Polyubiquitinated Proteins

  • Objective: To confirm the inhibition of the ubiquitin-proteasome system.

  • Methodology:

    • Treat cells with this compound at various concentrations and time points.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for polyubiquitin (e.g., anti-Ub-K48).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. An accumulation of high-molecular-weight smears indicates the buildup of polyubiquitinated proteins. (Based on the description in[3][4][5])

Visualizations

VLX1570_Mechanism_of_Action This compound Signaling Pathways This compound This compound DUBs DUBs (USP14, UCHL5) This compound->DUBs inhibits Proteasome 19S Proteasome PolyUb_Proteins Accumulation of Polyubiquitinated Proteins Proteasome->PolyUb_Proteins fails to process DUBs->Proteasome part of ER_Stress ER Stress PolyUb_Proteins->ER_Stress ROS ROS Generation PolyUb_Proteins->ROS HSR Heat Shock Response PolyUb_Proteins->HSR UPR Unfolded Protein Response (PERK, IRE1α) ER_Stress->UPR activates JNK_p38 JNK/p38 Phosphorylation ROS->JNK_p38 HSP70 HSP70 Expression HSR->HSP70 ATF4_CHOP ATF4, CHOP Expression UPR->ATF4_CHOP Caspases Caspase Activation JNK_p38->Caspases Apoptosis Apoptosis ATF4_CHOP->Apoptosis Caspases->Apoptosis

Caption: Overview of this compound's mechanism of action.

Experimental_Troubleshooting_Flow Troubleshooting Inconsistent In Vitro Results Start Inconsistent / Low Cytotoxicity Observed Check_Solubility Verify Drug Solubility and Stability Start->Check_Solubility Check_Cell_Line Confirm Cell Line Sensitivity (IC50) Start->Check_Cell_Line Check_Cell_State Assess Cell Culture (Log Phase, Density) Start->Check_Cell_State Use_Fresh_Stock Use Freshly Prepared Stock Solution Check_Solubility->Use_Fresh_Stock Titrate_Concentration Perform Dose-Response Experiment Check_Cell_Line->Titrate_Concentration Synchronize_Cells Consider Cell Cycle Synchronization Check_Cell_State->Synchronize_Cells Consider_Off_Target Consider Off-Target / Promiscuous Effects Use_Fresh_Stock->Consider_Off_Target Titrate_Concentration->Consider_Off_Target Synchronize_Cells->Consider_Off_Target Lower_Conc_Time Use Lower Concentrations / Shorter Incubation Consider_Off_Target->Lower_Conc_Time Outcome Improved Consistency Lower_Conc_Time->Outcome

Caption: Logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Managing VLX1570-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deubiquitinase (DUB) inhibitor, VLX1570. The focus is on understanding and mitigating cytotoxicity in normal (non-cancerous) cells during pre-clinical experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule that inhibits the activity of deubiquitinating enzymes (DUBs), particularly USP14 and UCHL5, which are associated with the 19S regulatory particle of the proteasome.[1][2] By inhibiting these DUBs, this compound leads to the accumulation of polyubiquitinated proteins, which in turn induces proteotoxic stress.[1][2] This triggers the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress, as well as the generation of Reactive Oxygen Species (ROS), ultimately leading to apoptotic cell death in susceptible cells.[3]

Q2: Why is this compound cytotoxic to normal cells?

While cancer cells, particularly those with high rates of protein synthesis and turnover like multiple myeloma, are highly dependent on the ubiquitin-proteasome system (UPS) and thus more sensitive to its inhibition, the UPS is also essential for the homeostasis of normal cells.[4] The off-target effects and the fundamental role of the UPS in all cells contribute to the cytotoxicity of this compound in normal tissues.[5] This was highlighted by the dose-limiting toxicities, including severe pulmonary toxicity, observed in a phase I clinical trial, which led to its discontinuation.[1][6]

Q3: What are the known IC50 values for this compound in different cell lines?

Published data primarily focuses on the cytotoxic effects of this compound on various cancer cell lines. There is a notable lack of publicly available IC50 values for a wide range of normal human cell lines, which is a critical gap in understanding the therapeutic index of this compound. Researchers are encouraged to determine the IC50 in their specific normal cell lines of interest alongside their cancer cell models.

Data Presentation: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colon Carcinoma0.58[7]
KMS-11Multiple Myeloma0.043 ± 0.002[7]
RPMI8226Multiple Myeloma0.074 ± 0.002[7]
OPM-2Multiple Myeloma0.126 ± 0.003[7]
OPM-2-BZRBortezomib-Resistant Multiple Myeloma0.191 ± 0.001[7]
BCWM.1Waldenstrom Macroglobulinemia0.02022 (EC50)[7]
A549Lung CancerNot specified, but shown to be effective[4]
H460Lung CancerNot specified, but shown to be effective[4]
H1299Lung CancerNot specified, but shown to be effective[4]
Various Leukemia Cell LinesLeukemiaSusceptible (10 out of 11 lines)[3]

Q4: What are potential strategies to protect normal cells from this compound-induced cytotoxicity?

Based on the mechanism of action of this compound, several strategies can be explored to protect normal cells:

  • Antioxidant Treatment: Co-administration with antioxidants like N-acetylcysteine (NAC) or Vitamin C may mitigate the effects of ROS-induced apoptosis.[3][8]

  • ER Stress Inhibition: The use of chemical chaperones like tauroursodeoxycholic acid (TUDCA) or salubrinal could potentially alleviate ER stress.[9]

  • Cyclotherapy: Pre-treating normal cells with an agent that induces a temporary cell cycle arrest could render them less susceptible to a cell-cycle-dependent cytotoxic agent like this compound.[10][11]

II. Troubleshooting Guides

Issue 1: High cytotoxicity observed in normal cell control cultures.

  • Possible Cause 1: this compound concentration is too high.

    • Troubleshooting Step: Perform a dose-response curve to determine the IC50 of this compound in your specific normal cell line. Use the lowest effective concentration that maintains a significant therapeutic window between normal and cancer cells.

  • Possible Cause 2: High levels of oxidative stress.

    • Troubleshooting Step: Co-treat cells with an antioxidant such as N-acetylcysteine (NAC). See the experimental protocol below for details.

  • Possible Cause 3: Excessive ER stress.

    • Troubleshooting Step: Co-treat with an ER stress inhibitor like TUDCA. Refer to the provided experimental protocol.

Issue 2: Inconsistent results between experiments.

  • Possible Cause 1: Variability in cell health and passage number.

    • Troubleshooting Step: Ensure consistent cell culture conditions, including media, supplements, and incubator parameters. Use cells within a defined low passage number range for all experiments.

  • Possible Cause 2: Instability of this compound in solution.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -80°C as recommended.[7]

III. Experimental Protocols

Protocol 1: Co-treatment with the Antioxidant N-acetylcysteine (NAC) to Mitigate ROS-induced Cytotoxicity

  • Cell Seeding: Plate normal and cancer cells in parallel in 96-well plates at a predetermined optimal density.

  • NAC Pre-treatment: 24 hours after seeding, pre-treat the cells with a range of NAC concentrations (e.g., 1, 5, 10 mM) for 1-2 hours.

  • This compound Treatment: Add this compound at various concentrations (e.g., ranging from 0.01 to 10 µM) to the wells, both with and without NAC pre-treatment.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • Cell Viability Assay: Assess cell viability using a standard method such as MTT or CellTiter-Glo assay.

  • Data Analysis: Compare the IC50 values of this compound in the presence and absence of NAC for both normal and cancer cell lines.

Protocol 2: Co-treatment with the ER Stress Inhibitor Tauroursodeoxycholic Acid (TUDCA)

  • Cell Seeding: Plate normal and cancer cells as described in Protocol 1.

  • TUDCA Co-treatment: On the day of treatment, add this compound at various concentrations and TUDCA at a range of concentrations (e.g., 100, 250, 500 µM) simultaneously to the cells.

  • Incubation: Incubate for 24, 48, or 72 hours.

  • Cell Viability Assay: Measure cell viability.

  • Western Blot Analysis (Optional): To confirm the mechanism, lyse cells after treatment and perform western blotting for ER stress markers such as GRP78, CHOP, and phosphorylated eIF2α.

IV. Visualizations

VLX1570_Mechanism_of_Action This compound This compound DUBs USP14/UCHL5 This compound->DUBs Inhibition Polyubiquitinated_Proteins Accumulation of Polyubiquitinated Proteins This compound->Polyubiquitinated_Proteins Leads to Proteotoxic_Stress Proteotoxic Stress Polyubiquitinated_Proteins->Proteotoxic_Stress ER_Stress ER Stress (UPR) Proteotoxic_Stress->ER_Stress ROS ROS Generation Proteotoxic_Stress->ROS Apoptosis Apoptosis ER_Stress->Apoptosis ROS->Apoptosis

Caption: Mechanism of this compound-induced cytotoxicity.

Protective_Strategies_Workflow cluster_this compound This compound-Induced Stress cluster_protection Protective Interventions ER_Stress ER Stress Cell_Death Normal Cell Cytotoxicity ER_Stress->Cell_Death ROS ROS Generation ROS->Cell_Death TUDCA TUDCA TUDCA->ER_Stress Inhibits NAC NAC NAC->ROS Scavenges

Caption: Intervention points for mitigating this compound cytotoxicity.

Cyclotherapy_Concept Normal_Cell Normal Cell (Cycling) Arrested_Normal_Cell Normal Cell (Arrested) Cancer_Cell Cancer Cell (Cycling) Apoptotic_Cancer_Cell Cancer Cell (Apoptosis) Cancer_Cell->Apoptotic_Cancer_Cell Arresting_Agent Cell Cycle Arresting Agent Arresting_Agent->Normal_Cell Pre-treatment Arresting_Agent->Arrested_Normal_Cell This compound This compound This compound->Cancer_Cell This compound->Arrested_Normal_Cell Protected_Normal_Cell Normal Cell (Protected) Arrested_Normal_Cell->Protected_Normal_Cell Resists Cytotoxicity

Caption: Cyclotherapy approach to protect normal cells.

References

Validation & Comparative

A Comparative Analysis of the Deubiquitinase Inhibitors VLX1570 and b-AP15 in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of two prominent deubiquitinase (DUB) inhibitors, VLX1570 and its analog b-AP15. This document synthesizes preclinical and clinical data to offer an objective overview of their performance, supported by detailed experimental methodologies and visual representations of their mechanisms of action.

This compound and b-AP15 are small molecule inhibitors that target the 19S proteasome-associated deubiquitinases, primarily ubiquitin-specific peptidase 14 (USP14) and ubiquitin C-terminal hydrolase 5 (UCHL5).[1] By inhibiting these enzymes, both compounds disrupt the ubiquitin-proteasome system (UPS), leading to an accumulation of polyubiquitinated proteins and subsequent induction of proteotoxic stress, endoplasmic reticulum (ER) stress, and ultimately, apoptosis in cancer cells.[1] this compound was developed as an analog of b-AP15 with improved potency and solubility.[2]

Quantitative Efficacy Comparison: In Vitro Studies

The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound and b-AP15 across a range of cancer cell lines, providing a quantitative measure of their cytotoxic and anti-proliferative activities.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeAssay TypeIC50/EC50 (nM)Incubation Time (h)Reference
KMS-11Multiple MyelomaIC5043 ± 2Not Specified[3]
RPMI8226Multiple MyelomaIC5074 ± 2Not Specified[3]
OPM-2Multiple MyelomaIC50126 ± 3Not Specified[3]
OPM-2-BZRMultiple Myeloma (Bortezomib-R)IC50191 ± 1Not Specified[3]
HCT116Colon CarcinomaIC50580Not Specified[3]
A549Lung CancerIC50Not Specified72
H460Lung CancerIC50Not Specified72
H1299Lung CancerIC50Not Specified72
BCWM.1Waldenstrom MacroglobulinemiaEC5020.22Not Specified[3]
Various Leukemia Lines LeukemiaIC50Varies48[4]

Table 2: In Vitro Efficacy of b-AP15

Cell LineCancer TypeAssay TypeIC50 (µM)Incubation Time (h)Reference
LNCaPProstate CancerIC500.76248[5]
22Rv1Prostate CancerIC500.85848[5]
PC-3Prostate CancerIC500.37848[5]
DU145Prostate CancerIC500.74848[5]
WPMY-1Prostate Stromal (Normal)IC500.95848[5]

Preclinical In Vivo Efficacy

Both compounds have demonstrated anti-tumor activity in xenograft models of various cancers.

This compound:

  • In a mouse model bearing KMS-11 multiple myeloma cells, treatment with this compound at 3 mg/kg significantly reduced tumor growth.[3]

  • In a Waldenstrom macroglobulinemia (WM)-bearing mouse model, this compound administered at 4.4 mg/kg (i.p.) markedly suppressed tumor growth without causing obvious weight loss or other signs of systemic toxicity.[3]

  • Treatment with this compound was also found to extend survival in xenograft models of multiple myeloma.

b-AP15:

  • In nude mouse xenograft models of the human prostate cancer cell line PC-3, b-AP15 treatment resulted in a striking reduction in both tumor size and weight.[6]

Clinical Efficacy of this compound

A phase 1/2 clinical trial was initiated to evaluate the safety and efficacy of this compound in patients with relapsed and/or refractory multiple myeloma.[7][8] While anti-myeloma effects were observed at doses at or above 0.6 mg/kg, the trial was discontinued due to severe, dose-limiting pulmonary toxicity.[7][8] Two patients treated at the 1.2 mg/kg dose level experienced fatal respiratory insufficiency.[7][8] This highlights a significant challenge in the clinical translation of this compound.

Signaling Pathways and Mechanism of Action

This compound and b-AP15 exert their anti-cancer effects by targeting the ubiquitin-proteasome system, leading to the induction of ER stress and apoptosis.

Ubiquitin_Proteasome_System cluster_UPS Ubiquitin-Proteasome System Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Ubiquitination Protein Target Protein Protein->E3 Proteasome_26S 26S Proteasome PolyUb_Protein->Proteasome_26S DUBs Deubiquitinases (USP14, UCHL5) PolyUb_Protein->DUBs Deubiquitination Peptides Peptides Proteasome_26S->Peptides Degradation DUBs->Protein VLX1570_bAP15 This compound / b-AP15 VLX1570_bAP15->DUBs Inhibition

Caption: Inhibition of DUBs by this compound and b-AP15.

The accumulation of misfolded, polyubiquitinated proteins triggers the Unfolded Protein Response (UPR) in the endoplasmic reticulum, a key mechanism of cell death induced by these inhibitors.

ER_Stress_Pathway cluster_ER_Stress Endoplasmic Reticulum Stress Pathway DUB_Inhibition This compound / b-AP15 Inhibition of DUBs Protein_Accumulation Accumulation of Polyubiquitinated Proteins DUB_Inhibition->Protein_Accumulation ER_Stress Endoplasmic Reticulum Stress (UPR) Protein_Accumulation->ER_Stress PERK PERK Pathway ER_Stress->PERK IRE1 IRE1 Pathway ER_Stress->IRE1 ATF6 ATF6 Pathway ER_Stress->ATF6 Apoptosis Apoptosis PERK->Apoptosis IRE1->Apoptosis ATF6->Apoptosis

Caption: ER stress-induced apoptosis by DUB inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound and b-AP15 on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • This compound and b-AP15 stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound or b-AP15 in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound and b-AP15.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and b-AP15

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound or b-AP15 for the desired time.

  • Harvest the cells by trypsinization and collect the culture medium containing floating cells.

  • Wash the cells twice with cold PBS by centrifugation.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

Objective: To detect changes in the expression of proteins involved in the UPS and apoptosis pathways following treatment with this compound or b-AP15.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment (this compound or b-AP15) Protein_Extraction 2. Protein Extraction (Lysis) Cell_Treatment->Protein_Extraction Quantification 3. Protein Quantification (BCA or Bradford) Protein_Extraction->Quantification SDS_PAGE 4. SDS-PAGE (Separation by Size) Quantification->SDS_PAGE Transfer 5. Transfer to Membrane (PVDF/NC) SDS_PAGE->Transfer Blocking 6. Blocking (e.g., 5% Milk or BSA) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody (HRP-conjugated) Incubation Primary_Ab->Secondary_Ab Detection 9. Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 10. Image Analysis Detection->Analysis

Caption: Standard workflow for Western Blot analysis.

Procedure:

  • Protein Extraction: After drug treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., poly-ubiquitin, cleaved PARP, cleaved Caspase-3, CHOP, ATF4, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

Both this compound and b-AP15 are potent inhibitors of deubiquitinases with demonstrated anti-cancer efficacy in preclinical models. This compound, as an optimized analog, generally exhibits higher potency in vitro. However, the clinical development of this compound was hampered by significant toxicity, a critical consideration for future drug development efforts targeting the ubiquitin-proteasome system. Further research is warranted to develop DUB inhibitors with an improved therapeutic index. This guide provides a foundational comparison to inform such future endeavors.

References

Comparative Proteomic Analysis of Cellular Responses to VLX1570 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

VLX1570 is a small molecule inhibitor that has been investigated for its potential in cancer therapy, particularly for multiple myeloma.[1][2][3] It was initially characterized as an inhibitor of deubiquitinating enzymes (DUBs) associated with the 19S proteasome, specifically ubiquitin-specific protease-14 (USP14) and ubiquitin C-terminal hydrolase-L5 (UCHL5).[1][2][4][5] Inhibition of these DUBs is intended to block the ubiquitin-proteasome pathway, leading to an accumulation of polyubiquitinated proteins and inducing the unfolded protein response (UPR), ultimately causing tumor cell apoptosis.[4] However, subsequent proteomic analyses have revealed a more complex and less specific mechanism of action.

This guide provides a comparative analysis of the proteomic changes in cells treated with this compound, offering insights from key experimental data and outlining the methodologies used.

Quantitative Proteomic Data: this compound vs. Control

A key study by Gantt et al. (2020) utilized a chemical proteomics approach to identify the direct covalent targets of this compound in U2OS osteosarcoma cells.[6][7] This was achieved by using a probe derivative of this compound and then performing a competition assay with the parent compound. The results indicated that this compound does not selectively target USP14/UCHL5 but rather interacts with a broad range of proteins, largely due to its nature as a Michael acceptor.[6][7]

The primary findings from this comparative analysis are summarized below:

Comparison GroupMetricResultKey Finding
This compound (20 µM) vs. Control Number of Significantly Competed Proteins44This compound covalently binds to numerous proteins, not limited to DUBs.[6]
This compound (5 µM) vs. Control Number of Significantly Competed Proteins24The number of targets is dose-dependent.[6]
Most Significant Hit Protein IdentifiedCIAPIN1 (Cytokine-induced apoptosis inhibitor 1)CIAPIN1 was identified as a primary, submicromolar covalent target of this compound.[6][7]
Broader Proteome Effect ObservationFormation of High Molecular Weight (HMW) ComplexesThis compound induces widespread protein aggregation and HMW complex formation.[6][7]

These findings suggest that the cellular toxicity of this compound may be due to promiscuous covalent reactions and non-specific protein aggregation rather than targeted DUB inhibition.[6][7] This effect is shared with its structural analogue, b-AP15.[6][7]

Experimental Protocols

The following sections detail the methodologies employed for the proteomic analysis of this compound-treated cells.

This method was used to identify proteins that covalently bind to this compound in intact cells.

  • Cell Culture and Treatment: U2OS cells were cultured in standard conditions. For the competition experiment, one set of cells was treated with a this compound probe derivative, while the control set was pre-treated with excess this compound before adding the probe.[6]

  • Cell Lysis and Click Chemistry: Cells were lysed, and the probe-labeled proteins were conjugated to a reporter tag (e.g., biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry".[6]

  • Protein Enrichment: The biotin-tagged proteins were enriched from the cell lysate using NeutrAvidin-Agarose resin.[6]

  • Sample Preparation for Mass Spectrometry: The enriched proteins were digested into peptides (typically with trypsin) while still on the resin.[6]

  • LC-MS/MS Analysis: The resulting peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.[6] The study employed a spike-in SILAC (Stable Isotope Labeling with Amino acids in Cell culture) methodology for accurate quantification.[6]

  • Data Analysis: Proteins that showed significantly reduced enrichment in the this compound pre-treated sample compared to the probe-only sample were identified as covalent targets.[6]

G cluster_cell Intact Cell Treatment Control Control Cells + Probe Lysis Cell Lysis Treated Cells + this compound (Competitor) + Probe Treated->Lysis Click CuAAC Click Chemistry (Biotin Tagging) Lysis->Click Enrich NeutrAvidin Enrichment Click->Enrich Digest On-Bead Tryptic Digest Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analysis Data Analysis & Target Identification LCMS->Analysis

Chemical Proteomics Workflow

Signaling Pathways and Mechanism of Action

The primary mechanism of this compound's cytotoxicity appears to be driven by widespread, non-specific protein modification and aggregation rather than selective DUB inhibition.

This compound contains an α,β-unsaturated carbonyl group, which acts as a Michael acceptor. This reactive group can form covalent bonds with nucleophilic residues on proteins, particularly cysteine.[6] This leads to several downstream effects:

  • Protein Cross-linking: The covalent modification of numerous proteins leads to the formation of HMW protein complexes and aggregates.[6][7]

  • CIAPIN1 Aggregation: As a primary target, CIAPIN1 is depleted in its stable form and accumulates in aggregates after this compound treatment.[6][7]

  • Proteotoxic Stress: The accumulation of polyubiquitinated proteins and aggregates induces the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[4][8][9] This is evidenced by the increased expression of chaperone proteins like HSP70.[8][9]

  • Apoptosis Induction: The high level of cellular stress ultimately triggers apoptosis.[8][10] Studies have shown this compound treatment leads to the activation of caspases and an increase in apoptotic cell populations.[1][9]

Other studies have demonstrated that this compound can also inhibit the AKT signaling pathway, a key pathway involved in cell proliferation and survival.[10] Treatment with this compound decreased the phosphorylation of Akt and its downstream targets, including mTOR, p70-S6K, and 4E-BP1.[10]

G cluster_prot Proteome-Level Interaction VLX This compound (Michael Acceptor) Prot Multiple Cellular Proteins (esp. Cysteine-containing) VLX->Prot Covalent Modification CIAPIN1 CIAPIN1 VLX->CIAPIN1 Covalent Modification Agg Protein Cross-linking & High MW Complex Formation Prot->Agg CIAPIN1->Agg Aggregation Stress Proteotoxic Stress (ER Stress, UPR) Agg->Stress Apoptosis Cellular Toxicity & Apoptosis Stress->Apoptosis

This compound Mechanism of Action

References

Validating VLX1570 Target Engagement In Situ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the in situ target engagement of VLX1570, a potent inhibitor of the 19S proteasome-associated deubiquitinating enzymes (DUBs) USP14 and UCHL5. This document outlines experimental data, detailed protocols for key validation techniques, and comparisons with alternative DUB inhibitors to aid researchers in selecting the most appropriate methods for their studies.

Introduction to this compound and Target Engagement

This compound is a small molecule inhibitor that has been investigated for its anti-cancer properties, particularly in multiple myeloma. Its primary mechanism of action is the inhibition of USP14 and UCHL5, leading to the accumulation of polyubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis.[1][2] However, due to its reactive α,β-unsaturated carbonyl moiety, concerns about non-specific protein cross-linking and off-target effects have been raised. Therefore, robust in situ validation of target engagement is crucial to accurately interpret experimental results and understand its therapeutic potential and toxicities.

Data Presentation: Comparison of DUB Inhibitors

The following tables summarize the available quantitative and qualitative data comparing this compound with its structural analog b-AP15 and the specific USP14 inhibitor, IU1.

Table 1: In Situ Target Engagement and Cellular Activity of DUB Inhibitors

InhibitorPrimary Cellular TargetsIn Situ Target Engagement MethodQuantitative/Qualitative ReadoutReference
This compound USP14, UCHL5Cellular Thermal Shift Assay (CETSA)Modest (2.5-fold) thermostabilization of USP14 at 53-55°C.[3]
Activity-Based Protein Profiling (ABPP) with Ub-VS probeInhibition of USP14 labeling observed at 0.5 µM in cells. Weaker inhibition of UCHL5.[4]
ImmunoblottingAccumulation of high molecular weight polyubiquitin conjugates.[3]
b-AP15 USP14, UCHL5ImmunoblottingDose-dependent accumulation of polyubiquitinated proteins.[5]
DUB Activity Assay (in vitro)IC50 of ~1-2 µM for 19S proteasome DUB activity.[1]
IU1 USP14DUB Activity Assay (in vitro)IC50 of 4.7 ± 0.7 µM for proteasome-bound USP14. Highly selective over other DUBs.[6]

Table 2: Comparison of General Characteristics

FeatureThis compoundb-AP15IU1
Chemical Class α,β-unsaturated carbonylα,β-unsaturated carbonylThiazole derivative
Selectivity USP14, UCHL5, and potential off-targetsUSP14, UCHL5, and potential off-targetsHighly selective for USP14
Mechanism of Inhibition Reversible, but with potential for covalent interactionsReversible, but with potential for covalent interactionsReversible, allosteric
Key Cellular Effect Induces proteotoxic stress and apoptosisInduces proteotoxic stress and apoptosisEnhances proteasome activity by inhibiting USP14-mediated substrate deubiquitination

Experimental Protocols

Detailed methodologies for three key in situ target engagement assays are provided below.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to assess target engagement in a cellular environment. The binding of a ligand, such as this compound, to its target protein, like USP14, can increase the protein's thermal stability. This stabilization is detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble target protein remaining.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., multiple myeloma cell line RPMI-8226) and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours) at 37°C.

  • Heat Challenge:

    • Harvest cells and wash with PBS.

    • Resuspend cells in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet precipitated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using a primary antibody specific for the target protein (e.g., anti-USP14).

    • Use a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

    • Quantify the band intensities to generate a melting curve, plotting the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Activity-Based Protein Profiling (ABPP)

Principle: ABPP utilizes activity-based probes (ABPs) that covalently bind to the active site of an enzyme. To assess inhibitor target engagement, cells are pre-treated with the inhibitor, which will block the binding of the ABP if it engages the target. The level of ABP labeling is then quantified, typically by fluorescence or immunoblotting.

Protocol:

  • Cell Culture and Inhibitor Treatment:

    • Culture cells as described for CETSA.

    • Treat cells with varying concentrations of this compound or a vehicle control for 1-2 hours at 37°C.

  • Cell Lysis and Probe Labeling:

    • Harvest and wash the cells with PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the protein concentration of the lysates.

    • Incubate a normalized amount of protein lysate with an activity-based probe for DUBs, such as HA-tagged ubiquitin vinyl sulfone (HA-Ub-VS), for a specified time (e.g., 30-60 minutes) at 37°C.

  • SDS-PAGE and Immunoblotting:

    • Stop the labeling reaction by adding SDS-PAGE loading buffer and heating the samples.

    • Separate the proteins by SDS-PAGE.

    • Perform a Western blot using an antibody against the tag on the ABP (e.g., anti-HA) to visualize the labeled DUBs.

    • A decrease in the signal for a specific DUB (e.g., USP14) in the inhibitor-treated samples compared to the control indicates target engagement.

Immunoblotting for Polyubiquitinated Proteins

Principle: Inhibition of DUBs like USP14 and UCHL5 leads to an accumulation of polyubiquitinated proteins that would otherwise be processed. This accumulation can be readily detected by Western blotting using an antibody that recognizes ubiquitin chains.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound, a positive control (e.g., a proteasome inhibitor like MG132), and a vehicle control for various time points (e.g., 2, 4, 8 hours).

    • Harvest and wash the cells.

    • Lyse the cells in a buffer containing DUB inhibitors (e.g., N-ethylmaleimide) to preserve the ubiquitination status of proteins during sample preparation.

  • Protein Quantification and Western Blotting:

    • Determine and normalize protein concentrations.

    • Perform SDS-PAGE and Western blotting using a primary antibody that recognizes polyubiquitin chains (e.g., anti-ubiquitin, clone P4D1).

    • An increase in a high-molecular-weight smear in the lanes of the inhibitor-treated samples compared to the control indicates the accumulation of polyubiquitinated proteins and successful inhibition of DUB activity.

Mandatory Visualization

Signaling Pathway of this compound Action

VLX1570_Signaling_Pathway This compound This compound USP14 USP14 This compound->USP14 inhibits UCHL5 UCHL5 This compound->UCHL5 inhibits PolyUb_Proteins Polyubiquitinated Proteins Proteasome 19S Proteasome Proteasome->USP14 associated with Proteasome->UCHL5 associated with USP14->PolyUb_Proteins deubiquitinates UCHL5->PolyUb_Proteins deubiquitinates Protein_Degradation Protein Degradation PolyUb_Proteins->Protein_Degradation UPR Unfolded Protein Response (UPR) PolyUb_Proteins->UPR accumulation leads to Apoptosis Apoptosis UPR->Apoptosis induces

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow for CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_analysis Analysis start Plate Cells treat Treat with this compound or Vehicle start->treat harvest Harvest & Resuspend Cells treat->harvest heat Heat at Temperature Gradient harvest->heat lyse Cell Lysis & Centrifugation heat->lyse supernatant Collect Soluble Fraction lyse->supernatant wb Western Blot for Target Protein supernatant->wb result Generate Melting Curve wb->result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparison of Methodologies

Methodology_Comparison CETSA CETSA Principle: Ligand-induced thermal stabilization Pros: Direct measure of binding in situ Cons: Indirect measure of activity, requires specific antibody ABPP ABPP Principle: Covalent labeling of active enzymes Pros: Measures enzyme activity directly Cons: Requires specific activity-based probe Immunoblot Immunoblot (Poly-Ub) Principle: Detection of substrate accumulation Pros: Simple, direct readout of pathway inhibition Cons: Indirect measure of target engagement Validation In Situ Target Engagement Validation Validation->CETSA Validation->ABPP Validation->Immunoblot

Caption: Comparison of in situ target engagement validation methods.

References

Genetic Validation of UCHL5 as a VLX1570 Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data to support the genetic validation of Ubiquitin C-terminal Hydrolase L5 (UCHL5) as a molecular target of the deubiquitinase (DUB) inhibitor, VLX1570. We will delve into the performance of this compound, compare it with alternative inhibitors, and provide detailed experimental methodologies for key validation studies.

Executive Summary

This compound is a small molecule inhibitor that targets the 19S proteasome-associated deubiquitinating enzymes (DUBs), USP14 and UCHL5.[1][2] While this compound shows a preferential inhibition of USP14, compelling evidence from genetic and biophysical assays confirms that UCHL5 is also a biologically relevant target.[3][4] Genetic knockdown of UCHL5 has been shown to impact cellular viability and response to proteotoxic stress, indicating its importance in cellular homeostasis and as a therapeutic target.[5][6] This guide will present the key experimental data that substantiates the on-target activity of this compound on UCHL5.

Data Presentation

Table 1: Cellular Activity of this compound and Comparators
CompoundTarget DUBsCell LineIC50/EC50Reference
This compound USP14, UCHL5 HCT116IC50: 0.58 μM[7]
Multiple Myeloma (MM) cell linesIC50s: 43 ± 2 nM (RPMI-8226), 52 ± 5 nM (U266)[4]
Waldenström Macroglobulinemia (WM) cell linesMedian EC50: 29.96 nM[8][9]
b-AP15USP14, UCHL5HCT116IC50: 2.1 μM (for Ub-AMC cleavage)[10]
MM cell linesSimilar IC50 to parental lines in drug-resistant variants[3]
IU1USP14 (selective)Not specifiedIC50: 4.7 μM[11]
P5091USP7 (selective)MM cell linesIC50 range: 6-14 μM[12]
Table 2: Genetic Dependency of this compound Activity on UCHL5
Genetic PerturbationCell LineEffect on Cell ViabilityImpact on this compound SensitivityReference
siRNA knockdown of UCHL5 Multiple Myeloma (MM.1S)Decreased cell viabilitySensitizes cells to proteotoxic stress[5][6]
siRNA knockdown of UCHL5 HeLaReduced autophagyNot directly tested with this compound[2]
siRNA knockdown of UCHL5 U2OSEnhanced degradation of PROTAC substratesNot directly tested with this compound[13]

Experimental Protocols

siRNA-mediated Knockdown of UCHL5

This protocol describes the transient knockdown of UCHL5 expression using small interfering RNA (siRNA) to assess its role in cell viability and sensitivity to this compound.

Materials:

  • Human cancer cell line (e.g., MM.1S)

  • UCHL5-specific siRNA and non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • 96-well plates

  • Reagents for cell viability assay (e.g., CellTiter-Glo)

  • Reagents for Western blotting (lysis buffer, antibodies against UCHL5 and a loading control)

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed cells in a 96-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-lipid Complex Formation:

    • For each well, dilute UCHL5 siRNA or control siRNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5 minutes at room temperature to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Verification of Knockdown: Harvest a subset of cells to confirm UCHL5 protein knockdown by Western blotting.

  • Cell Viability Assay:

    • Treat the remaining cells with a dose range of this compound for 24-72 hours.

    • Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability of UCHL5 knockdown cells to the control siRNA-treated cells and determine the IC50 of this compound in both conditions. A shift in the IC50 will indicate the dependence of this compound activity on UCHL5 expression.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement by assessing the thermal stabilization of a target protein upon ligand binding in a cellular context.[4]

Materials:

  • Human cancer cell line (e.g., Multiple Myeloma)

  • This compound

  • PBS and protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • Reagents for Western blotting or ELISA (antibodies against UCHL5)

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1 hour).

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction and determine the protein concentration.

  • Analysis: Analyze the amount of soluble UCHL5 in each sample by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble UCHL5 as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of UCHL5.

Mandatory Visualization

cluster_proteasome 19S Proteasome cluster_drug Drug Action cluster_outcome Cellular Outcome UCHL5 UCHL5 Protein_for_degradation Protein for Degradation UCHL5->Protein_for_degradation USP14 USP14 USP14->Protein_for_degradation PolyUb_Protein Polyubiquitinated Protein PolyUb_Protein->UCHL5 Deubiquitination PolyUb_Protein->USP14 Deubiquitination Core_Particle 20S Core Particle Protein_for_degradation->Core_Particle Degradation This compound This compound This compound->UCHL5 Inhibition This compound->USP14 Inhibition Accumulation Accumulation of Polyubiquitinated Proteins ER_Stress ER Stress Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Signaling pathway of this compound-mediated inhibition of UCHL5 and USP14.

cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis WT_cells Wild-Type Cells VLX1570_WT Treat with this compound (Dose-Response) WT_cells->VLX1570_WT UCHL5_KO_cells UCHL5 Knockout/Knockdown Cells VLX1570_KO Treat with this compound (Dose-Response) UCHL5_KO_cells->VLX1570_KO Viability_Assay_WT Cell Viability Assay VLX1570_WT->Viability_Assay_WT Viability_Assay_KO Cell Viability Assay VLX1570_KO->Viability_Assay_KO IC50_WT Determine IC50 Viability_Assay_WT->IC50_WT IC50_KO Determine IC50 Viability_Assay_KO->IC50_KO Comparison Compare IC50 Values IC50_WT->Comparison IC50_KO->Comparison

Caption: Experimental workflow for the genetic validation of UCHL5 as a this compound target.

Conclusion

The presented data provides strong evidence for the genetic validation of UCHL5 as a target of this compound. While this compound also targets USP14, the reduced viability of cells upon UCHL5 knockdown and the thermal stabilization of UCHL5 in the presence of this compound confirm a direct and biologically significant interaction. The provided experimental protocols offer a framework for researchers to independently verify these findings. Further studies utilizing CRISPR/Cas9-mediated knockout of UCHL5 would provide the most definitive genetic validation and are encouraged to further solidify the role of UCHL5 in the mechanism of action of this compound. This guide serves as a valuable resource for researchers in the field of ubiquitin-proteasome system-targeted drug discovery.

References

A Comparative Guide to the Apoptotic Pathways Induced by VLX1570 and MG132

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the apoptotic pathways initiated by two distinct proteasome-targeting agents: VLX1570, a deubiquitinase inhibitor, and MG132, a proteasome inhibitor. The information presented is collated from various experimental studies to highlight the key mechanistic differences and similarities, aiding in the selection of the appropriate tool for research and drug development.

At a Glance: Key Mechanistic Differences

FeatureThis compoundMG132
Primary Target Proteasome-associated deubiquitinases (DUBs), primarily USP14 and to a lesser extent UCHL5[1][2]20S proteasome catalytic β-subunits[3][4]
Mechanism of Action Inhibition of DUBs leads to the accumulation of polyubiquitinated proteins, causing proteotoxic stress.[1][5]Reversible inhibition of the chymotrypsin-like and, to a lesser extent, the peptidylglutamyl peptide-hydrolyzing activities of the proteasome.[3][6]
Primary Apoptotic Triggers Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR); Reactive Oxygen Species (ROS) generation.[7]Broad proteotoxic stress, inhibition of NF-κB survival pathway, and oxidative stress.[6][8]
Caspase Dependence Can induce apoptosis independently of caspases in some cancer types, and is unaffected by BCL2 overexpression.[1][2]Primarily induces caspase-dependent apoptosis, though caspase-independent mechanisms have been reported.[8][9][10]

Signaling Pathways of Apoptosis Induction

The apoptotic signaling cascades initiated by this compound and MG132, while both stemming from proteasome dysfunction, diverge in their primary upstream activators.

This compound-Induced Apoptotic Pathway

This compound's inhibition of deubiquitinases leads to a rapid build-up of polyubiquitinated proteins, which triggers significant stress on the endoplasmic reticulum, a primary site of protein folding. This activates the Unfolded Protein Response (UPR), a key initiator of apoptosis under prolonged stress. Concurrently, the accumulation of misfolded proteins can lead to the generation of reactive oxygen species (ROS), further contributing to cellular damage and apoptotic signaling.

VLX1570_Pathway This compound This compound DUBs USP14/UCHL5 (Deubiquitinases) This compound->DUBs inhibits PolyUb Accumulation of Polyubiquitinated Proteins DUBs->PolyUb leads to ER_Stress Endoplasmic Reticulum (ER) Stress PolyUb->ER_Stress ROS Reactive Oxygen Species (ROS) Generation PolyUb->ROS UPR Unfolded Protein Response (UPR) (PERK, IRE1, ATF6) ER_Stress->UPR Mitochondria Mitochondrial Dysfunction (Cytochrome c release) UPR->Mitochondria JNK_p38 JNK/p38 Activation ROS->JNK_p38 JNK_p38->Mitochondria Caspases Caspase Activation (Caspase-3) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound Apoptotic Pathway
MG132-Induced Apoptotic Pathway

MG132 directly inhibits the catalytic activity of the proteasome, leading to a more generalized accumulation of proteins destined for degradation. This includes the inhibitor of NF-κB (IκBα), and the subsequent suppression of the pro-survival NF-κB pathway is a significant contributor to apoptosis.[6] Similar to this compound, MG132 also induces oxidative stress and engages the mitochondrial apoptotic pathway.[8]

MG132_Pathway MG132 MG132 Proteasome 20S Proteasome MG132->Proteasome inhibits Protein_Accumulation Accumulation of Regulatory Proteins (e.g., IκBα, p53) Proteasome->Protein_Accumulation leads to NFkB Inhibition of NF-κB Pathway Protein_Accumulation->NFkB p53 Stabilization of p53 Protein_Accumulation->p53 Oxidative_Stress Oxidative Stress (ROS Generation) Protein_Accumulation->Oxidative_Stress Apoptosis Apoptosis NFkB->Apoptosis promotes p53->Apoptosis promotes Mitochondria Mitochondrial Pathway (Bcl-2 family modulation, Cytochrome c release) Oxidative_Stress->Mitochondria Caspases Caspase Cascade (Caspase-9, -3, -7) Mitochondria->Caspases Caspases->Apoptosis

MG132 Apoptotic Pathway

Quantitative Comparison of Apoptotic Markers

The following tables summarize quantitative data on the effects of this compound and MG132 on key apoptotic markers. It is important to note that this data is collated from different studies and direct quantitative comparisons should be made with caution due to variations in experimental conditions (e.g., cell lines, drug concentrations, and treatment durations).

Table 1: Effect of this compound on Apoptosis

Cell LineConcentrationTime (h)ParameterResultReference
Human Lung Cancer (A549, H460, H1299)50-400 nM24Apoptotic RateSignificant increase in a dose-dependent manner[7]
Multiple Myeloma0.5 µM6, 18Caspase-3 ActivationIncreased cleavage[1][5]
Multiple Myeloma0.5 µM6, 18Annexin V StainingIncreased percentage of apoptotic cells[1]
Multiple Myeloma0.5 µM6, 18Mitochondrial Membrane PotentialLoss of potential[1]

Table 2: Effect of MG132 on Apoptosis

Cell LineConcentrationTime (h)ParameterResultReference
C6 Glioma18.5 µM24Apoptotic Rate30.46%[8]
C6 Glioma18.5 µM3-24ROS Generation>5-fold increase[8]
Human Malignant Pleural Mesothelioma>0.5 µM36-48Caspase-3, -8, -9 ActivationSignificant increase[9]
Human Osteosarcoma U2OSNot specifiedNot specifiedProtein ExpressionDownregulation of Bcl-2, Bcl-xL; Upregulation of cleaved caspase-3, -7, -9, PARP[7]
HeLa5 µM6TUNEL AssayBlocked UV-induced apoptosis[11]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This method was used to quantify apoptosis in human lung cancer cells treated with this compound.[7]

  • Cell Seeding: Seed cells (e.g., A549, H1299, H460) in 6-well plates at a density of 2 x 105 cells/well.

  • Treatment: After 24 hours, treat cells with varying concentrations of this compound (e.g., 50, 100, 200, 400 nM) for 24 hours.

  • Cell Harvesting and Staining:

    • Wash each well twice with phosphate-buffered saline (PBS).

    • Add 500 µl of binding buffer containing 5 µl of Annexin V-FITC and propidium iodide (PI).

    • Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is broadly used to detect changes in the expression of key apoptotic proteins following treatment with either this compound or MG132.[8][9]

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay

This assay quantifies the enzymatic activity of specific caspases and was used to assess MG132-induced apoptosis in mesothelioma cells.[9]

  • Protein Extraction: Isolate total protein from treated and control cells.

  • Assay Reaction:

    • In a 96-well plate, incubate a specific amount of protein extract (e.g., 40 µg) with a fluorogenic caspase substrate (e.g., for caspase-3, -8, or -9).

    • Incubate for 1-2 hours at 37°C.

  • Measurement: Measure the fluorescence of the cleaved substrate using a microplate reader. The fluorescence intensity is proportional to the caspase activity.

Summary and Conclusion

This compound and MG132 both effectively induce apoptosis in cancer cells by disrupting the ubiquitin-proteasome system, yet their precise mechanisms of action are distinct.

  • This compound acts upstream of the proteasome by inhibiting deubiquitinases, leading to a rapid accumulation of polyubiquitinated proteins and triggering apoptosis primarily through ER stress and ROS generation. Its ability to induce caspase-independent apoptosis in certain contexts makes it a valuable tool for studying alternative cell death pathways and for targeting cancers resistant to conventional apoptosis inducers.

  • MG132 is a direct, reversible inhibitor of the proteasome's catalytic activity. Its pro-apoptotic effects are largely driven by the stabilization of key regulatory proteins, leading to the suppression of survival pathways like NF-κB and the activation of the intrinsic mitochondrial pathway. It is a well-established tool for general studies of proteasome function and its role in apoptosis.

The choice between this compound and MG132 will depend on the specific research question. For studies focused on the role of deubiquitination and ER stress in apoptosis, this compound is the more specific tool. For broader investigations into the consequences of proteasome inhibition and its impact on various cellular pathways, MG132 remains a potent and widely used compound. Researchers should carefully consider the different off-target effects and the specific cellular context when interpreting results from studies using these inhibitors.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for VLX1570

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of investigational compounds like VLX1570 are paramount to ensuring laboratory safety and environmental protection. As a potent, covalent inhibitor of proteasome deubiquitinases, this compound requires stringent disposal protocols consistent with guidelines for hazardous antineoplastic agents. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, contaminated materials, and related waste streams. Adherence to these procedures is critical to minimize exposure risks and ensure regulatory compliance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

PPE Category Specification Purpose
Gloves Double-gloving with chemotherapy-rated nitrile glovesPrevents skin contact and absorption.
Lab Coat Disposable, solid-front gown with tight-fitting cuffsProtects clothing and skin from contamination.
Eye Protection Chemical splash goggles or a full-face shieldShields eyes from splashes and aerosols.
Respiratory NIOSH-approved respirator (e.g., N95 or higher)Required when handling powders or creating aerosols.

Emergency Contact Information: In the event of a spill or exposure, immediately contact your institution's Environmental Health and Safety (EHS) department.

II. This compound Waste Segregation and Classification

Proper segregation of this compound waste is the first and most critical step in the disposal process. All materials that have come into contact with this compound must be treated as hazardous waste.[1] Waste should be categorized as follows:

Waste Category Description Examples
Bulk this compound Waste Unused, expired, or residual this compound in powder or solution form.- Unused this compound powder- Concentrated stock solutions- Grossly contaminated items
Trace this compound Waste Items contaminated with small amounts of this compound.- Empty vials and containers- Used pipette tips and serological pipettes- Contaminated gloves, gowns, and bench paper
Sharps Waste Needles, syringes, and other sharp objects contaminated with this compound.- Needles used for reconstitution or injection- Contaminated glass Pasteur pipettes

It is imperative to never mix this compound waste with general laboratory trash, biohazardous waste, or other chemical waste streams unless explicitly instructed to do so by your institution's EHS department.[2]

III. Step-by-Step Disposal Procedures

The following protocols provide a clear workflow for the safe disposal of each category of this compound waste.

A. Disposal of Bulk this compound Waste

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container.[3] These containers are often color-coded (e.g., black for chemotherapy waste) and should be provided by your institution's EHS department.[2][4]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[5]

  • Transfer: Carefully transfer all bulk this compound waste into the designated container. If transferring a powder, perform this action within a chemical fume hood to prevent inhalation of airborne particles.

  • Sealing: Securely close the container lid. Do not overfill; containers should be sealed when they are approximately three-quarters full.[1]

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible chemicals.

  • Pickup: Arrange for waste pickup through your institution's EHS department.

B. Disposal of Trace this compound Waste

  • Container Selection: Use a designated "Trace Chemotherapy Waste" container. These are often yellow containers.[1]

  • Collection: Place all items with trace contamination directly into this container at the point of use.

  • Sealing: Once the container is full, securely seal it.

  • Disposal: This waste is typically destined for incineration.[6][7] Follow your institutional guidelines for the final disposal of trace chemotherapy waste containers.

C. Disposal of Sharps Waste

  • Container Selection: Use a puncture-resistant, leak-proof sharps container specifically designated for chemotherapy sharps. These are often a different color (e.g., yellow) to distinguish them from biohazardous sharps containers.[2][6]

  • Collection: Immediately place all contaminated sharps into the designated container without recapping or bending the needles.[2]

  • Sealing: When the container is three-quarters full, securely lock the lid.

  • Disposal: Arrange for pickup by your institution's EHS department for incineration.

IV. Decontamination of Work Surfaces

A thorough decontamination of all work surfaces is mandatory after handling this compound.

Experimental Protocol: Surface Decontamination

  • Initial Cleaning: Prepare a detergent solution (e.g., 0.01 M Sodium Dodecyl Sulfate).[1] Using low-lint wipes, clean all potentially contaminated surfaces with the detergent solution.

  • Rinsing: With fresh, water-moistened low-lint wipes, rinse the surfaces to remove any residual detergent.

  • Final Decontamination: Using a 70% isopropyl alcohol solution, wipe down all surfaces again.[1]

  • Waste Disposal: All wipes and cleaning materials used in this process must be disposed of as trace this compound waste.[1]

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and proper workflow for the disposal of all waste generated during research involving this compound.

VLX1570_Disposal_Workflow This compound Disposal Workflow cluster_classification Waste Classification cluster_disposal Disposal Pathway cluster_final Final Disposition start Waste Generation (this compound Contaminated Material) is_sharp Is it a sharp? start->is_sharp is_bulk Is it bulk waste? is_sharp->is_bulk No sharps_container Place in designated Chemotherapy Sharps Container is_sharp->sharps_container Yes bulk_container Place in designated Bulk Hazardous Waste Container is_bulk->bulk_container Yes trace_container Place in designated Trace Chemotherapy Waste Container is_bulk->trace_container No ehs_pickup Arrange for EHS Pickup (Incineration) sharps_container->ehs_pickup bulk_container->ehs_pickup trace_container->ehs_pickup

This compound Waste Disposal Decision Pathway

Disclaimer: This document provides general guidance based on best practices for handling hazardous antineoplastic agents. Researchers must always consult their institution's specific Safety Data Sheets (SDS) and disposal protocols and contact their Environmental Health and Safety department for clarification and assistance. Disposal of hazardous waste is strictly regulated, and non-compliance can result in significant penalties.[6]

References

Essential Safety and Logistical Information for Handling VLX1570

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of VLX1570, a proteasome deubiquitinase (DUB) inhibitor.[1][2] Adherence to these guidelines is essential for ensuring personal safety and maintaining a safe laboratory environment. This compound is an inhibitor of 19S proteasomal deubiquitinases and has shown potent antiproliferative activities on multiple myeloma cells.[3][4] Given its cytotoxic potential, it should be handled with the same precautions as other hazardous compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a sufficient barrier between the researcher and the compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Handling Solid Compound (Weighing, Aliquoting)- Disposable fluid-resistant gown. - Double gloves (chemotherapy-tested nitrile or neoprene). - Fit-tested N95 or N100 respirator. - Safety goggles.
Preparing Solutions (Dissolving, Diluting)- Disposable fluid-resistant gown. - Double gloves (chemotherapy-tested nitrile or neoprene). - Work within a certified chemical fume hood or biological safety cabinet (BSC). - Safety goggles and a face shield if there is a risk of splashing.
Cell Culture and In Vitro Assays - Disposable fluid-resistant gown. - Double gloves (chemotherapy-tested nitrile or neoprene). - Work within a BSC. - Safety goggles.
In Vivo Studies (Animal Handling and Dosing)- Disposable fluid-resistant gown. - Double gloves (chemotherapy-tested nitrile or neoprene). - Fit-tested N95 or N100 respirator. - Safety goggles.
Waste Disposal - Disposable fluid-resistant gown. - Heavy-duty gloves over chemotherapy-tested nitrile gloves. - Safety goggles and a face shield.
Operational Plan: Step-by-Step Handling Procedure

All handling of this compound should be performed in a designated area, such as a certified biological safety cabinet (BSC) or a chemical fume hood, to minimize exposure risk.

1. Preparation:

  • Ensure all necessary materials, including PPE, spill kits, and designated waste containers, are readily accessible before handling the compound.

  • Review the Safety Data Sheet (SDS) if available, or treat the compound as hazardous.[5]

2. Donning PPE:

  • Gown: Put on a disposable, fluid-resistant gown and tie it securely.

  • Respirator/Mask: If required, don a fit-tested N95 or N100 respirator. For work in a BSC, a surgical mask is sufficient to protect the sterile field.

  • Eye and Face Protection: Put on safety goggles. Add a face shield if there is a risk of splashing.[6]

  • Gloves: Don the first pair of chemotherapy-rated gloves, ensuring they extend over the cuffs of the gown. Don a second pair of gloves over the first.[7]

3. Handling the Compound:

  • Perform all manipulations that may generate aerosols or dust within a certified BSC or fume hood.

  • Use dedicated equipment (spatulas, glassware, etc.) for handling this compound.

  • Clean and decontaminate all surfaces and equipment after use.

4. Doffing PPE:

  • Outer Gloves: Remove the outer pair of gloves.

  • Gown: Untie the gown and remove it by folding it inward to contain any contamination.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respirator/Mask: Remove the respirator or mask.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[7]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, and labware, must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Decontamination of liquid waste can be achieved by adding bleach to a final concentration of 10% and allowing a 30-minute contact time before disposal, following institutional guidelines.

  • Sharps: Needles, syringes, and other sharps must be placed in a puncture-resistant sharps container labeled for hazardous waste.[8]

  • Decontamination: Decontaminate all work surfaces with a freshly prepared 10% bleach solution, followed by a rinse with 70% ethanol.

Visual Guides

To further clarify the procedures and mechanisms, the following diagrams have been created.

VLX1570_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in BSC/Fume Hood) cluster_cleanup Post-Handling cluster_disposal Disposal A Review Safety Protocols B Gather Materials & PPE A->B C Don PPE B->C D Weighing/Solution Prep C->D E Experimental Use D->E F Decontaminate Surfaces E->F G Segregate Waste F->G H Doff PPE G->H I Dispose of Hazardous Waste H->I

Caption: Safe handling workflow for this compound.

VLX1570_Mechanism_of_Action cluster_proteasome 26S Proteasome Proteasome 19S Regulatory Particle 20S Core Particle DUBs USP14 UCHL5 Degradation Protein Degradation Proteasome:f1->Degradation Degrades Protein Polyubiquitinated_Protein Polyubiquitinated Protein DUBs->Polyubiquitinated_Protein Deubiquitination (removes ubiquitin) Polyubiquitinated_Protein->Proteasome:f0 Binds to This compound This compound This compound->DUBs Inhibits Apoptosis Apoptosis Degradation->Apoptosis Leads to

Caption: Mechanism of action of this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。